6-Chloroimidazo[1,2-b]pyridazin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-5-8-6(11)3-10(5)9-4/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFHSAYTZOLXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629375 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55690-62-5 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55690-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-2-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential therapeutic applications of a key derivative, 6-Chloroimidazo[1,2-b]pyridazin-2-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this versatile chemical entity.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The fused heterocyclic system of imidazo[1,2-b]pyridazine has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities. This scaffold is a key structural component in a variety of therapeutic agents, demonstrating activities including but not limited to kinase inhibition, anti-inflammatory, antibacterial, and anticancer effects. The chlorine substituent at the 6-position of the imidazo[1,2-b]pyridazine ring serves as a crucial synthetic handle, enabling a diverse range of chemical modifications through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This adaptability allows for the fine-tuning of physicochemical properties and biological activities, making 6-chloro-substituted imidazo[1,2-b]pyridazines attractive starting materials for the development of novel drug candidates.
This guide focuses specifically on this compound, a derivative that combines the reactive chloro-substituent with a hydroxyl group at the 2-position, offering multiple points for chemical elaboration.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55690-62-5 | N/A |
| Molecular Formula | C₆H₄ClN₃O | N/A |
| Molecular Weight | 169.57 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
| Storage | Recommended to be stored refrigerated | N/A |
Note: Some properties are inferred based on the general characteristics of similar heterocyclic compounds.
Proposed Synthesis of this compound
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on established methods for the synthesis of the imidazo[1,2-b]pyridazine core, a plausible synthetic route can be proposed. The general strategy involves the condensation of a substituted aminopyridazine with an α-halocarbonyl compound.
A likely precursor for this synthesis is 3-amino-6-chloropyridazine. The key challenge lies in the selection of a suitable three-carbon electrophilic synthon that will introduce the 2-hydroxyl group. A potential reagent is an α-hydroxy-α'-haloacetone derivative or a related equivalent.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via condensation reaction.
Materials:
-
3-amino-6-chloropyridazine
-
1-bromo-3-hydroxyacetone (or a protected version)
-
Anhydrous ethanol or another suitable polar aprotic solvent
-
A non-nucleophilic base (e.g., sodium bicarbonate or triethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-chloropyridazine (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add the α-halocarbonyl reagent (1.1 equivalents) and the base (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will likely be several hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like ethanol is chosen to facilitate the dissolution of the starting materials and to mediate the reaction without participating as a nucleophile.
-
Base: A mild, non-nucleophilic base is employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product without competing in the condensation reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Reactivity and Potential for Chemical Modification
This compound possesses two key reactive sites, making it a versatile scaffold for further chemical elaboration.
Reactivity at the 6-Position (C-Cl Bond)
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities. This is a common strategy for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters allows for the introduction of aryl or heteroaryl groups at the 6-position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of 6-amino-substituted imidazo[1,2-b]pyridazines.
-
Sonogashira Coupling: The introduction of alkyne moieties can be achieved through Sonogashira coupling, further expanding the chemical space accessible from this scaffold.
Reactivity at the 2-Position (C-OH Bond)
The hydroxyl group at the 2-position behaves as a typical alcohol and can undergo a variety of transformations:
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions will yield the corresponding ethers.
-
Esterification: Acylation with acid chlorides or anhydrides will produce esters.
-
Oxidation: Oxidation of the secondary alcohol could potentially lead to the corresponding ketone, although the stability of such a system would need to be considered.
Elucidating the Molecular Architecture of 6-Chloroimidazo[1,2-b]pyridazin-2-ol: A Technical Guide for Researchers
For professionals in drug discovery and development, a precise understanding of a molecule's structure is the bedrock of innovation. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical exploration of the structure elucidation of a key derivative, 6-chloroimidazo[1,2-b]pyridazin-2-ol, a compound of significant interest for further chemical exploration. We will navigate the synthetic pathways, delve into the nuances of its tautomeric nature, and meticulously dissect the spectroscopic data essential for its definitive characterization.
The Synthetic Blueprint: Constructing the Imidazo[1,2-b]pyridazine Core
The most logical and widely employed strategy for the synthesis of the imidazo[1,2-b]pyridazine ring system commences with the commercially available 3-amino-6-chloropyridazine. The cyclization is typically achieved through condensation with an α-halocarbonyl compound.[2] For the introduction of a hydroxyl or keto functionality at the C2 position, a suitable three-carbon building block is required. A plausible and efficient synthetic route is the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone.[2]
Proposed Synthetic Protocol
Step 1: Cyclization
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane (DME) or ethanol, add 1,3-dichloroacetone (1.1 eq).[2]
-
The reaction mixture is heated under reflux for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is purified by column chromatography on silica gel.[2]
Step 2: Hydrolysis to the Target Compound
-
The purified 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is then subjected to hydrolysis to replace the chloromethyl group with a hydroxyl group. This can be achieved under aqueous basic or acidic conditions, with careful optimization of reaction conditions to avoid unwanted side reactions.
This synthetic approach provides a reliable pathway to the target molecular framework. The following diagram illustrates this proposed synthetic workflow.
Figure 1: Proposed synthetic workflow for this compound.
The Tautomeric Question: A Duality of Structure
A critical aspect of the structure elucidation of this compound is the existence of keto-enol tautomerism. The "-ol" suffix implies a hydroxyl group at the C2 position, which can readily interconvert to its more stable keto form, 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one. For many related heterocyclic systems, the keto form is the predominant tautomer in both solution and the solid state. This equilibrium is a pivotal consideration when interpreting spectroscopic data.
Figure 2: Tautomeric equilibrium between the enol and keto forms.
Spectroscopic Fingerprints: Deciphering the Molecular Code
A multi-faceted spectroscopic approach is essential for the unambiguous structure elucidation of this compound and to determine the predominant tautomeric form.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides valuable information about the number, connectivity, and chemical environment of protons in the molecule. The predicted chemical shifts for the aromatic protons of the pyridazine and imidazole rings are crucial for confirming the core structure.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | ~7.30 - 7.50 | d | ~9.5 | Doublet due to coupling with H-8. Located on the pyridazine ring. |
| H-8 | ~8.00 - 8.20 | d | ~9.5 | Doublet due to coupling with H-7. Deshielded due to proximity to the bridgehead nitrogen. |
| H-3 | ~6.50 - 6.70 | s | - | Singlet for the proton on the imidazole ring. |
| NH (keto form) | ~11.0 - 12.0 | br s | - | Broad singlet for the amide proton, which is exchangeable with D₂O. |
| OH (enol form) | ~9.0 - 10.0 | br s | - | Broad singlet for the hydroxyl proton, exchangeable with D₂O. |
The presence of a broad, exchangeable singlet in the downfield region (11-12 ppm) would strongly suggest the predominance of the keto tautomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the C2 carbon is particularly diagnostic for distinguishing between the enol and keto forms.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 (keto) | ~160 - 170 | Carbonyl carbon, significantly deshielded. |
| C-2 (enol) | ~145 - 155 | Carbon bearing a hydroxyl group, deshielded but less so than a carbonyl. |
| C-3 | ~100 - 110 | Carbon in the five-membered imidazole ring. |
| C-6 | ~140 - 150 | Carbon bearing the chloro substituent. |
| C-7 | ~115 - 125 | Aromatic carbon in the pyridazine ring. |
| C-8 | ~130 - 140 | Aromatic carbon in the pyridazine ring. |
| C-9a | ~145 - 155 | Bridgehead carbon. |
A signal in the 160-170 ppm range would be a strong indicator of the C2 carbonyl group, confirming the keto tautomer as the major species.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying key functional groups. The presence or absence of characteristic absorption bands can provide compelling evidence for one tautomer over the other.
Expected IR Data (KBr pellet):
| Tautomer | Key Absorption Bands (cm⁻¹) | Functional Group |
| Keto Form | 1650 - 1700 (strong) | C=O stretch (amide) |
| 3100 - 3300 (broad) | N-H stretch | |
| Enol Form | 3200 - 3600 (broad) | O-H stretch |
| ~1620 | C=N stretch |
A strong absorption band in the carbonyl region (1650-1700 cm⁻¹) would be definitive evidence for the predominance of the 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one tautomer.
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
Expected Mass Spectrum Data:
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 170.01 | Molecular ion peak corresponding to C₆H₅ClN₃O. The isotopic pattern due to the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed at m/z 170 and 172. |
The Definitive Proof: X-ray Crystallography
While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography offers the most unambiguous determination of the solid-state structure.[3] An X-ray crystal structure of this compound or its keto tautomer would definitively confirm the atomic connectivity, bond lengths, bond angles, and, most importantly, the predominant tautomeric form in the crystalline state.
Conclusion: A Unified Structural Picture
The comprehensive structure elucidation of this compound requires a synergistic application of synthetic chemistry and advanced spectroscopic techniques. Based on established precedent for related heterocyclic systems, it is highly probable that the compound exists predominantly in its keto form, 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one. The detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra, as outlined in this guide, provides a robust framework for confirming this structural hypothesis. For researchers and drug development professionals, this foundational understanding is paramount for the rational design and synthesis of novel therapeutics based on the versatile imidazo[1,2-b]pyridazine scaffold.
References
An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the specific molecular mechanism of 6-chloroimidazo[1,2-b]pyridazin-2-ol is not extensively documented in publicly available literature, its chemical scaffold, imidazo[1,2-b]pyridazine, is a well-established "privileged" structure in medicinal chemistry. This guide synthesizes the wealth of information available on imidazo[1,2-b]pyridazine derivatives to postulate a highly probable mechanism of action for this compound as a kinase inhibitor. We will explore the chemical rationale, supporting evidence from analogous compounds, and provide a framework for the experimental validation of this hypothesis.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Motif in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its structural resemblance to the purine core of ATP, the universal phosphate donor for kinases. This inherent structural feature makes it an ideal starting point for the design of competitive kinase inhibitors. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Derivatives of imidazo[1,2-b]pyridazine have demonstrated potent inhibitory activity against a wide range of protein kinases, which are critical regulators of numerous cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, the development of kinase inhibitors has become a major focus of modern therapeutic research.
The subject of this guide, this compound, is a specific derivative of this important scaffold. While this compound itself is primarily available as a chemical intermediate for further synthesis, its structural features strongly suggest a role as a biologically active molecule, likely targeting the ATP-binding pocket of one or more protein kinases.[3]
Postulated Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
Based on the extensive literature on analogous compounds, the most probable mechanism of action for this compound is competitive inhibition of protein kinases at the ATP-binding site .
This proposed mechanism is predicated on the following key points:
-
Structural Mimicry: The imidazo[1,2-b]pyridazine core acts as a bioisostere of the adenine moiety of ATP, allowing it to dock within the hydrophobic ATP-binding pocket of kinases.
-
Hydrogen Bonding: The nitrogen atoms within the bicyclic system and the hydroxyl group at the 2-position can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitor binding.
-
Selectivity through Substitution: The chloro group at the 6-position can be directed towards specific sub-pockets within the ATP-binding site, contributing to the inhibitor's selectivity for certain kinases over others.
The binding of this compound to the ATP-binding site would prevent the endogenous ATP from binding, thereby blocking the phosphotransferase reaction and inhibiting the downstream signaling cascade.
Supporting Evidence from Imidazo[1,2-b]pyridazine Analogs
The hypothesis that this compound functions as a kinase inhibitor is strongly supported by the well-documented activities of numerous structurally related compounds. The following table summarizes a selection of imidazo[1,2-b]pyridazine derivatives and their validated kinase targets:
| Imidazo[1,2-b]pyridazine Derivative | Target Kinase(s) | Therapeutic Area | Reference |
| Compound 17 | DYRK1A | Cancer, Type 2 Diabetes, Neurological Disorders | [2] |
| Compound 22 (TM471-1) | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | [4][5] |
| Ponatinib | Multi-kinase inhibitor (including BCR-ABL) | Cancer | [1] |
| Unnamed Derivatives | Cyclin-Dependent Kinases (CDKs) | Cancer | [1] |
| Compound 27f | Monopolar spindle 1 (Mps1) | Cancer | [6] |
This substantial body of evidence demonstrates the consistent ability of the imidazo[1,2-b]pyridazine scaffold to serve as a platform for the development of potent and selective kinase inhibitors across various therapeutic areas.
Key Signaling Pathways Potentially Modulated
Given the diverse range of kinases targeted by imidazo[1,2-b]pyridazine derivatives, this compound could potentially modulate a number of critical signaling pathways. The specific pathway(s) affected would depend on the kinase(s) it inhibits with the highest affinity.
Below is a generalized diagram illustrating the principle of kinase inhibition and its effect on a downstream signaling pathway.
Figure 1: Generalized kinase signaling pathway and the point of competitive inhibition by this compound.
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended.
Kinase Panel Screening
Objective: To identify the primary kinase target(s) of this compound.
Methodology:
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: Prepare assay plates containing a broad panel of recombinant human kinases (e.g., a 400+ kinase panel).
-
Compound Addition: Add this compound to the assay wells at a fixed concentration (e.g., 10 µM).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.
-
Detection: After a defined incubation period, quantify the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).
-
Data Analysis: Calculate the percent inhibition of each kinase relative to a vehicle control.
IC50 Determination
Objective: To determine the potency of this compound against the identified kinase "hits".
Methodology:
-
Serial Dilution: Prepare a serial dilution of this compound.
-
Kinase Assay: Perform a kinase assay with the identified target kinase(s) using the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Mechanism of Inhibition (MOA) Studies
Objective: To confirm that this compound is an ATP-competitive inhibitor.
Methodology:
-
Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.
-
Kinetic Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the kinetic data.
-
Interpretation: An increase in the apparent Km of ATP with no change in the Vmax is indicative of competitive inhibition.
Figure 2: A proposed experimental workflow for the validation of the mechanism of action of this compound.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the wealth of information on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for postulating its mechanism of action as a competitive kinase inhibitor. This guide has outlined the scientific rationale for this hypothesis, provided supporting evidence from analogous compounds, and detailed a clear experimental path for its validation.
Future research should focus on performing the outlined biochemical and cell-based assays to identify the specific kinase target(s) of this compound and to confirm its ATP-competitive mode of inhibition. Such studies will be crucial in unlocking the full therapeutic potential of this and other novel imidazo[1,2-b]pyridazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
The Emerging Therapeutic Potential of 6-Chloroimidazo[1,2-b]pyridazin-2-ol and its Analogs: A Technical Guide
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of nucleic acids. This structural similarity allows imidazo[1,2-b]pyridazine derivatives to interact with a wide array of biological targets, particularly protein kinases. The versatility of this scaffold has led to the development of numerous compounds with diverse and potent biological activities.[1][2] One notable example is Ponatinib, a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine moiety, which is FDA-approved for the treatment of chronic myeloid leukemia (CML).[1] The 6-chloro substitution on the pyridazine ring is a common feature in many biologically active analogs, serving as a crucial handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[3][4] This guide will provide an in-depth exploration of the biological activities associated with the 6-chloroimidazo[1,2-b]pyridazine framework, with a focus on the potential of 6-Chloroimidazo[1,2-b]pyridazin-2-ol and its derivatives as therapeutic agents.
Kinase Inhibition: A Dominant Biological Activity
A predominant and extensively studied biological activity of 6-chloroimidazo[1,2-b]pyridazine derivatives is the inhibition of various protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
Cyclin-Dependent Kinases (CDKs)
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[5] These enzymes are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Structure-activity relationship (SAR) studies have revealed that modifications to the imidazo[1,2-b]pyridazine core can significantly impact both potency and selectivity against different CDK isoforms.[5]
PIM Kinases
Imidazo[1,2-b]pyridazines have also been identified as inhibitors of PIM kinases, a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[6] Notably, some of these inhibitors have demonstrated high selectivity for PIM-1 over PIM-2, despite the high sequence homology between these kinases.[6] Co-crystal structures have revealed an unusual binding mode within the ATP-binding site, which is believed to contribute to this selectivity.[6]
Monopolar Spindle 1 (Mps1/TTK) Kinase
The Mps1 kinase is a key regulator of the spindle assembly checkpoint and is considered an attractive target for oncology.[7][8] Optimization of an initial hit from a high-throughput screen led to the discovery of imidazo[1,2-b]pyridazine-based Mps1 inhibitors with remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[7][8] These compounds have demonstrated oral bioavailability and in vivo activity, highlighting their therapeutic potential.[7][8]
Bruton's Tyrosine Kinase (BTK)
More recently, imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[9] BTK is a critical component of the B-cell receptor signaling pathway, making it a validated target for the treatment of B-cell malignancies. A lead compound from this class, TM471-1, has advanced into Phase I clinical trials.[9]
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of other important kinases, including:
-
Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives have been designed to combat resistance to existing ALK inhibitors in non-small cell lung cancer.[10]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have shown selective inhibition of these kinases with IC50 values in the nanomolar range.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a test compound, such as a 6-chloroimidazo[1,2-b]pyridazine derivative, against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the kinase enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate as required by the detection kit.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range of the assay. A known inhibitor of the target kinase should also be included as a reference compound to validate assay performance.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not interfere with the enzyme activity (typically ≤1%).
-
ATP Concentration: The ATP concentration is typically set at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
Antiviral Activity: A Broad Spectrum of Inhibition
The imidazo[1,2-b]pyridazine nucleus has been identified in compounds exhibiting potent antiviral activity against a range of viruses.
Picornaviruses
A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine scaffold has been discovered.[12] These compounds have shown broad-spectrum activity against human rhinoviruses (the common cold virus) and enteroviruses.[1][12] Structure-activity relationship studies have highlighted the importance of specific structural features, such as the nature of the linker between the phenyl and imidazopyridazine moieties, for potent antiviral activity.[12]
Herpesviruses
Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have demonstrated inhibitory effects against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13][14] These findings suggest that the imidazo[1,2-b]pyridazine scaffold could be a promising starting point for the development of new anti-herpesvirus agents.[13]
Workflow for Antiviral Activity Screening
Caption: Workflow for the identification and characterization of antiviral compounds.
Anticancer, Antiparasitic, and Antimicrobial Activities
Beyond kinase inhibition and antiviral effects, the imidazo[1,2-b]pyridazine scaffold has demonstrated a broader therapeutic potential.
Anticancer Activity
The antiproliferative activity of imidazo[1,2-b]pyridazine derivatives is often linked to their kinase inhibitory properties.[7][8] However, other mechanisms may also contribute to their anticancer effects. For instance, some imidazo[1,2-b]pyrazoles, a related scaffold, have shown promising in vitro growth inhibitory activities against various human cancer cell lines.[15][16] Additionally, imidazo[1,2-b]pyridazines have been investigated for their activity against acute myeloid leukemia (AML).[17]
Antiparasitic Activity
Derivatives of imidazo[1,2-b]pyridazine have been explored as potential agents against parasitic infections. For example, 3,6-disubstituted analogs have shown inhibitory activity against parasitic kinases from Plasmodium falciparum (the causative agent of malaria) and anti-leishmanial activity.[11] Furthermore, a 3-nitroimidazo[1,2-b]pyridazine derivative has demonstrated good in vitro activity against the bloodstream form of Trypanosoma brucei brucei.[18]
Antimicrobial and Antimycobacterial Activity
The imidazo[1,2-b]pyridazine core has been incorporated into molecules with antibacterial and antimycobacterial properties.[19][20] For instance, certain imidazo[1,2-b]pyridazine derivatives containing piperazine and morpholine moieties have exhibited potent in vitro activity against Mycobacterium tuberculosis.[21]
Quantitative Data Summary
| Compound Class | Biological Target/Activity | Potency (IC50/EC50) | Reference |
| Imidazo[1,2-b]pyridazines | Cyclin-Dependent Kinases (CDKs) | Micromolar to nanomolar range | [5] |
| Imidazo[1,2-b]pyridazines | PIM Kinases | ~100-fold selective for PIM-1 over PIM-2 | [6] |
| Imidazo[1,2-b]pyridazine-based 27f | Mps1 Kinase | 0.70 nM (cellular) | [7][8] |
| Imidazo[1,2-b]pyridazine derivative 22 | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | [9] |
| 3,6-Disubstituted Imidazo[1,2-b]pyridazines | DYRKs and CLKs | < 100 nM | [11] |
| 2-Aminoimidazo[1,2-b]pyridazines | Picornaviruses | 0.02–0.06 mg/mL | [1] |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 µM | [18] |
| Imidazo[1,2-b]pyridazine-piperazine/morpholine derivatives | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | [21] |
Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
A common synthetic route to the 6-chloroimidazo[1,2-b]pyridazine core involves the cyclocondensation of 3-amino-6-chloropyridazine with an α-haloketone or a related two-carbon synthon.
Caption: General synthetic scheme for the 6-chloroimidazo[1,2-b]pyridazine core.
This core can then be further functionalized at various positions to generate a library of derivatives for biological screening.[3][4][22]
Conclusion and Future Perspectives
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with kinase inhibition being a particularly prominent and successful area. The potential of these compounds as antiviral, anticancer, antiparasitic, and antimicrobial agents further underscores the importance of this privileged structure.
Future research should focus on leveraging the existing structure-activity relationship data to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions at the 2-position, such as the hydroxyl group in this compound, may lead to compounds with unique biological properties and mechanisms of action. A deeper understanding of the molecular interactions between these compounds and their biological targets through structural biology and computational modeling will be crucial for rational drug design. The continued investigation of the imidazo[1,2-b]pyridazine scaffold holds significant promise for addressing unmet medical needs across various disease areas.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer [techtransfer.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sciensage.info [sciensage.info]
- 20. sciensage.info [sciensage.info]
- 21. researchgate.net [researchgate.net]
- 22. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
The Strategic Chemistry and Therapeutic Potential of 6-Chloroimidazo[1,2-b]pyridazin-2-ol Derivatives and Analogs: A Technical Guide
Foreword: Unlocking a Privileged Scaffold
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its remarkable versatility and capacity to interact with a diverse array of biological targets.[1][2] This guide focuses on a specific, yet highly significant, subset of this family: the 6-chloroimidazo[1,2-b]pyridazin-2-ol derivatives and their analogs. The presence of the 6-chloro substituent provides a crucial chemical handle for synthetic diversification, while the 2-ol (often existing in its tautomeric 2-oxo form) offers unique hydrogen bonding capabilities. This combination has paved the way for the development of potent and selective modulators of key enzymes and receptors implicated in a range of human diseases, from neurodegenerative disorders to cancer and inflammatory conditions.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the rationale for structural modifications, and the practicalities of laboratory synthesis and evaluation. We will delve into the core synthesis strategies, explore the nuanced structure-activity relationships (SAR), and illuminate the signaling pathways these compounds modulate. Every protocol and claim is grounded in authoritative, peer-reviewed literature to ensure the highest level of scientific integrity.
I. The Core Scaffold: Synthesis and Functionalization
The construction of the imidazo[1,2-b]pyridazine ring system is a cornerstone of any drug discovery program centered on this scaffold. The most common and effective method involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone or a related two-carbon synthon.
A. Foundational Synthesis: The Cyclization Reaction
The successful formation of the imidazo[1,2-b]pyridazine backbone is greatly facilitated by the presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring.[3] This is due to the electronic properties of the 3-aminopyridazine starting material. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. Alkylation by the α-bromoketone would preferentially occur at this position, hindering the desired cyclization. The electron-withdrawing nature of the 6-chloro substituent deactivates this competing nucleophilic site, thereby favoring the desired intramolecular cyclization to form the bicyclic product in good yields.[3]
A general representation of this key cyclization reaction is depicted below:
Caption: Generalized synthetic scheme for the formation of the 6-chloroimidazo[1,2-b]pyridazine core.
B. Step-by-Step Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol outlines a typical laboratory-scale synthesis of the parent 6-chloroimidazo[1,2-b]pyridazine, a key starting material for further derivatization.
Materials:
-
3-Amino-6-chloropyridazine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stir plate/magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Combine 3-amino-6-chloropyridazine and chloroacetaldehyde in a round-bottom flask.
-
Heat the reaction mixture to 90°C and maintain for 5 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, distill off the water to obtain a solid crude product.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified 6-chloroimidazo[1,2-b]pyridazine.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
C. Diversification at the 6-Position: Beyond Chlorine
The 6-chloro atom is not merely a synthetic facilitator; it is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.[4][5]
-
Buchwald-Hartwig Amination: For the installation of amine functionalities.[4][6]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[4]
The ability to modify the 6-position is crucial for tailoring the properties of the final compounds. For instance, in the development of Tyk2 JH2 inhibitors, replacing the 6-chloro with a 6-anilino and subsequently with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a dramatic improvement in metabolic stability.[7][8]
Caption: Diversification strategies at the 6-position of the imidazo[1,2-b]pyridazine scaffold.
II. Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the 6-chloroimidazo[1,2-b]pyridazine core have demonstrated significant activity against a range of therapeutic targets. The following sections will explore some of the most promising areas of research and the key structural features that govern their biological effects.
A. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition for Neurodegenerative Diseases
GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[9][10] Imidazo[1,2-b]pyridazine derivatives have been developed as potent, brain-penetrant GSK-3β inhibitors.
SAR Insights:
-
Substitution at the 3-position: The introduction of an alkylamine substituent at this position allows for classic hydrogen bond acceptor and donor interactions with the hinge region of GSK-3β.[10]
-
Substitution at the 2-position: While removing the hinge-binding hydrogen bond donor group, substitution at the 2-position can lead to improved brain penetration.[10]
-
Oral Bioavailability: Specific derivatives have shown oral bioavailability and the ability to significantly lower levels of phosphorylated tau in in vivo models.[9][10]
Caption: Mechanism of action of GSK-3β inhibitors in Alzheimer's disease.
B. IKKβ Inhibition for Inflammatory Diseases
I-kappa B kinase beta (IKKβ) is a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. Imidazo[1,2-b]pyridazine derivatives have been identified as potent IKKβ inhibitors.[11]
SAR Insights:
-
Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to increase both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays.[11]
-
These compounds have demonstrated high kinase selectivity.[11]
C. Tyk2 JH2 Inhibition for Autoimmune Diseases
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways that are crucial in the pathogenesis of autoimmune and inflammatory diseases.[7] Orally active inhibitors targeting the pseudokinase (JH2) domain of Tyk2 have been developed from the imidazo[1,2-b]pyridazine scaffold.
SAR Insights:
-
6-position: As mentioned, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety significantly improved metabolic stability.[7][8]
-
N1-substituent on the pyridone ring: A 2-pyridyl substituent at this position enhanced Caco-2 permeability, likely due to its ability to form intramolecular hydrogen bonds.[7]
-
3-position: Further optimization at the C3 position led to the identification of highly potent and selective Tyk2 JH2 inhibitors.[8]
D. Other Therapeutic and Diagnostic Applications
The versatility of the 6-chloroimidazo[1,2-b]pyridazine scaffold is further highlighted by its application in other areas:
-
β-Amyloid Plaque Imaging: Derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, with some showing high binding affinity (Ki values as low as 11.0 nM), making them promising candidates for the development of PET radiotracers for Alzheimer's disease diagnosis.[3]
-
Antitubercular Activity: Benzohydrazide incorporated imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to possess in vitro antitubercular activity against Mycobacterium tuberculosis.
-
Antikinetoplastid Activity: 3-nitroimidazo[1,2-b]pyridazine derivatives have been explored as potential agents against kinetoplastids such as Leishmania and Trypanosoma.[12]
III. Quantitative Data Summary
To facilitate comparison and analysis, the following table summarizes key quantitative data for selected 6-chloroimidazo[1,2-b]pyridazine derivatives from the literature.
| Compound Class | Target | Key Derivative Example | Potency (IC50 / Ki) | Reference |
| β-Amyloid Plaque Ligands | Aβ1-40 aggregates | 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Ki = 11.0 nM | [3] |
| GSK-3β Inhibitors | GSK-3β | Brain-penetrant derivatives | Not specified in abstract | [9][10] |
| IKKβ Inhibitors | IKKβ | Optimized 3,6-disubstituted derivatives | Not specified in abstract | [11] |
| Tyk2 JH2 Inhibitors | Tyk2 JH2 | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) derivative | Not specified in abstract | [7][8] |
| Antitubercular Agents | M. tuberculosis H37Rv | Benzohydrazide derivatives | MIC up to 1.6 µg/mL | [13] |
| Antikinetoplastid Agents | T. b. brucei | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | EC50 = 0.38 µM | [12] |
IV. Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich and fertile ground for drug discovery. The synthetic tractability of this system, particularly the versatility of the 6-chloro substituent, allows for extensive chemical exploration and the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated success in developing potent and selective inhibitors for key targets in neurodegeneration, inflammation, and infectious diseases underscores the therapeutic potential of this chemical class.
Future research will likely focus on:
-
Expanding the chemical space: Exploring novel substitutions and fusion of other heterocyclic systems to the core scaffold.
-
Elucidating detailed mechanisms of action: Utilizing structural biology and advanced biochemical techniques to understand the precise binding modes of these compounds.
-
Optimizing ADME properties: Further refining the pharmacokinetic profiles of lead compounds to enhance their drug-like properties.
-
Exploring new therapeutic areas: Screening imidazo[1,2-b]pyridazine libraries against a wider range of biological targets.
The continued investigation of this remarkable scaffold promises to yield new and innovative therapies for a host of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Practical Guide to the Physicochemical Characterization of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Introduction: The Importance of Foundational Data in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications.[1] As researchers synthesize or procure novel derivatives such as 6-Chloroimidazo[1,2-b]pyridazin-2-ol , the initial step beyond structural confirmation is the determination of fundamental physicochemical properties. These properties, principally melting point and solubility, are not mere data points; they are critical indicators of purity, stability, and potential bioavailability that guide the entire drug development cascade.
While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide provides the authoritative methodologies and expert insights required for its characterization. As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale to execute them rigorously, interpret the results accurately, and make informed decisions in your research endeavors. This document is structured as a practical laboratory companion for determining the melting point and solubility profile of this, or any new chemical entity.
Part 1: Melting Point Determination as a Criterion for Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[2] Therefore, accurate melting point determination is a rapid and essential technique for assessing the purity of a synthesized compound.
Contextual Data from Related Imidazo[1,2-b]pyridazine Analogs
While the melting point of this compound must be determined empirically, data from structurally related compounds can provide an expected range. The substitution pattern on the imidazo[1,2-b]pyridazine core significantly influences the melting point due to changes in crystal packing, molecular weight, and intermolecular forces.
| Compound Name | Molecular Structure | Reported Melting Point (°C) |
| 6-Chloroimidazo[1,2-b]pyridazine | 116 °C[3] | |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 154 °C[4] | |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | 196 °C[4] | |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 253 °C[4] |
This table illustrates the significant impact of substitutions on the melting point of the core scaffold. The presence of the 2-ol group in the target compound is expected to introduce hydrogen bonding capabilities, which could lead to a relatively high melting point compared to the unsubstituted parent.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the most common and reliable technique for determining melting points in a research setting and is the standard described in many pharmacopeias.[5]
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the first drop of liquid appears (onset) and the last crystal disappears (clear point) are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry. Residual solvent can act as an impurity, depressing and broadening the melting range.[6] Drying in a vacuum desiccator is recommended.[5]
-
Place a small amount of the sample on a clean, dry surface (like a watch glass) and crush it into a fine powder with a spatula. This ensures uniform packing and heat transfer.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of solid will be forced into the tube.[2]
-
To pack the sample, tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube.[2][6] The goal is to obtain a tightly packed column of solid 2-3 mm in height.[5][7]
-
-
Instrument Setup & Rough Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, it is efficient to first perform a rapid determination. Set a fast heating rate (e.g., 5-10°C per minute) to quickly find the approximate melting temperature.[7] This provides a ballpark range and prevents wasted time on subsequent, more precise measurements.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed.[6][7]
-
Prepare a new capillary with the sample. Never re-melt the same sample, as decomposition may occur.
-
Set the heating rate to 1-2°C per minute.[7] A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at the onset of melting (T1), which is the point when the first drop of liquid is visible.[6]
-
Record the temperature when the last solid crystal melts into a transparent liquid (T2). This is the clear point .[5]
-
The melting range is reported as T1 - T2.
-
-
Confirmation:
-
Repeat the accurate measurement at least once to ensure reproducibility. Consistent values confirm the accuracy of the determination.
-
Visualization: Melting Point Determination Workflow
The following diagram illustrates the logical flow of the capillary melting point determination protocol.
Caption: Logical flow for determining the melting point of a crystalline solid.
Part 2: Solubility Profiling for Pre-formulation
Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In drug development, aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[8] Poorly soluble compounds often exhibit low and variable absorption, posing a significant challenge for formulation scientists.[9] Many imidazo[1,2-b]pyridazine derivatives are reported to be lipophilic and crystalline, which can limit their aqueous solubility.[8][10]
The structure of this compound, containing a polar hydroxyl (-OH) group and a heterocyclic core capable of hydrogen bonding, suggests potential solubility in polar solvents. However, the overall planarity and aromaticity of the fused ring system may contribute to poor solubility in water. A systematic solubility assessment is therefore essential.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination
This protocol provides a systematic approach to assess the solubility of a new compound in a range of common pharmaceutical solvents.
Principle: A known mass of the solute is added to a known volume of solvent. The mixture is agitated until equilibrium is reached, and the amount of dissolved solute is determined, either visually for a qualitative assessment or analytically for a quantitative measurement.
Step-by-Step Methodology:
-
Solvent Selection:
-
Choose a panel of solvents with varying polarities to build a comprehensive profile. A recommended starting panel includes:
-
Aqueous: Purified Water, pH 1.2 Buffer (simulated gastric fluid), pH 6.8 Buffer (simulated intestinal fluid).
-
Polar Protic: Ethanol, Propylene Glycol.
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone.
-
Non-polar: Dichloromethane (DCM).
-
-
-
Qualitative Assessment (Thermodynamic Solubility):
-
Accurately weigh approximately 1-2 mg of this compound into separate, labeled glass vials.
-
Add 1 mL of the first solvent to the corresponding vial.[11]
-
Vigorously agitate the vial (e.g., using a vortex mixer) for 60 seconds.
-
Visually inspect the solution against a dark background. If the solid is completely dissolved, it is considered "soluble" at >1-2 mg/mL.
-
If the solid is not fully dissolved, place the vial on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[12]
-
After 24 hours, visually inspect again. If the solid has dissolved, it is soluble. If solid remains, it is "sparingly soluble" or "insoluble."
-
Repeat for each solvent in the panel.
-
-
Semi-Quantitative Assessment:
-
For solvents in which the compound is sparingly soluble or insoluble, a more quantitative measure can be obtained.
-
Prepare a saturated solution by adding an excess amount of the compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL).
-
Agitate the mixture for 24 hours at a constant temperature to reach equilibrium.
-
Centrifuge the sample to pellet the excess, undissolved solid.[12]
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtering through a 0.22 µm syringe filter is recommended.[12]
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a standard curve.
-
Data Presentation: Solubility Profile of this compound
The results of the solubility study should be compiled into a clear, structured table.
| Solvent | Polarity Index | Visual Observation (after 24h) | Estimated Solubility (mg/mL) |
| Purified Water | 10.2 | ||
| pH 1.2 Buffer | ~10 | ||
| pH 6.8 Buffer | ~10 | ||
| Ethanol | 5.2 | ||
| Propylene Glycol | 6.8 | ||
| Acetone | 5.1 | ||
| DMSO | 7.2 | ||
| Dichloromethane | 3.1 |
Visualization: Solubility Assessment Decision Tree
This diagram outlines the decision-making process for characterizing the solubility of a new chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. 6-Chloroimidazo[1,2-b]pyridazine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. materialneutral.info [materialneutral.info]
The Imidazo[1,2-b]pyridazine Core: A Journey from Serendipity to Precision-Engineered Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Enduring Interest
The imidazo[1,2-b]pyridazine ring system, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties have captivated chemists for decades, leading to the discovery of compounds with a vast range of biological activities. From early explorations into central nervous system effects to its modern-day prominence in targeted cancer therapy, the story of the imidazo[1,2-b]pyridazine core is one of evolving synthetic strategies and a deepening understanding of its therapeutic potential. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this remarkable heterocyclic system, offering insights for professionals engaged in drug discovery and development.
The Genesis: Early Syntheses and Foundational Discoveries
The first forays into the synthesis of the imidazo[1,2-b]pyridazine core can be traced back to the mid-20th century. The foundational method, a variation of the classic Tschitschibabin reaction, involves the condensation of a 3-aminopyridazine with an α-haloketone. This approach laid the groundwork for the initial exploration of this chemical space.
One of the key early publications that solidified this synthetic route was by B. Stanovnik and M. Tišler in 1967, which detailed the formation of various substituted imidazo[1,2-b]pyridazines.[1] This classical synthesis remains a robust and cost-effective method for generating the core structure.
The Classical Pathway: A Mechanistic Perspective
The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system. The presence of a halogen on the pyridazine ring, such as in 3-amino-6-chloropyridazine, was found to facilitate the reaction by influencing the nucleophilicity of the ring nitrogens.[2]
Diagram: Classical Tschitschibabin-type Synthesis of Imidazo[1,2-b]pyridazines
Caption: The classical synthesis pathway for the imidazo[1,2-b]pyridazine core.
A Shift in Focus: Early Therapeutic Explorations
Following the initial synthetic work, the 1970s and 1980s saw an exploration of the pharmacological potential of imidazo[1,2-b]pyridazine derivatives. Early research indicated that compounds bearing this scaffold could interact with the central nervous system. Specifically, certain derivatives were found to be ligands for GABA-A receptors, suggesting potential applications as anxiolytics, sedatives, and hypnotics.[3][4] This line of inquiry paralleled the development of other imidazopyridine drugs like Zolpidem, which also target GABA-A receptors.[5]
These early investigations, while not leading to blockbuster drugs, were crucial in establishing the "drug-like" properties of the imidazo[1,2-b]pyridazine scaffold and laid the foundation for future, more targeted research.
The Modern Era: Evolution of Synthetic Strategies
The resurgence of interest in imidazo[1,2-b]pyridazines in the late 20th and early 21st centuries was driven by the need for more efficient and diverse synthetic methodologies to populate compound libraries for high-throughput screening. This led to the development of several modern synthetic approaches that offer advantages in terms of scope, efficiency, and functional group tolerance over the classical methods.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
A significant advancement in the synthesis of substituted imidazo[1,2-b]pyridazines was the application of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[6][7][8][9] This powerful one-pot reaction combines a 3-aminopyridazine, an aldehyde, and an isocyanide to rapidly generate complex 3-aminoimidazo[1,2-b]pyridazine derivatives. The GBB reaction is prized for its atom economy and the ability to introduce three points of diversity in a single step, making it ideal for the construction of compound libraries for drug discovery.
Diagram: Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow
Caption: The convergent one-pot synthesis using the GBB three-component reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds, and the imidazo[1,2-b]pyridazine core is no exception. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination have enabled the precise and efficient introduction of a wide array of substituents at various positions of the scaffold.[6][10] These methods are instrumental in performing late-stage modifications of the core, a crucial aspect of modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
The Pinnacle of Application: Ponatinib and the Kinase Inhibitor Revolution
The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold was fully realized with the discovery and development of Ponatinib (Iclusig®), a potent multi-targeted tyrosine kinase inhibitor. Ponatinib's journey from a laboratory curiosity to an FDA-approved drug for chronic myeloid leukemia (CML) marked a new era for this heterocyclic system.[11] Its development highlighted the ability of the imidazo[1,2-b]pyridazine core to serve as a platform for designing highly selective and potent enzyme inhibitors.
The success of Ponatinib has spurred a wave of research into other imidazo[1,2-b]pyridazine-based kinase inhibitors targeting a range of cancers and other diseases.[12][13]
Experimental Protocols
Protocol 1: Classical Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is based on the classical Tschitschibabin-type condensation.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromo-1-phenylethanone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-6-chloropyridazine in ethanol.
-
Add 1.1 equivalents of 2-bromo-1-phenylethanone to the solution.
-
Add 1.5 equivalents of sodium bicarbonate to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Protocol 2: GBB Synthesis of a 3-Aminoimidazo[1,2-b]pyridazine Derivative
This protocol is a general procedure for the Groebke-Blackburn-Bienaymé reaction.
Materials:
-
3-aminopyridazine
-
An appropriate aldehyde (e.g., benzaldehyde)
-
An appropriate isocyanide (e.g., tert-butyl isocyanide)
-
Ytterbium(III) triflate (Yb(OTf)₃) as a Lewis acid catalyst
-
Dichloromethane (DCM) and Methanol (MeOH)
Procedure:
-
To a microwave vial, add 1.0 equivalent of 3-aminopyridazine, 1.2 equivalents of the aldehyde, and 1.2 equivalents of the isocyanide.
-
Add a 3:1 mixture of DCM/MeOH as the solvent.
-
Add 0.1 equivalents of Yb(OTf)₃ to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 3-aminoimidazo[1,2-b]pyridazine derivative.[14]
Quantitative Data Summary
| Compound Class | Key Biological Target(s) | Representative IC₅₀/Kᵢ Values | Therapeutic Area |
| Early Derivatives | GABA-A Receptors | Micromolar to nanomolar range | CNS (Anxiolytic, Hypnotic) |
| Modern Kinase Inhibitors | ABL, VEGFR, FGFR, etc. | Low nanomolar range | Oncology |
| Amyloid Imaging Agents | β-Amyloid Plaques | Kᵢ = 11.0 nM for compound 4 | Neurodegenerative Diseases |
| Antimycobacterial Agents | M. tuberculosis | MICs as low as 1.6 µg/mL | Infectious Diseases |
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold has traversed a remarkable path from its initial synthesis via classical condensation reactions to its current status as a cornerstone of modern drug discovery. The evolution of synthetic methodologies has been a key driver of this journey, enabling the exploration of vast chemical space and the fine-tuning of biological activity. The story of Ponatinib serves as a powerful testament to the potential harbored within this heterocyclic core. As our understanding of disease biology deepens and synthetic methods continue to advance, the imidazo[1,2-b]pyridazine system is poised to remain a fertile ground for the discovery of the next generation of innovative therapeutics. Future research will likely focus on leveraging computational methods for rational design, exploring novel biological targets, and developing even more efficient and sustainable synthetic routes.
References
- 1. Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1845098A1 - Imidazo[1,2-b]pyridazines, their processes of preparation and their use as GABA receptor ligands - Google Patents [patents.google.com]
- 4. AU2007231362B2 - Imidazo [1, 2-b] pyridazines, their processes of preparation and their use as GABA receptor ligands - Google Patents [patents.google.com]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer [techtransfer.nih.gov]
- 14. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
An In-depth Technical Guide to the Core Properties of 2-Phenyl-1H-pyrrole
This guide provides a comprehensive technical overview of 2-phenyl-1H-pyrrole, a key heterocyclic scaffold in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, spectroscopic characterization, and significant biological activities.
Introduction: The Significance of the 2-Phenyl-1H-pyrrole Scaffold
Heterocyclic compounds form the foundation of a significant portion of pharmaceuticals. Among these, the 2-phenyl-1H-pyrrole scaffold has emerged as a versatile and potent pharmacophore.[1] Its unique structural arrangement, featuring a phenyl group attached to a pyrrole ring, imparts a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-phenyl-1H-pyrrole is fundamental for its application and further development.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-phenyl-1H-pyrrole.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | PubChem |
| Molecular Weight | 143.19 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 129-131 °C | |
| Boiling Point | 275.6 °C at 760 mmHg | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of 2-phenyl-1H-pyrrole.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2]
¹H NMR Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.35 | t | ~2.5 |
| H-4 | ~6.71 | t | ~2.5 |
| H-5 | ~6.90 | t | ~2.5 |
| Phenyl (ortho) | ~7.50 | m | |
| Phenyl (meta, para) | ~7.30 | m | |
| N-H | ~8.40 | br s |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[2]
¹³C NMR Data:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | ~106.5 |
| C-4 | ~110.0 |
| C-5 | ~119.0 |
| C-2 | ~132.0 |
| Phenyl (ipso) | ~133.5 |
FT-IR spectroscopy is used to identify the functional groups present in 2-phenyl-1H-pyrrole. The spectrum exhibits characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings, and C=C and C-N bonds of the pyrrole ring.[2]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method): [2]
-
Sample Preparation: Grind approximately 1-2 mg of solid 2-phenyl-1H-pyrrole with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI): [2]
-
Sample Introduction: Introduce a dilute solution of 2-phenyl-1H-pyrrole in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. This is often done via a gas chromatograph (GC-MS) for prior separation and purification.[2]
-
Instrument Parameters:
Synthesis of 2-Phenyl-1H-pyrrole Derivatives
The synthesis of 2-phenyl-1H-pyrrole and its derivatives is a critical aspect of its study and application. One common approach involves the synthesis of a monomer that can then be polymerized.
Monomer Synthesis: 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy)
The synthesis of the PyPhPy monomer is a key initial step for creating polypyrrole-based materials.[3]
Experimental Protocol: Monomer Synthesis: [3]
-
Reaction Setup: In a round-bottomed flask, dissolve 1,3-bis(1H-pyrrol-2-yl)benzene (1 equivalent) and potassium tert-butoxide (2.1 equivalents) in anhydrous tetrahydrofuran (THF).[3]
-
Reaction Conditions: Stir the mixture at a low temperature (5-10 °C) under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Quenching: After the reaction is complete, pour the mixture into ice water to quench the reaction.[3]
Caption: Workflow for the synthesis of the PyPhPy monomer.
Chemical Oxidative Polymerization
The synthesized monomer can be polymerized to form a conducting polymer.[3]
Experimental Protocol: Chemical Polymerization: [3]
-
Monomer Solution: Dissolve the PyPhPy monomer in nitromethane.[3]
-
Oxidant Solution: Separately, dissolve ferric chloride (FeCl₃) in nitromethane.[3]
-
Polymerization: Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.[3]
-
Reaction Time: Allow the reaction to proceed for a set time (e.g., 24 hours), during which the polymer will precipitate.[3]
Biological Activity and Therapeutic Potential
2-Phenyl-1H-pyrrole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Antipsychotic Activity
2-Phenylpyrroles have been synthesized as conformationally restricted analogues of existing antipsychotic drugs. Certain derivatives have shown potent dopamine D-2 receptor antagonistic activity.[4] For example, the 2-(4-fluorophenyl)pyrrole analogue of fluanisone demonstrated superior in vitro and in vivo activity compared to its parent compound, with high selectivity for D-2 receptors.[4] This highlights the potential of the 2-phenylpyrrole scaffold in developing novel antipsychotics with a reduced propensity for extrapyramidal side effects.[4]
Caption: Mechanism of potential antipsychotic activity.
Neuroprotective Effects
Pyrrole derivatives have been investigated for their neuroprotective properties, particularly in the context of Parkinson's disease. Studies have shown that certain 1,5-diaryl pyrrole derivatives can protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models.[5] These compounds appear to exert their effects by inhibiting apoptosis and controlling lipid peroxidation.[5] Some derivatives may also act by suppressing the COX-2/PGE2 pathway, which is implicated in neuroinflammation.[5]
Experimental Protocol: Assessing Neuroprotection (MTT Assay): [5]
-
Cell Culture: Pre-treat PC12 cells with the test pyrrole derivatives for 24 hours before exposing them to 6-OHDA.[5]
-
Cell Viability Measurement: Employ a quantitative colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide (MTT) assay to determine cell viability.[5]
-
Procedure:
-
Incubate both untreated and treated cells with a 5 mg/mL solution of MTT.
-
Add DMSO to solubilize the formazan crystals that form.
-
Measure the absorbance at 570 nm using a microplate reader, with background correction at 620 nm.[5]
-
-
Calculation: Calculate cell viability as a percentage using the formula: % Cell viability = 100 × (absorbance of sample / absorbance of control).[5]
Conclusion
The 2-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a desirable combination of physicochemical properties and biological activities. This guide has provided a detailed overview of its spectroscopic characterization, synthesis, and therapeutic potential, particularly in the areas of antipsychotic and neuroprotective applications. The methodologies and data presented herein serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and advanced materials based on this versatile molecular framework.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-2-ol (CAS Number: 55690-62-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 6-Chloroimidazo[1,2-b]pyridazin-2-ol, identified by CAS number 55690-62-5. The document delves into its chemical properties, synthesis, potential applications in medicinal chemistry, and essential safety information. Given the limited direct research on this specific molecule, this guide also explores the broader significance of the imidazo[1,2-b]pyridazine scaffold to provide a contextual understanding of its potential in drug discovery.
Introduction and Chemical Identity
This compound is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. The presence of a chlorine atom and a hydroxyl group makes it a potentially versatile intermediate for chemical synthesis. The core imidazo[1,2-b]pyridazine structure is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets, leading to a wide range of therapeutic agents[1]. This scaffold is notably present in the FDA-approved multi-kinase inhibitor ponatinib, used for treating chronic myeloid leukemia[2].
The structure of this compound is characterized by a bicyclic aromatic system with key functional groups that can be manipulated for further chemical transformations. It's important to note that this compound can exist in tautomeric forms, specifically the keto form, 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one. For pyridazinones, the oxo (keto) form is generally more stable[3].
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues like 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, we can infer some of its properties[4][5].
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | Value (this compound) | Value (6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid) | Reference |
| CAS Number | 55690-62-5 | 14714-24-0 | N/A |
| Molecular Formula | C₆H₄ClN₃O | C₇H₄ClN₃O₂ | [4] |
| Molecular Weight | 169.57 g/mol | 197.58 g/mol | [4] |
| Appearance | Likely a solid | Beige solid | [5] |
| Melting Point | Not reported | 248 °C | [4][5] |
| Solubility | Expected to be soluble in DMSO, DMF | Soluble in DMSO, DMF | [4][5] |
| pKa (Predicted) | Not reported | 4.21 ± 0.30 | [5] |
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the aromatic protons on the imidazo[1,2-b]pyridazine core. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group.
-
¹³C NMR: Resonances for the six carbon atoms of the bicyclic system, with the carbon bearing the chlorine and the carbon bearing the hydroxyl group showing characteristic downfield shifts.
-
IR Spectroscopy: Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C=N stretching in the aromatic rings, and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 169.57 g/mol , with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis and Chemical Reactivity
Proposed Synthesis
A definitive, step-by-step published synthesis for this compound is not available. However, based on established methods for the synthesis of related imidazo[1,2-b]pyridazines, a plausible synthetic route can be proposed. The most common approach involves the condensation of a 3-amino-6-chloropyridazine with a suitable α-halocarbonyl compound[6][7].
For the synthesis of this compound, a likely precursor would be an α-hydroxy-α'-haloacetone or a related synthetic equivalent. A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as ethanol or 1,2-dimethoxyethane, add an equimolar amount of an α-hydroxy-α'-haloacetone derivative (e.g., 1-bromo-3-hydroxyacetone).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours to facilitate the cyclocondensation reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[6].
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified[7].
-
Purification: Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound[6].
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
The Chlorine Atom: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amines, thiols, or alkoxides, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule[8]. It can also participate in metal-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions to form C-C and C-N bonds, respectively[2][9].
-
The Hydroxyl Group: The hydroxyl group at the 2-position can be alkylated, acylated, or used as a handle for further functionalization. Its presence also influences the electronic properties of the ring system.
-
The Imidazole Ring: The imidazole portion of the scaffold can be susceptible to electrophilic substitution, although the specific reactivity would depend on the overall electronic nature of the bicyclic system.
Applications in Research and Drug Development
While there is a lack of specific studies on the biological activity of this compound itself, its core structure, the imidazo[1,2-b]pyridazine scaffold, is of significant interest in drug discovery. This scaffold is a key component in a variety of compounds with diverse biological activities. Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of these potentially therapeutic agents[10][11].
The imidazo[1,2-b]pyridazine nucleus has been explored for the development of:
-
Kinase Inhibitors: As mentioned, ponatinib is a prime example of a multi-kinase inhibitor based on this scaffold. Numerous other kinase inhibitors targeting enzymes like Janus kinase 2 (JAK2) and cyclin-dependent kinases (CDKs) have also been developed[8].
-
Antiparasitic Agents: Derivatives of imidazo[1,2-b]pyridazine have shown activity against kinetoplastids like Leishmania donovani and Trypanosoma brucei[6].
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antimycobacterial properties[2].
-
Central Nervous System (CNS) Agents: Certain imidazo[1,2-b]pyridazine derivatives have been investigated for their interaction with benzodiazepine receptors, suggesting potential applications in neurological disorders[9].
Caption: Diverse biological targets of the imidazo[1,2-b]pyridazine scaffold.
Safety and Handling
Based on safety data for related imidazo[1,2-b]pyridazine compounds, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Classification: It is likely to be classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[12].
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[12].
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell[12].
Conclusion
This compound (CAS 55690-62-5) is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While direct biological data for this specific compound is scarce, its structural features, particularly the versatile imidazo[1,2-b]pyridazine scaffold, make it an attractive starting point for the synthesis of novel therapeutic agents. Its reactivity at the chlorine and hydroxyl positions allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs targeting a variety of diseases. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory environment.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 12. rsc.org [rsc.org]
Unlocking the Therapeutic Potential of 6-Chloroimidazo[1,2-b]pyridazin-2-ol: A Guide to Investigating High-Probability Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents, including the FDA-approved multi-kinase inhibitor ponatinib.[1][2] This guide focuses on a specific derivative, 6-Chloroimidazo[1,2-b]pyridazin-2-ol, a compound whose direct biological targets have not been extensively characterized in publicly available literature. Drawing from the established pharmacology of structurally related imidazo[1,2-b]pyridazine analogues, this document provides a scientifically-grounded framework for identifying and validating its most probable therapeutic targets. We will delve into the key signaling pathways commonly modulated by this chemical class—primarily protein kinase pathways central to oncology, immunology, and fibrotic diseases—and provide detailed, actionable protocols for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising, yet under-investigated, molecule.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potent and Selective Modulators
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention from the pharmaceutical industry.[2] Its rigid, planar structure and rich electronic features make it an ideal backbone for designing molecules that can fit into the active sites of various enzymes, particularly the ATP-binding pocket of protein kinases. The versatility of this scaffold is demonstrated by its presence in compounds targeting a wide array of diseases, from cancer and autoimmune disorders to infectious diseases.[1][2][3]
While direct biological data for This compound is scarce, its structure contains key pharmacophoric elements—the chloro substituent at the 6-position and the hydroxyl group at the 2-position—that suggest a high likelihood of interaction with targets validated for other imidazo[1,2-b]pyridazine derivatives. This guide will therefore focus on three high-probability kinase target families: the PI3K/mTOR pathway, Bruton's Tyrosine Kinase (BTK), and Tyrosine Kinase 2 (Tyk2).
High-Priority Target Class: Protein Kinases
The most significant therapeutic successes for the imidazo[1,2-b]pyridazine class have been in the development of protein kinase inhibitors. The scaffold serves as an effective "hinge-binder," a critical interaction for potent kinase inhibition.
Potential Target: The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and is a key driver in the progression of fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[4]
Scientific Rationale: Recent research has led to the discovery of imidazo[1,2-b]pyridazine derivatives as potent dual inhibitors of PI3K and mTOR.[4] For example, compound 11 from a 2024 study demonstrated potent inhibition of PI3Kα (94.9% at 1 nM) and mTOR (42.99% at 1 nM), leading to significant anti-fibrotic effects in a bleomycin-induced pulmonary fibrosis model. The structural similarity of this compound to these inhibitors makes the PI3K/mTOR axis a primary target for investigation.
Signaling Pathway Overview:
Caption: PI3K/mTOR signaling and points of inhibition.
Potential Target: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[5] It plays a critical role in the development, proliferation, and survival of B-cells. Consequently, BTK has emerged as a major therapeutic target for B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Scientific Rationale: The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop highly potent and selective covalent inhibitors of BTK. A notable example, compound 22 (TM471-1), exhibited an IC50 of 1.3 nM for BTK and demonstrated excellent selectivity across a panel of over 300 other kinases.[5] This compound achieved complete tumor regression in xenograft models and has advanced into Phase I clinical trials. The established success of this scaffold against BTK strongly suggests that this compound could possess inhibitory activity against this target.
Caption: Tiered experimental validation workflow.
Protocol 1: Broad Kinase Panel Screening
Objective: To perform an unbiased screen of this compound against a large panel of protein kinases to identify initial hits.
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Provider: Engage a commercial vendor (e.g., Eurofins DiscoverX, Promega) that offers kinase screening services (e.g., KINOMEscan™, ADP-Glo™).
-
Screening Concentration: Submit the compound for an initial single-point screen at a concentration of 1 µM or 10 µM.
-
Data Analysis: The vendor will provide data as percent inhibition relative to a control. Identify kinases that are inhibited by >80% at the screening concentration as primary hits.
-
Follow-up: For primary hits, request dose-response curves (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value for each kinase.
Causality and Trustworthiness: This unbiased, high-throughput approach rapidly identifies the most promising kinase targets from hundreds of possibilities, ensuring that subsequent, more resource-intensive experiments are focused on the most relevant pathways. Using a validated commercial platform provides high-quality, reproducible data.
Protocol 2: In Vitro BTK Inhibition Assay (Covalent Binding)
Objective: To specifically determine if this compound can act as a covalent inhibitor of BTK, a common mechanism for this scaffold.
Methodology:
-
Reagents: Recombinant human BTK enzyme, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection antibody (e.g., anti-phosphotyrosine).
-
Pre-incubation Step: a. In a 96-well plate, mix recombinant BTK enzyme with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). b. Incubate the mixture for 60 minutes at room temperature to allow for potential covalent bond formation. This time-dependent inhibition is a hallmark of covalent inhibitors.
-
Kinase Reaction Initiation: Add a solution containing the substrate peptide and a concentration of ATP near its Km value to initiate the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and quantify substrate phosphorylation using an appropriate method, such as ELISA or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the inhibition data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value. Compare IC50 values from different pre-incubation times (e.g., 15 min vs. 60 min) to assess time-dependency.
Causality and Trustworthiness: The pre-incubation step is critical. A decrease in the IC50 value with a longer pre-incubation time provides strong evidence for a covalent or slow-binding mechanism of action, which is consistent with the behavior of other known imidazo[1,2-b]pyridazine-based BTK inhibitors. [5]
Protocol 3: Cellular Western Blot for Target Engagement (pBTK)
Objective: To confirm that the compound inhibits the activity of its target kinase within a cellular context.
Methodology:
-
Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., Ramos or TMD8) that has constitutive BTK activity or can be stimulated.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Cell Stimulation (if required): Stimulate the B-cell receptor pathway using an anti-IgM antibody for 10-15 minutes to induce robust BTK phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting: a. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for phosphorylated BTK (pBTK Tyr223). c. Strip and re-probe the membrane with an antibody for total BTK to serve as a loading control. d. Use a secondary antibody conjugated to HRP and detect the signal using an ECL substrate.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the pBTK signal to the total BTK signal for each lane.
Causality and Trustworthiness: This assay directly measures the phosphorylation status of the target protein in a physiological environment. A dose-dependent decrease in the pBTK/total BTK ratio provides definitive evidence that the compound is engaging and inhibiting its target within the cell.
Summary and Future Directions
The imidazo[1,2-b]pyridazine scaffold is a proven starting point for the development of potent and selective kinase inhibitors. While this compound itself remains uncharacterized, the weight of evidence from closely related analogues strongly points towards protein kinases—specifically within the PI3K/mTOR , BTK , and Tyk2 families—as its most probable therapeutic targets.
The experimental strategy outlined in this guide provides a clear, logical, and robust path forward for any research team aiming to elucidate the mechanism of action and therapeutic potential of this compound. Successful validation of activity against any of these high-value targets would position this compound as a valuable lead compound for further medicinal chemistry optimization and preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol: An In-Depth Technical Guide for Chemical Researchers
Abstract
This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 6-chloroimidazo[1,2-b]pyridazin-2-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the formation of the crucial intermediate, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine. This is followed by a cyclocondensation reaction with ethyl bromopyruvate to construct the fused imidazo[1,2-b]pyridazine ring system, directly yielding the target molecule, which exists in tautomeric equilibrium with its 2-oxo form. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the chosen reagents and conditions, ensuring a thorough understanding for researchers in the field.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for multifaceted interactions with various biological targets. This has led to the development of numerous imidazo[1,2-b]pyridazine derivatives with applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The title compound, this compound, serves as a versatile intermediate, with the chloro substituent providing a reactive handle for further functionalization through cross-coupling reactions, and the 2-ol (or 2-oxo) moiety offering a site for derivatization.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a two-step sequence, as illustrated in the workflow below. The initial step involves the nucleophilic aromatic substitution of a chlorine atom on 3,6-dichloropyridazine with ammonia to yield 3-amino-6-chloropyridazine. The subsequent and final step is the construction of the imidazole ring through a cyclocondensation reaction between the aminopyridazine intermediate and ethyl bromopyruvate.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-amino-6-chloropyridazine
The initial and critical step in this synthetic sequence is the selective amination of 3,6-dichloropyridazine. The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. By controlling the reaction conditions, one of the chloro groups can be selectively displaced by an amino group.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol | Starting material |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1.48 mol | Reagent and solvent |
| Ethanol | 46.07 | 50 mL | - | Co-solvent |
Procedure:
-
To a high-pressure reaction vessel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol).
-
Add ethanol (50 mL) and concentrated aqueous ammonia (100 mL).
-
Seal the vessel and heat the mixture to 130-140°C with vigorous stirring for 12-16 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent any excess pressure and open the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting aqueous slurry will contain the product as a precipitate.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).
-
Dry the solid under vacuum to afford 3-amino-6-chloropyridazine as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Mechanism and Rationale
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack. Ammonia acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The choice of elevated temperature and pressure is crucial to drive the reaction to completion.[2] Ethanol is used as a co-solvent to improve the solubility of the starting material.
Part 2: Synthesis of this compound
The second and final stage of the synthesis involves the construction of the fused imidazole ring. This is achieved through a cyclocondensation reaction between the synthesized 3-amino-6-chloropyridazine and ethyl bromopyruvate. This reaction is a variation of the well-established synthesis of imidazo-fused heterocycles from α-halocarbonyl compounds.[3]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol | Starting material |
| Ethyl bromopyruvate | 195.01 | 7.9 g (5.1 mL) | 0.0405 mol | Reagent |
| Sodium Bicarbonate | 84.01 | 6.5 g | 0.077 mol | Base |
| Ethanol | 46.07 | 100 mL | - | Solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol) and sodium bicarbonate (6.5 g, 0.077 mol) in ethanol (100 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
To the refluxing mixture, add ethyl bromopyruvate (7.9 g, 0.0405 mol) dropwise over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium bromide and excess sodium bicarbonate).
-
Wash the collected solids with a small amount of ethanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a solid.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-6-chloropyridazine on the electrophilic carbon of the α-bromo ketone functionality of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the endocyclic pyridazine nitrogen attacks the carbonyl carbon of the intermediate. Subsequent dehydration and tautomerization lead to the formation of the aromatic imidazo[1,2-b]pyridazine ring system. The product, this compound, exists in equilibrium with its keto tautomer, 6-chloroimidazo[1,2-b]pyridazin-2(1H)-one. Sodium bicarbonate is used as a mild base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting aminopyridazine and driving the reaction forward.
Caption: Simplified reaction mechanism for the formation of the target compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
3,6-Dichloropyridazine and ethyl bromopyruvate are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The amination reaction is performed under high pressure and temperature and should only be carried out in a suitable high-pressure reactor by trained personnel.
-
All reactions should be conducted in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By elucidating the underlying chemical principles and providing clear, step-by-step instructions, this guide aims to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this valuable heterocyclic intermediate for their research endeavors.
References
- 1. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Abstract
This document provides a detailed, step-by-step experimental procedure for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] The presence of a chlorine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, making this specific derivative an invaluable building block for creating diverse molecular libraries.[3][4] This protocol is designed for researchers in organic synthesis and drug discovery, emphasizing safety, reproducibility, and mechanistic understanding.
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention from the scientific community. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[2] The successful development of the kinase inhibitor Ponatinib, which is based on this scaffold, has further fueled interest in exploring new derivatives for therapeutic use.[2]
The synthesis of this compound provides a crucial starting material. The chloro group at the C-6 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the hydroxyl group at the C-2 position (existing in keto-enol tautomerism) can be used for further derivatization.[4][5] This protocol details a robust cyclocondensation reaction, which is a common and efficient method for constructing the imidazo[1,2-b]pyridazine core.[6][7]
Reaction Principle and Mechanism
The synthesis is achieved via a two-step, one-pot cyclocondensation reaction between 3-amino-6-chloropyridazine and bromoacetaldehyde diethyl acetal.
Overall Reaction Scheme:
Caption: Overall synthesis of this compound.
Mechanistic Rationale: The reaction proceeds through several key steps:
-
SN2 Alkylation: The more nucleophilic ring nitrogen (N1) of 3-amino-6-chloropyridazine attacks the electrophilic carbon bearing the bromine atom in bromoacetaldehyde diethyl acetal, displacing the bromide ion.
-
Acetal Hydrolysis: Catalytic acid is introduced to hydrolyze the diethyl acetal protecting group, revealing a reactive aldehyde functionality in situ.
-
Intramolecular Cyclization: The exocyclic amino group (-NH₂) then attacks the newly formed aldehyde carbonyl in an intramolecular fashion, forming a cyclic hemiaminal intermediate.
-
Dehydration & Aromatization: This intermediate readily dehydrates (loses a molecule of water) to form the stable, aromatic imidazo[1,2-b]pyridazine ring system. The final product exists in a keto-enol tautomeric equilibrium, predominantly favoring the depicted 2-ol form due to aromaticity.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Wt. | Recommended Purity | Notes |
| 3-Amino-6-chloropyridazine | 5469-69-2 | 129.55 g/mol | ≥97% | Starting material. |
| Bromoacetaldehyde diethyl acetal | 2032-35-1 | 197.07 g/mol | ≥96% | Stable precursor to bromoacetaldehyde. |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | ≥99.5% | Reaction solvent. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | ~37% | Catalyst for deprotection. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Reagent | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Reagent | Extraction solvent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | N/A | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous | Drying agent. |
| Deuterated Solvent (e.g., DMSO-d₆) | 2206-27-1 | 84.17 g/mol | For NMR analysis. | For product characterization. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄), development chamber, and UV lamp
-
pH paper or meter
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood.
-
3-Amino-6-chloropyridazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[8][9][10]
-
Bromoacetaldehyde diethyl acetal: Lachrymator. Causes skin, eye, and respiratory irritation. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work with appropriate acid-resistant gloves and eye protection.[11]
-
Flammable Solvents (Ethanol, Ethyl Acetate): Keep away from ignition sources. Use in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling concentrated HCl.
-
Skin Protection: Wear a lab coat and nitrile gloves at all times. Ensure gloves are inspected before use and disposed of properly.[8]
-
Respiratory Protection: Not required if work is performed in a fume hood.
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not mix waste streams. Halogenated and non-halogenated organic waste should be segregated.
Detailed Experimental Protocol
Caption: Workflow for the synthesis of this compound.
Step 1: Reaction Setup and Cyclocondensation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (2.59 g, 20.0 mmol, 1.0 equiv.).
-
Add absolute ethanol (40 mL) to the flask to dissolve the starting material.
-
Add bromoacetaldehyde diethyl acetal (4.34 g, 22.0 mmol, 1.1 equiv.) to the solution dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Causality: Heating provides the necessary activation energy for the initial SN2 reaction and subsequent cyclization steps, ensuring the reaction proceeds at a reasonable rate.
-
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The consumption of the starting aminopyridazine indicates reaction completion.
Step 2: In-Situ Deprotection and Workup
-
Once the starting material is consumed, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Carefully add 10 mL of deionized water, followed by the dropwise addition of concentrated hydrochloric acid (approx. 0.5 mL) to catalyze the hydrolysis of the acetal. Stir at room temperature for 1 hour.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Causality: Neutralization is critical to quench the reaction and prepare the mixture for extraction. It removes the acid catalyst and converts any hydrochloride salts of the product to the free base.
-
-
Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.
Step 3: Extraction and Purification
-
Transfer the remaining aqueous slurry to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: The product is more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from inorganic salts and other aqueous-soluble impurities.
-
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a solid.
Expected Results and Characterization
-
Yield: 65-75%
-
Appearance: Off-white to pale yellow solid.
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons on the pyridazine and imidazole rings, as well as a broad signal for the hydroxyl proton.
-
¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the carbon atoms of the fused heterocyclic system.
-
Mass Spectrometry (ESI-MS): Calculated for C₆H₄ClN₃O, m/z 169.01 (M+H)⁺.
-
Storage: Store the final compound refrigerated (2-8 °C) in a tightly sealed container, protected from light and moisture.
-
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: Applications of 6-Chloroimidazo[1,2-b]pyridazin-2-ol in Modern Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] This bicyclic system serves as a foundational structure for a multitude of therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1][2][3] Within this class of compounds, 6-Chloroimidazo[1,2-b]pyridazin-2-ol emerges as a pivotal synthetic intermediate, offering multiple reaction sites for structural elaboration and optimization of pharmacological properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of next-generation therapeutics.
The Strategic Importance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold's success in drug discovery can be attributed to its unique three-dimensional structure, which allows it to effectively mimic the binding modes of endogenous ligands to various biological targets.[4] Its rigid framework, coupled with the strategic placement of nitrogen atoms, facilitates key hydrogen bonding interactions within the active sites of enzymes, particularly kinases.[4][5] The successful development of the multi-targeted kinase inhibitor, ponatinib, has significantly revitalized interest in this scaffold, showcasing its potential to yield potent and selective therapeutic agents.[1]
Physicochemical Properties and Synthetic Utility
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures. The presence of the chlorine atom at the 6-position and the hydroxyl group at the 2-position are key features that drive its synthetic utility.
| Property | Predicted Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₆H₄ClN₃O | Foundation for molecular weight and elemental composition. |
| Molecular Weight | ~170 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Polarity | Moderately polar | Influences solubility and permeability across biological membranes. |
| Reactivity | Multiple reactive sites | The 6-chloro position is amenable to cross-coupling reactions, while the 2-ol can be functionalized. |
Note: The exact physicochemical properties would require experimental determination.
The 6-chloro substituent is particularly valuable for diversification through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide array of aryl, heteroaryl, and amino groups, which are crucial for modulating potency, selectivity, and pharmacokinetic profiles. The 2-hydroxyl group can be O-alkylated or converted to other functionalities to further explore the structure-activity relationship (SAR).
Key Therapeutic Applications and Mechanisms of Action
The imidazo[1,2-b]pyridazine scaffold, and by extension derivatives of this compound, have been extensively explored as inhibitors of various protein kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Kinase Inhibition in Oncology
The imidazo[1,2-b]pyridazine core has proven to be a fertile ground for the discovery of potent kinase inhibitors targeting various malignancies.
-
Cyclin-Dependent Kinases (CDKs): Modification of related imidazo[1,2-a]pyridine CDK inhibitors led to the discovery of the less lipophilic imidazo[1,2-b]pyridazine series as potent and selective inhibitors of CDK2.[5]
-
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, which are implicated in the survival and proliferation of leukemic cells.[4] The unique binding mode of this scaffold contributes to its high selectivity for PIM1 over other kinases.[4]
-
Mps1 (TTK) Kinase: Property-based optimization of the 6-position of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of extremely potent and selective Mps1 inhibitors with remarkable antiproliferative activity against various cancer cell lines.[8]
-
Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative, TM471-1, has been identified as a potent and highly selective irreversible BTK inhibitor and has advanced into Phase I clinical trials.[9]
-
Tyrosine Kinase 2 (Tyk2): Derivatives of 6-amino-imidazo[1,2-b]pyridazine have been developed as potent, selective, and orally active inhibitors of the Tyk2 JH2 pseudokinase domain, showing efficacy in preclinical models of inflammatory diseases.[10]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.
Figure 1. Generalized signaling pathway illustrating the mechanism of action of imidazo[1,2-b]pyridazine-based kinase inhibitors.
Anti-inflammatory and Other Activities
Beyond oncology, the imidazo[1,2-b]pyridazine scaffold has demonstrated potential in treating inflammatory conditions and infectious diseases.
-
Anti-inflammatory Activity: Certain 2-phenylimidazo[1,2-b]pyridazine derivatives have shown anti-inflammatory and analgesic properties in in-vivo models.[3] The mechanism is thought to involve the inhibition of inflammatory mediators.[11]
-
Antitubercular Activity: Benzohydrazide incorporated imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis.
-
Antiparasitic Activity: A 3-nitroimidazo[1,2-b]pyridazine derivative has shown good in-vitro activity against the trypomastigote blood stream form of Trypanosoma brucei brucei.[12]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific target compound and available laboratory resources.
Protocol for Synthesis of a Generic 6-Aryl-imidazo[1,2-b]pyridazin-2-ol Derivative via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce an aryl group at the 6-position of the imidazo[1,2-b]pyridazine core.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-b]pyridazin-2-ol derivative.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.
Figure 2. A generalized workflow for the Suzuki cross-coupling reaction.
Protocol for In-Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized imidazo[1,2-b]pyridazine derivative
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a microplate well, prepare the kinase reaction mixture containing the assay buffer, the target kinase, and the substrate.
-
Inhibition: Add the diluted test compound to the reaction mixture and incubate for a predetermined time to allow for binding to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material in medicinal chemistry. Its strategic substitution pattern allows for the efficient synthesis of diverse libraries of compounds. The extensive research into the imidazo[1,2-b]pyridazine scaffold has demonstrated its potential to yield potent and selective inhibitors of various therapeutic targets, particularly protein kinases. Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic properties, enhanced selectivity profiles, and efficacy in a broader range of diseases. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of new and effective medicines.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 6-Chloroimidazo[1,2-b]pyridazin-2-ol in Drug Discovery
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic system, an isostere of purine, serves as the foundation for a multitude of compounds with demonstrated therapeutic potential, spanning oncology, inflammation, and infectious diseases.[1][2] Its "privileged" status stems from its ability to interact with a wide range of biological targets, offering a robust framework for the design of novel therapeutics. A notable example of its success is the FDA-approved multi-kinase inhibitor, ponatinib, which features the imidazo[1,2-b]pyridazine core and is used in the treatment of chronic myeloid leukemia.[3]
This document provides detailed application notes and protocols for the use of 6-Chloroimidazo[1,2-b]pyridazin-2-ol , a key intermediate for the synthesis of diverse libraries of bioactive molecules. We will delve into its synthesis, chemical manipulation, and application in relevant biological assays, providing researchers with the foundational knowledge to leverage this versatile building block in their drug discovery programs. It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, 6-Chloroimidazo[1,2-b]pyridazin-2(3H)-one . For the remainder of this guide, we will refer to the compound by its "-ol" name, with the understanding that the "-one" tautomer is the predominant species and the likely starting point for synthesis.[4]
Section 1: Synthesis of this compound
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[5] The following protocol outlines a reliable method for the synthesis of this compound, proceeding through the more stable 2-oxo tautomer.
Protocol 1.1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2(3H)-one
This two-step protocol involves the initial synthesis of 3-amino-6-chloropyridazine followed by cyclization with ethyl bromopyruvate.
Step 1: Synthesis of 3-amino-6-chloropyridazine (2)
-
Reaction Setup: In a sealed stainless-steel pressure vessel, add 3,6-dichloropyridazine (1) (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).
-
Reaction Conditions: Heat the sealed vessel to 110°C and maintain this temperature with stirring for 12 hours.
-
Work-up and Isolation: After cooling the reaction mixture to 0°C, collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) to afford 3-amino-6-chloropyridazine (2) as a pale-yellow solid.
Step 2: Cyclization to form 6-Chloroimidazo[1,2-b]pyridazin-2(3H)-one (3)
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (2) (5 g, 38.6 mmol) in ethanol (100 mL), add ethyl bromopyruvate (5.0 mL, 39.0 mmol).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol to yield 6-Chloroimidazo[1,2-b]pyridazin-2(3H)-one (3). Further purification can be achieved by recrystallization from ethanol.
Section 2: Chemical Diversification of the Scaffold
The strategic placement of the chloro group at the 6-position and the reactive nature of the imidazo[1,2-b]pyridazine core provide multiple handles for chemical modification. This allows for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Workflow for Library Synthesis
Caption: Workflow for the diversification of the this compound scaffold.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position.
-
Reaction Setup: In a microwave vial, combine this compound (100 mg, 0.59 mmol), the desired boronic acid (0.88 mmol), potassium carbonate (244 mg, 1.77 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (43 mg, 0.059 mmol).
-
Solvent Addition: Add a 3:1 mixture of dimethoxyethane (DME) and water (4 mL).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, enabling the introduction of various primary and secondary amines at the 6-position.[6]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (100 mg, 0.59 mmol), the desired amine (0.71 mmol), sodium tert-butoxide (85 mg, 0.88 mmol), tris(dibenzylideneacetone)dipalladium(0) (11 mg, 0.012 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (28 mg, 0.059 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100°C for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Section 3: Biological Evaluation of Imidazo[1,2-b]pyridazine Derivatives
Given the known activities of imidazo[1,2-b]pyridazine derivatives, initial biological screening should focus on their potential as kinase inhibitors and their cytotoxic effects on cancer cell lines.
Workflow for Biological Screening
Caption: A general workflow for the biological evaluation of a library of imidazo[1,2-b]pyridazine derivatives.
Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer drug discovery.[2][3]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3.2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases, such as PI3K/mTOR or BTK, using a luminescence-based assay that measures ATP consumption.[7]
-
Reagent Preparation: Prepare a 1x kinase assay buffer, a solution of the kinase of interest, a solution of the specific substrate, and an ATP solution.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the kinase, and the substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-luciferin reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
| Assay Type | Purpose | Key Readout |
| MTT Assay | Assess general cytotoxicity and anti-proliferative effects. | IC50 (half-maximal inhibitory concentration) |
| Kinase Assay | Determine direct inhibitory effect on specific kinase targets. | IC50 (half-maximal inhibitory concentration) |
Section 4: Mechanistic Insights and Expert Commentary
The diverse biological activities of imidazo[1,2-b]pyridazine derivatives often stem from their ability to act as ATP-competitive inhibitors of protein kinases.[8] The nitrogen atoms in the heterocyclic core can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine moiety of ATP.[9] The substituents at the 2, 3, and 6-positions project into different pockets of the ATP-binding site, and their chemical nature dictates the potency and selectivity of the inhibitor.
For instance, in the case of PI3K/mTOR inhibitors, the imidazo[1,2-b]pyridazine scaffold can be decorated with moieties that interact with specific residues in the catalytic domains of these kinases. Similarly, for BTK inhibitors, derivatization of the core can lead to compounds that form covalent bonds with a cysteine residue in the active site, resulting in irreversible inhibition.
The 6-chloro position is a particularly valuable point for diversification. As demonstrated in the protocols above, Suzuki and Buchwald-Hartwig reactions allow for the introduction of a wide range of substituents that can explore the solvent-exposed region of the kinase active site, often leading to significant improvements in potency and selectivity.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of novel drug candidates. Its privileged imidazo[1,2-b]pyridazine core, combined with the reactive chloro-substituent, provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. By employing these methods, researchers can efficiently explore the chemical space around the imidazo[1,2-b]pyridazine core and accelerate the discovery of new therapeutics.
References
- 1. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 2. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Chloroimidazo[1,2-b]pyridazine [myskinrecipes.com]
- 4. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-bromo-6-chloropyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. nbinno.com [nbinno.com]
The Strategic Intermediate: 6-Chloroimidazo[1,2-b]pyridazin-2-ol in Modern Pharmaceutical Synthesis
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the development of a wide array of therapeutic agents. This scaffold is a key component in numerous biologically active molecules, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of pharmacological properties, making it a "privileged scaffold" in modern drug discovery.
At the heart of many synthetic routes towards complex imidazo[1,2-b]pyridazine derivatives lies the versatile intermediate, 6-chloroimidazo[1,2-b]pyridazin-2-ol (CAS 55690-62-5). The presence of a chlorine atom at the 6-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its keto form, imidazo[1,2-b]pyridazin-2(3H)-one, offers further opportunities for chemical modification.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, empowering researchers, scientists, and drug development professionals to leverage this critical intermediate in their synthetic endeavors.
Chemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₄ClN₃O |
| Molecular Weight | 169.57 g/mol |
| CAS Number | 55690-62-5 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Note: Experimental data should be confirmed by in-house analysis.
Synthetic Protocol: A Representative Pathway to this compound
The proposed synthesis involves a two-step process starting from the commercially available 3-amino-6-chloropyridazine .[4][5]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This initial step involves the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with ammonia.
Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a significant excess of aqueous ammonia (e.g., 28-30% solution, 10-20 equivalents).
-
Reaction Conditions: Heat the mixture to 110-130 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration. The solid is then washed with cold water and dried under vacuum to yield 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality behind Experimental Choices:
-
Excess Ammonia: Using a large excess of ammonia drives the reaction towards the mono-substituted product and minimizes the formation of the di-amino pyridazine byproduct.
-
Sealed Vessel and Heat: The reaction requires elevated temperatures to overcome the activation energy for nucleophilic aromatic substitution on the electron-deficient pyridazine ring. A sealed vessel is necessary to maintain the pressure of the ammonia solution at these temperatures.
Step 2: Cyclocondensation to this compound
This crucial step involves the reaction of 3-amino-6-chloropyridazine with an appropriate three-carbon building block to construct the imidazole ring. Ethyl bromopyruvate is a logical choice of reagent.
Protocol:
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add ethyl bromopyruvate (1.1 equivalents) and a base such as sodium bicarbonate or triethylamine (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and stir for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Intermediate Isolation (Optional): The intermediate ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can be isolated by cooling the reaction mixture, filtering off any inorganic salts, and concentrating the filtrate. The crude ester can be purified by column chromatography.
-
Hydrolysis: The crude or purified ester is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., 2M HCl) or a base (e.g., 2M NaOH).
-
Work-up and Purification: After hydrolysis, the reaction mixture is neutralized to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Causality behind Experimental Choices:
-
α-Halo Ester: Ethyl bromopyruvate provides the necessary electrophilic centers for the initial alkylation of the amino-pyridazine and the subsequent intramolecular cyclization to form the imidazole ring.
-
Base: The base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and facilitating the cyclization step.
-
Hydrolysis: The final hydrolysis step is necessary to convert the ester functionality to the desired hydroxyl group. The choice of acidic or basic conditions will depend on the stability of other functional groups in more complex derivatives.
Applications in Pharmaceutical Synthesis: A Gateway to Diverse Pharmacophores
The true value of this compound lies in its potential for diversification. The reactive chlorine atom at the 6-position is amenable to a variety of transformations, allowing for the synthesis of a library of derivatives with diverse pharmacological profiles.
Diagram of Key Derivatization Reactions
Caption: Key C-6 functionalization reactions of the title intermediate.
Suzuki Cross-Coupling Reactions
The Suzuki coupling is a powerful tool for the formation of carbon-carbon bonds. The chlorine at the 6-position of the imidazo[1,2-b]pyridazine ring can be readily coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors and other targeted therapies.
Representative Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like sodium carbonate or potassium phosphate (2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or DME).
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The introduction of nitrogen-containing substituents at the 6-position is another critical strategy in medicinal chemistry. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of the 6-chloro intermediate with a wide variety of primary and secondary amines. This reaction is instrumental in synthesizing compounds with improved solubility, metabolic stability, and target-binding affinity.
Representative Protocol:
-
Reaction Setup: Combine this compound (1 equivalent), the desired amine (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos or BINAP) (1-5 mol%), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 equivalents) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, quench with water, and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Conclusion: A Cornerstone for Future Drug Discovery
This compound stands as a pivotal intermediate in the synthesis of a diverse range of pharmacologically relevant molecules. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its chloro and hydroxyl/keto functionalities provide a robust platform for the generation of extensive chemical libraries. The protocols and insights provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Application Notes and Protocols for High-Throughput Screening Assays Targeting 6-Chloroimidazo[1,2-b]pyridazin-2-ol and its Analogs
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the synthesis of a diverse range of biologically active molecules.[1] Compounds bearing this nucleus have been investigated for their potential in oncology and as anti-infective agents, suggesting their interaction with critical cellular pathways.[1][2] 6-Chloroimidazo[1,2-b]pyridazin-2-ol, as a representative of this class, presents a valuable starting point for drug discovery campaigns aimed at identifying novel modulators of key cellular targets. Given the prevalence of protein kinases and phosphatases as regulators of cellular processes often dysregulated in cancer and infectious diseases, these enzyme families represent logical and high-priority targets for screening campaigns involving imidazo[1,2-b]pyridazine-based compound libraries.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and validation of robust high-throughput screening (HTS) assays for identifying and characterizing inhibitors of potential kinase and phosphatase targets of this compound and its derivatives. The protocols detailed herein are grounded in established HTS principles and technologies, emphasizing scientific integrity, reproducibility, and data-driven decision-making.[6][7][8]
Pillar 1: Foundational Principles of HTS Assay Design
The success of any HTS campaign hinges on the quality and reliability of the assay.[9] A well-designed assay should be robust, reproducible, and sensitive enough to detect true hits from a large compound library. The primary metric for evaluating the quality of an HTS assay is the Z'-factor , a statistical parameter that quantifies the separation between the signals of positive and negative controls in relation to their variability.[10][11]
A Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|[10]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[9][12] |
| 0 to 0.5 | Marginal assay, may require optimization.[9][12] |
| < 0 | Poor assay, not suitable for HTS.[9][12] |
The following sections will detail specific assay formats, with an emphasis on achieving a Z'-factor of ≥ 0.5 during assay development and validation.[13]
Pillar 2: HTS Assay Formats for Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, and numerous HTS technologies have been developed for identifying their inhibitors.[3][14][15] The choice of assay technology often depends on the specific kinase, the available reagents, and the instrumentation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a robust, homogeneous assay format widely used for HTS.[16][17] It combines the principles of FRET with the use of long-lifetime lanthanide fluorophores (e.g., Europium, Terbium) as donors.[17] This allows for a time-gated detection of the FRET signal, significantly reducing background fluorescence and enhancing the signal-to-noise ratio.[17][18]
Principle of TR-FRET Kinase Assay:
A lanthanide-labeled antibody (donor) recognizes a phosphorylated substrate, while a fluorescently labeled acceptor molecule is brought into proximity, resulting in energy transfer upon excitation of the donor. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Workflow for TR-FRET Kinase Assay Development
Caption: TR-FRET Kinase Assay Development Workflow.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute kinase, substrate (e.g., biotinylated peptide), and ATP to desired concentrations in assay buffer.
-
Prepare detection reagents: Europium-labeled anti-phospho-antibody and streptavidin-labeled acceptor (e.g., allophycocyanin).
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of compound solution (or DMSO for controls) into wells.
-
Add 5 µL of kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 5 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[19]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Determine percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the Z'-factor to assess assay performance.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and amenable to HTS.[20] It relies on the interaction of donor and acceptor beads that, when brought into close proximity, generate a strong luminescent signal.[21][22]
Principle of AlphaLISA Kinase Assay:
A biotinylated substrate is captured by streptavidin-coated donor beads. A specific antibody for the phosphorylated substrate is conjugated to acceptor beads. Kinase activity brings the beads together, leading to a luminescent signal.
AlphaLISA Kinase Assay Principle
Caption: Principle of the AlphaLISA kinase assay.
Protocol: AlphaLISA Kinase Assay
-
Reagent Preparation:
-
Prepare kinase reaction buffer as described for the TR-FRET assay.
-
Dilute kinase, biotinylated substrate, and ATP in reaction buffer.
-
Prepare AlphaLISA acceptor beads conjugated to the anti-phospho-antibody and streptavidin donor beads in AlphaLISA buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense 2.5 µL of compound solution.
-
Add 2.5 µL of kinase solution.
-
Add 5 µL of biotinylated substrate/ATP mix to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 15 µL of a mixture of acceptor and donor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read on an Alpha-enabled plate reader.[23]
-
-
Data Analysis:
-
Determine the AlphaLISA signal counts.
-
Calculate percent inhibition and Z'-factor as described previously.
-
Pillar 3: HTS Assay Formats for Phosphatase Inhibitor Discovery
Similar to kinases, protein phosphatases are crucial drug targets.[5] HTS assays for phosphatase inhibitors often measure the dephosphorylation of a substrate.
Fluorescence Polarization (FP) Assay
FP is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[24][25] It is well-suited for monitoring the binding of a small fluorescent substrate to a larger protein.[26][27]
Principle of FP Phosphatase Assay:
A small, fluorescently labeled phosphopeptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization.[25] When a phosphatase removes the phosphate group, the resulting peptide can be bound by a phosphospecific binding protein, leading to a larger complex that tumbles slowly and exhibits high fluorescence polarization. An inhibitor of the phosphatase will prevent this change.
Protocol: FP Phosphatase Assay
-
Reagent Preparation:
-
Prepare phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100).
-
Dilute phosphatase, fluorescently labeled phosphopeptide substrate, and a phosphospecific binding protein (e.g., a 14-3-3 protein for a specific phosphoserine/threonine site).
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of compound solution.
-
Add 10 µL of a phosphatase/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the phosphospecific binding protein solution.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a fluorescence polarization-capable plate reader.[28]
-
-
Data Analysis:
-
Measure the millipolarization (mP) values.
-
Calculate the change in mP to determine phosphatase activity and inhibition.
-
Assess assay quality using the Z'-factor.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is another proximity-based assay that can be adapted for HTS of phosphatase inhibitors, particularly in a cellular context.[29][30][31] It measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., YFP).[32]
Principle of BRET Phosphatase Assay:
A substrate protein is fused to RLuc (donor), and a phosphospecific binding protein is fused to YFP (acceptor). In the phosphorylated state, the two proteins interact, bringing the donor and acceptor into proximity and generating a BRET signal. Phosphatase activity disrupts this interaction, leading to a loss of BRET.
BRET-based Phosphatase Activity Workflow
Caption: Workflow for a cell-based BRET phosphatase assay.
Protocol: Cell-Based BRET Phosphatase Assay
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells (e.g., HEK293) with plasmids encoding the RLuc-substrate and YFP-binding protein fusion constructs.
-
Culture cells for 24-48 hours to allow for protein expression.
-
-
Assay Procedure (384-well white, clear-bottom plates):
-
Plate the transfected cells at an optimized density.
-
Add compound solutions to the wells and incubate for a predetermined time.
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.[33]
-
Immediately read the plate using a BRET-compatible plate reader, measuring luminescence at two wavelengths (e.g., ~480 nm for RLuc and ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / RLuc emission).
-
Determine the percent inhibition of the phosphatase-induced BRET signal decrease.
-
Validate the assay performance with the Z'-factor.
-
Pillar 4: Hit Confirmation and Follow-Up
Primary HTS will identify a set of "hits." It is crucial to perform follow-up studies to confirm their activity and eliminate false positives.
| Follow-Up Step | Purpose | Methodology |
| Hit Confirmation | Re-test primary hits to confirm activity. | Re-screen active compounds from the primary screen. |
| Dose-Response Analysis | Determine the potency (IC₅₀) of confirmed hits. | Test compounds over a range of concentrations (e.g., 8-10 point titration). |
| Orthogonal Assays | Confirm activity in a different assay format to rule out technology-specific artifacts. | Use an alternative assay (e.g., if the primary screen was TR-FRET, use an FP or AlphaLISA assay). |
| Selectivity Profiling | Assess the specificity of the inhibitor against related enzymes. | Screen hits against a panel of other kinases or phosphatases.[34][35][36] |
Conclusion
The imidazo[1,2-b]pyridazine scaffold holds significant promise for the development of novel therapeutics. By employing the robust and validated HTS protocols outlined in these application notes, researchers can effectively screen compound libraries derived from this compound and related structures against key enzyme targets like kinases and phosphatases. A systematic approach to assay development, rigorous validation using metrics such as the Z'-factor, and comprehensive hit follow-up are essential for the successful identification of potent and selective lead compounds for further drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 5. High-throughput screening for protein tyrosine phosphatase activity modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. htsc.wustl.edu [htsc.wustl.edu]
- 7. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assay.dev [assay.dev]
- 10. grokipedia.com [grokipedia.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 18. poly-dtech.com [poly-dtech.com]
- 19. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 22. bmglabtech.com [bmglabtech.com]
- 23. revvity.com [revvity.com]
- 24. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 25. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 27. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 28. Fluorescence Polarization Assay [bio-protocol.org]
- 29. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 32. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. medchemexpress.com [medchemexpress.com]
- 36. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Foundation for Kinase Inhibitor Discovery
The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a privileged scaffold, forming the basis of numerous biologically active compounds. This versatile heterocyclic system is notably present in the FDA-approved multi-kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia. The scaffold's utility extends across a wide array of therapeutic targets, with derivatives showing promise as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), PI3K/mTOR, and anaplastic lymphoma kinase (ALK).[1][2]
This document provides detailed application notes and protocols for the characterization of 6-Chloroimidazo[1,2-b]pyridazin-2-ol , a representative of this promising class of compounds. Based on extensive structure-activity relationship (SAR) studies of analogous imidazo[1,2-b]pyridazine derivatives, we hypothesize that this compound may exhibit inhibitory activity against key kinases involved in cancer and inflammatory diseases. Specifically, published research has highlighted the potential of this scaffold to target the PIM kinase family and Tyrosine Kinase 2 (TYK2) .[3][4]
The following protocols are designed to provide a robust framework for researchers, scientists, and drug development professionals to investigate the cellular activity of this compound. These assays will enable the determination of its anti-proliferative effects, its ability to modulate specific signaling pathways, and to confirm direct target engagement within a cellular context.
Application Note 1: Interrogation of PIM Kinase Pathway Inhibition
Scientific Rationale
The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that are crucial regulators of cell survival, proliferation, and metabolism.[5][6] Their expression is induced by a variety of cytokines and growth factors via the JAK/STAT signaling pathway.[] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6][8] PIM kinases exert their oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD (inactivating it) and the translation regulator 4E-BP1 (promoting protein synthesis).[3]
Given that imidazo[1,2-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors, the following assays are designed to determine if this compound can suppress PIM-driven cellular processes.[3]
PIM Kinase Signaling Pathway Diagram
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Protocol 1.1: Anti-Proliferative Activity in a PIM-Dependent Cell Line
This protocol measures the effect of this compound on the viability of a cancer cell line known to be dependent on PIM kinase activity, such as the human multiple myeloma cell line MM.1S or the acute myeloid leukemia line MV4-11. The CellTiter-Glo® Luminescent Cell Viability Assay is utilized, which quantifies ATP as an indicator of metabolically active cells.[9]
Materials:
-
MM.1S or MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
White, opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Culture cells to a logarithmic growth phase. Resuspend cells in fresh medium and adjust the density to 2 x 10⁵ cells/mL. Dispense 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series of the compound in culture medium, ranging from 20 µM to 0.156 µM (final concentrations will be 10 µM to 0.078 µM). Include a vehicle control (0.1% DMSO in medium).
-
Cell Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence from "medium only" background wells.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 1.2: Western Blot Analysis of PIM Substrate Phosphorylation
This protocol directly assesses the inhibition of PIM kinase activity within cells by measuring the phosphorylation status of its downstream substrate, BAD, at Ser112. A decrease in phospho-BAD (Ser112) levels upon treatment with the compound indicates target engagement and inhibition.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed 2 x 10⁶ MV4-11 cells in 6-well plates and allow them to grow overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (0.1% DMSO) for 4 hours.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5]
-
Incubate the membrane with primary antibody against phospho-BAD (Ser112) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total BAD and a loading control like β-actin.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-BAD signal to the total BAD signal, and then to the loading control (β-actin).
Application Note 2: Evaluating TYK2 Pathway Inhibition
Scientific Rationale
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[10] TYK2 plays a critical role in mediating signaling for a specific subset of cytokines, including Type I interferons (IFN-α/β), IL-12, and IL-23.[11][12] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[13] Upon cytokine binding to its receptor, TYK2 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[10] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[14]
The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent and selective TYK2 inhibitors.[4] The following assays are designed to determine if this compound can functionally inhibit TYK2-mediated signaling in a cellular context.
TYK2 Signaling Pathway and Assay Workflow Diagram
Caption: TYK2 Signaling Pathway and Experimental Workflow.
Protocol 2.1: Inhibition of IFN-α-Induced STAT1 Phosphorylation
This protocol measures the ability of this compound to block the phosphorylation of STAT1 in response to IFN-α stimulation in a human cell line, such as HeLa or U2OS cells. This provides a direct readout of TYK2 inhibition in a relevant signaling cascade.
Materials:
-
HeLa or U2OS cells
-
DMEM with 10% FBS
-
Recombinant Human IFN-α
-
This compound
-
DMSO
-
Western blot reagents (as listed in Protocol 1.2)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Tyr701), Rabbit anti-total STAT1, Mouse anti-β-actin
Procedure:
-
Cell Culture and Starvation: Seed 1 x 10⁶ HeLa cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free DMEM and incubate overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding IFN-α to a final concentration of 10 ng/mL. Incubate for 30 minutes at 37°C. Include an unstimulated control well (treated with vehicle only).
-
Cell Lysis and Western Blotting: Immediately after stimulation, wash the cells with ice-cold PBS and proceed with cell lysis, protein quantification, and western blotting as detailed in Protocol 1.2 .
-
Immunodetection:
-
Probe the membrane with an antibody specific for phosphorylated STAT1 (Tyr701).
-
Strip and re-probe the membrane for total STAT1 to confirm that the compound does not alter total protein levels.
-
Re-probe for β-actin as a loading control.
-
-
Data Analysis: Quantify band intensities. The key readout is the ratio of phospho-STAT1 to total STAT1, normalized to the loading control. Compare the signal in compound-treated, IFN-α-stimulated cells to the vehicle-treated, IFN-α-stimulated control.
Advanced and General Protocols
Protocol 3.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Scientific Rationale: CETSA® is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][16] By heating cell lysates or intact cells across a temperature gradient, one can observe a shift in the melting temperature (Tagg) of the target protein in the presence of a binding compound. This assay provides definitive evidence of target engagement.
Workflow Overview:
-
Treatment: Treat cells or cell lysates with the test compound or vehicle.
-
Heat Challenge: Aliquot samples and heat them across a range of temperatures using a thermal cycler.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (e.g., PIM1 or TYK2) remaining at each temperature using Western Blot.
-
Analysis: Plot the fraction of soluble protein against temperature to generate melt curves. A shift in the curve to a higher temperature in the compound-treated sample indicates stabilization and target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the potency of binding.[9]
Data Presentation: Summary of Expected Quantitative Readouts
The following table illustrates how quantitative data from the described assays can be summarized. The values presented are hypothetical and serve as an example.
| Assay Type | Cell Line | Stimulus | Readout | IC₅₀ (µM) [Hypothetical] |
| Anti-Proliferation | MV4-11 | N/A | Cell Viability (ATP level) | 1.2 |
| PIM Substrate Phosphorylation | MV4-11 | N/A | p-BAD (Ser112) / Total BAD | 0.5 |
| TYK2-mediated STAT Phosphorylation | HeLa | IFN-α | p-STAT1 (Tyr701) / Total STAT1 | 0.8 |
Conclusion
The protocols outlined in this guide provide a comprehensive, multi-faceted approach to characterizing the cellular effects of this compound. By leveraging the known activities of the imidazo[1,2-b]pyridazine scaffold against kinases like PIM and TYK2, these assays offer a rational starting point for investigation. Beginning with broad functional assays such as cell viability and progressing to specific, mechanism-based readouts like substrate phosphorylation, researchers can efficiently determine the compound's potency, cellular mechanism of action, and direct target engagement. This structured approach is essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bms.com [bms.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 13. revvity.com [revvity.com]
- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Introduction
6-Chloroimidazo[1,2-b]pyridazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. This document provides a comprehensive guide to the purification of this compound, detailing various techniques and offering insights into the rationale behind procedural choices. The protocols provided are designed to be adaptable, allowing researchers to optimize them for their specific synthetic outcomes.
Understanding the Molecule and Potential Impurities
The structure of this compound, featuring a fused bicyclic system with a chlorine substituent and a hydroxyl group, dictates its physicochemical properties, such as polarity and solubility. These characteristics are central to selecting an appropriate purification strategy.
Common impurities in the synthesis of 6-Chloroimidazo[1,2-b]pyridazine derivatives may include unreacted starting materials, such as 3-amino-6-chloropyridazine, and various reagents used in the cyclization step.[2][3] The presence of by-products from side reactions is also a consideration. A thorough understanding of the synthetic route employed is crucial for anticipating the nature of potential impurities.
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be approached using several well-established laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
A general workflow for the purification of this compound is outlined below:
Figure 1: A generalized workflow for the purification of this compound, showcasing the sequential application of different techniques.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Principle: The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at elevated temperatures.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or keep them dissolved at all temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For imidazo[1,2-b]pyridazine derivatives, various solvents have been employed.[4] Given the presence of the hydroxyl group in this compound, polar solvents are a logical starting point.
| Solvent/System | Rationale | Potential Outcome |
| Ethanol | Often a good choice for moderately polar compounds. The hydrochloride salt of the parent compound has been successfully crystallized from ethanol.[2] | May effectively remove non-polar impurities. |
| Methanol | Similar to ethanol but with higher polarity. | Can be effective if the compound has good solubility at reflux and poor solubility when cold. |
| Ethyl Acetate / n-Hexane | A common solvent system for adjusting polarity. Ethyl acetate dissolves the compound, and n-hexane is added as an anti-solvent to induce crystallization.[4] | Offers fine-tuned control over the crystallization process. |
| Water | The hydrochloride salt of the parent compound is soluble in water, which can be used for extraction purposes.[2] Recrystallization from water may be possible but could be challenging due to the organic nature of the molecule. | May be useful for removing highly polar, water-soluble impurities. |
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Principle: A solution of the crude product is loaded onto a column packed with a stationary phase (typically silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of imidazo[1,2-b]pyridazine derivatives due to its polarity and ability to separate a wide range of compounds.[3][5]
-
Mobile Phase (Eluent): The choice of eluent is crucial and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for the target compound is often ideal.
| Eluent System | Polarity | Application Notes |
| Dichloromethane / Ethyl Acetate | Medium to High | A common system for imidazo[1,2-b]pyridazine derivatives. The ratio can be adjusted to achieve optimal separation. A 9:1 ratio has been used for a related compound.[3] |
| Ethyl Acetate / Chloroform | Medium | Another effective system for separating compounds of this class. A 1:2 ratio has been reported for a dimethyl derivative.[5] |
| Ethyl Acetate / Hexane | Low to High | A versatile system where the polarity can be gradually increased by increasing the proportion of ethyl acetate. |
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and elute with different solvent mixtures to find the one that gives good separation of the desired product from impurities.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Figure 2: Step-by-step workflow for purification by column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. This can be achieved through various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram indicates a high degree of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques, and the specific conditions employed, will depend on the individual characteristics of the crude product. By understanding the principles behind these methods and systematically optimizing the protocols, researchers can obtain this compound of the required purity for their downstream applications.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 5. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Abstract
This document provides a comprehensive guide to the handling, storage, and potential applications of 6-Chloroimidazo[1,2-b]pyridazin-2-ol. This heterocyclic compound is a valuable intermediate in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a diverse range of biologically active molecules.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and safety information to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, which allows for interaction with a variety of biological targets.[1] Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for anti-cancer therapies, as well as antiviral, anti-inflammatory, and antibacterial applications.[3][4] this compound, with its reactive chloro and hydroxyl groups, is a key starting material for the synthesis of novel compounds within this class. The chlorine atom at the 6-position is particularly amenable to nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities to modulate the biological activity of the resulting molecules.[5]
Health and Safety Information
2.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
2.2. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Handling and Storage Protocols
Proper handling and storage are critical to maintain the purity and stability of this compound and to ensure the safety of laboratory personnel.
3.1. Handling
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing.
-
Dust Formation: As this is a solid compound, avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats) to minimize dust generation.
3.2. Storage
-
Container: Keep the container tightly closed to prevent contamination and decomposition.
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage.
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Location: Store in a designated chemical storage area away from incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place; Refrigerated | To prevent thermal decomposition and maintain long-term stability. |
| Atmosphere | Tightly sealed container | To prevent moisture absorption and reaction with atmospheric components. |
| Light | Amber vial or dark location | To prevent photodegradation. |
| Incompatibilities | Strong oxidizing agents | To avoid potentially vigorous and exothermic reactions. |
Experimental Protocol: Synthesis of a Derivative via Nucleophilic Aromatic Substitution
The following protocol is a representative example of how this compound can be utilized as a synthetic intermediate. This procedure details a nucleophilic aromatic substitution reaction at the C-6 position, a common strategy for derivatizing this scaffold. This is an adapted procedure based on the reactivity of similar compounds.[4]
4.1. Objective
To synthesize a 6-amino-substituted imidazo[1,2-b]pyridazin-2-ol derivative by reacting this compound with a primary or secondary amine.
4.2. Materials
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine)
-
Cesium Fluoride (CsF)
-
Benzyltriethylammonium chloride (BnEt3NCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)
-
UV lamp for TLC visualization
4.3. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add the desired amine (2.0 eq), Cesium Fluoride (1.0 eq), and Benzyltriethylammonium chloride (10 mol %).
-
Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by appropriate analytical methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
4.4. Causality Behind Experimental Choices
-
Cesium Fluoride (CsF): The use of a fluoride source can promote the nucleophilic aromatic substitution reaction.[4]
-
Benzyltriethylammonium chloride (BnEt3NCl): This acts as a phase-transfer catalyst, which can be beneficial in reactions involving solid and liquid phases.[4]
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and is stable at the elevated temperatures required for this reaction.
-
Aqueous Work-up: The work-up procedure is designed to remove the DMSO solvent, unreacted starting materials, and inorganic salts from the desired product.
Visualization of Workflow
5.1. Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
Application Notes & Protocols: Metal-Catalyzed Cross-Coupling for the Functionalization of Imidazo[1,2-b]pyridazines
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional pharmacophore for interacting with biological targets, particularly protein kinases. The clinical success of the multi-kinase inhibitor Ponatinib (Iclusig®) , used in the treatment of chronic myeloid leukemia, stands as a testament to the therapeutic potential of this scaffold.[3][4] The value of these compounds has spurred significant research into derivatives as potent inhibitors for Bruton's tyrosine kinase (BTK), antivirals, and agents targeting β-amyloid plaques.[5][6]
The ability to strategically decorate this core structure with diverse substituents is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Metal-catalyzed cross-coupling reactions provide the most powerful and versatile toolkit for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds at various positions of the imidazo[1,2-b]pyridazine ring.[1][7]
This guide provides an in-depth analysis and field-proven protocols for the most critical cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and direct C-H arylation—applied to the imidazo[1,2-b]pyridazine system. The focus is not merely on the procedural steps but on the underlying principles and causal relationships that govern reaction success, empowering researchers to troubleshoot and adapt these methods for novel drug candidates.
Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the cornerstone for creating biaryl and heteroaryl-aryl linkages, which are fundamental motifs in many kinase inhibitors. It involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organic halide.[8][9] Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and the low toxicity of boron-containing byproducts.[9][10]
Mechanistic Rationale
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step—the transfer of the organic group from boron to palladium.[8][9]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Application & Key Parameters
For imidazo[1,2-b]pyridazines, Suzuki couplings are typically performed on 3-halo or 6-halo derivatives.[7][11] The electronic nature of the scaffold can influence reactivity, but successful couplings have been widely reported.
-
Palladium Source : Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species.
-
Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For simple couplings, PPh₃ may suffice. For more challenging substrates (e.g., aryl chlorides) or to improve yields, more electron-rich and bulky ligands like P(t-Bu)₃ or Buchwald's biarylphosphine ligands are employed.
-
Base : A moderately strong inorganic base is required. Na₂CO₃ and K₂CO₃ are standard, often used in an aqueous solution with a water-miscible organic solvent like dioxane or DMF. K₃PO₄ is a stronger base that can be effective for less reactive partners.
-
Solvent : Anhydrous polar aprotic solvents like 1,4-dioxane, DMF, or toluene are typical. The addition of water is common when using carbonate bases.
Protocol: Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
This protocol describes the selective arylation at the C3 position, which is generally more reactive than the C6-chloro position under these conditions.
-
Reagent Preparation : To an oven-dried Schlenk flask, add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).
-
Solvent Addition & Degassing : Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the starting halide). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl product.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp/Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (10) | KOAc | Dioxane | MW, 120°C/1h | ~70-80% | [12] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90°C/12h | 92% | [1] |
| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100°C/16h | 85% | [1] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to C(sp²)–C(sp) bonds.[7][13] This is particularly valuable in drug design for creating rigid linkers, probing active sites, or as synthetic handles for further transformations like click chemistry.
Mechanistic Rationale
The reaction uniquely employs a dual-catalyst system. A palladium complex drives the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium center.[13]
Caption: A typical experimental workflow for Sonogashira coupling.
Protocol: Sonogashira Coupling of 3-Bromo-imidazo[1,2-b]pyridazine
-
Reagent Preparation : To a Schlenk flask, add 3-bromo-imidazo[1,2-b]pyridazine (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and Copper(I) iodide [CuI] (0.06 equiv.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.
-
Work-up : Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
| Substrate | Alkyne | Catalyst System | Base | Temp | Yield (%) | Reference |
| 3-Iodo-Derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | RT | 90% | [7] |
| 3-Bromo-Derivative | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | DIPEA | 80°C | 84% | [14] |
| 3-Iodo-Derivative | 3-Ethynyl-N,N-dimethylaniline | Fe/ppm Pd NPs / CuI | Piperidine | 60°C | 68% | [3] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[15][16] For the imidazo[1,2-b]pyridazine scaffold, this reaction is indispensable for introducing amine substituents, which are key pharmacophoric elements for interacting with biological targets and tuning physicochemical properties like solubility.
Mechanistic Rationale & Key Parameters
The success of this reaction hinges on preventing competing side reactions, such as β-hydride elimination.[15] This is achieved through careful selection of ligands and bases.
-
Ligands : The key innovation was the development of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, and various biarylphosphine ligands from the Buchwald and Hartwig groups). These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond, outcompeting decomposition pathways.[1]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for neutral amines. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more sensitive substrates or with aniline coupling partners.[1][17]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: Amination of 6-Chloroimidazo[1,2-b]pyridazine
-
Glovebox Preparation : Due to the air-sensitivity of the ligands, catalyst, and NaOtBu, it is highly recommended to set up the reaction in a glovebox. Add the 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), amine (1.2 equiv.), NaOtBu (1.4 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04 equiv.) to a vial.
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane (~0.2 M).
-
Reaction : Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 6-24 hours).
-
Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.
-
Purification : Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography or preparative HPLC.
| Substrate | Amine | Catalyst/Ligand | Base | Temp | Yield (%) | Reference |
| 3-Bromo-Derivative | 3-Aminopyrazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110°C | 88% | [1] |
| 3-Bromo-Derivative | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 110°C | 85% | [18] |
| 2-Chloro-Derivative | 3-Aminopyridazine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 110°C | 94% | [1] |
Direct C–H Functionalization: An Atom-Economical Approach
Direct C-H functionalization (or arylation) has emerged as a powerful, sustainable strategy that avoids the need for pre-functionalized starting materials (halides or organometallics).[1][2] For the imidazo[1,2-b]pyridazine core, C-H arylation typically occurs with high regioselectivity at the electron-rich C3 position.[19]
Rationale and Key Considerations
These reactions often proceed via a Concerted Metalation-Deprotonation (CMD) mechanism.[2] The choice of catalyst, oxidant, and additives is crucial.
-
Catalyst : Pd(OAc)₂ is the most common catalyst.
-
Oxidant : An oxidant is often required to regenerate the active form of the catalyst. Silver salts (Ag₂CO₃, AgOAc) or benzoquinone are frequently used.
-
Additives/Ligands : In some cases, ligands like PPh₃ are used. More commonly, additives like pivalic acid (PivOH) can act as a proton shuttle to facilitate the C-H activation step.
-
Microwave Irradiation : These reactions can benefit significantly from microwave heating, which can dramatically reduce reaction times and improve yields.[19][20]
Protocol: Microwave-Assisted C3-H Arylation of 6-Chloroimidazo[1,2-b]pyridazine
-
Reagent Preparation : In a microwave vial, combine 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the aryl bromide coupling partner (1.5-2.0 equiv.), Pd(OAc)₂ (0.10 equiv.), PPh₃ (0.20 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent : Add anhydrous toluene or DMA (~0.3 M).
-
Reaction : Seal the vial and place it in a microwave reactor. Heat to 150 °C for 30-60 minutes.
-
Work-up & Purification : After cooling, filter the reaction mixture through Celite®, washing with ethyl acetate. Concentrate the filtrate and purify directly by flash column chromatography to isolate the 3-aryl-6-chloroimidazo[1,2-b]pyridazine product.[19]
| Substrate | Aryl Halide | Catalyst System | Base | Temp/Time | Yield (%) | Reference |
| 6-Chloro-Imidazo[1,2-b]pyridazine | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 110°C/16h | 85% | [19] |
| 6-Chloro-Imidazo[1,2-b]pyridazine | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 110°C/16h | 78% | [19] |
| Imidazo[1,2-b]pyridazine | Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | N/A | 120°C/12h | 92% | [2] |
Conclusion
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the medicinally vital imidazo[1,2-b]pyridazine scaffold. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways for installing a wide range of substituents by leveraging halo-derivatives. Furthermore, the advent of direct C-H functionalization offers a more atom-economical and streamlined approach to diversification. A thorough understanding of the mechanistic principles and the specific roles of catalysts, ligands, and bases, as outlined in this guide, is essential for researchers aiming to develop the next generation of imidazo[1,2-b]pyridazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives for Drug Discovery
Abstract: The imidazo[1,2-b]pyridazine framework is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] This guide provides an in-depth overview of the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore both classical and contemporary synthetic methodologies, offer a detailed experimental protocol, and present a curated summary of the pharmacological applications of these compounds.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to the development of numerous derivatives with diverse therapeutic potential, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][2][3] Notably, the successful kinase inhibitor Ponatinib, which features this core, has spurred significant interest in the exploration of novel imidazo[1,2-b]pyridazine-based therapeutic agents.[1][2] The strategic functionalization at the 3 and 6-positions of the imidazo[1,2-b]pyridazine ring system is a key area of focus, as it allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Synthetic Strategies for 3,6-Disubstituted Imidazo[1,2-b]pyridazines
The synthesis of the imidazo[1,2-b]pyridazine core and its subsequent functionalization can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Condensation Approach
A well-established method for the construction of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[4] The presence of a halogen on the pyridazine ring is crucial as it facilitates the cyclization process.[4] The reaction proceeds via an initial alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the fused bicyclic system.
Modern Synthetic Methodologies: Metal-Catalyzed Cross-Coupling and C-H Activation
Modern organic synthesis has provided a powerful toolkit for the functionalization of heterocyclic systems. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings, are extensively used for the introduction of a wide variety of substituents at the 3 and 6-positions of the imidazo[1,2-b]pyridazine core.[5] These reactions offer a high degree of control and allow for the creation of diverse chemical libraries for biological screening.
Furthermore, direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of the imidazo[1,2-b]pyridazine scaffold, enabling the formation of C-C and C-N bonds at various positions.[5][6]
Caption: General synthetic strategies for 3,6-disubstituted imidazo[1,2-b]pyridazines.
Detailed Experimental Protocol: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivative
This protocol provides a representative example of a two-step synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine, starting from commercially available materials.
Objective: To synthesize a 3,6-disubstituted imidazo[1,2-b]pyridazine via a condensation reaction followed by a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromo-1-(4-methoxyphenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
(4-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of 6-chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 6-chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Step 2: Synthesis of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
-
In a dry round-bottom flask, combine 6-chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield the final 3,6-disubstituted imidazo[1,2-b]pyridazine.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Caption: Step-by-step workflow for the synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine.
Applications and Structure-Activity Relationship (SAR) Insights
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident from the wide range of biological activities exhibited by its derivatives. The substituents at the 3 and 6-positions play a crucial role in determining the pharmacological profile of these compounds.
| Compound Structure | Substituent at C3 | Substituent at C6 | Biological Activity | Reference |
| Imidazo[1,2-b]pyridazine derivative | Phenyl group | Amino group | Mps1 Kinase Inhibitor | [7] |
| Imidazo[1,2-b]pyridazine derivative | 2-(4'-Dimethylaminophenyl) | Methylthio group | Ligand for β-Amyloid Plaques | [4] |
| Imidazo[1,2-b]pyridazine derivative | Substituted phenyl | Various heterocycles | Bruton's Tyrosine Kinase (BTK) Inhibitor | [8] |
| Imidazo[1,2-b]pyridazine derivative | Phenyl group | Various linkers and phenyl groups | Antiviral (Picornaviruses) | [9] |
| Pyridazine derivative | Substituted phenyl | Substituted hydrazinyl | Anticancer (CDK2 inhibitor) | [10][11] |
Key SAR Observations:
-
Kinase Inhibition: The substitution pattern on the imidazo[1,2-b]pyridazine core is critical for achieving potent and selective kinase inhibition. For instance, in the development of Mps1 kinase inhibitors, modifications at the 6-position led to the discovery of highly potent and orally available compounds.[7] Similarly, specific substitutions have yielded potent irreversible inhibitors of Bruton's Tyrosine Kinase (BTK).[8]
-
Anticancer Activity: A variety of 3,6-disubstituted pyridazine and imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11][12] The nature of the substituents at both positions influences the potency and selectivity of these compounds.
-
Antiviral Activity: The linker between the imidazo[1,2-b]pyridazine core and a phenyl group has been shown to significantly impact the antiviral activity against picornaviruses.[9]
-
CNS Applications: Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated as potential imaging agents for detecting Aβ plaques in the context of Alzheimer's disease.[4]
Conclusion
The 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold remains a highly attractive framework in the field of drug discovery. The synthetic methodologies outlined in this guide, from classical condensation reactions to modern metal-catalyzed cross-couplings, provide a robust platform for the generation of diverse libraries of these compounds. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN110418792B - Process for preparing 3, 6-disubstituted imidazo [1,2-b ] pyridazine derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms: After the reaction and workup, you observe a very low yield or complete absence of this compound.
Potential Causes & Solutions:
-
Cause 1: Inefficient Cyclization. The core of this synthesis is the condensation and cyclization of a 3-amino-6-chloropyridazine derivative with a suitable C2 synthon. Incomplete cyclization is a frequent cause of low yield.
-
Solution: Ensure your reaction conditions favor cyclization. This often involves heating the reaction mixture. A common method involves refluxing the reactants. For instance, the condensation of 3-amino-6-chloropyridazine with an α-haloketone is a key step in forming the imidazo[1,2-b]pyridazine core.[1] The temperature and reaction time are critical; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
-
Cause 2: Suboptimal pH. The nucleophilicity of the amino group in 3-amino-6-chloropyridazine is crucial for the initial condensation step. The pH of the reaction medium can significantly impact this.
-
Solution: The reaction is often carried out under mild basic conditions to facilitate the nucleophilic attack. Sodium bicarbonate is a commonly used base for this purpose.[1] However, a pH that is too high can lead to unwanted side reactions. A pH range of 5 to 8 is generally advantageous for similar reactions.[2] Consider a careful screening of bases (e.g., NaHCO₃, K₂CO₃, or organic bases like triethylamine) and their concentrations.
-
-
Cause 3: Poor Quality of Starting Materials. The purity of 3-amino-6-chloropyridazine and the C2 synthon (e.g., monochloroacetaldehyde or an α-haloketone) is paramount.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Impurities can interfere with the reaction or lead to the formation of byproducts. 3-amino-6-chloropyridazine can be synthesized from 3,6-dichloropyridazine and aqueous ammonia.[1] Ensure this precursor is of high purity.
-
-
Cause 4: Inefficient Halogenation (if applicable). Some synthetic routes may involve a halogenation step. Incomplete or non-selective halogenation will result in a mixture of products and a lower yield of the desired chlorinated compound.
-
Solution: Optimize the halogenation conditions, including the choice of halogenating agent, solvent, temperature, and reaction time.
-
Problem 2: Formation of Impurities and Byproducts
Symptoms: Your final product is contaminated with significant amounts of impurities, making purification difficult and reducing the overall yield.
Potential Causes & Solutions:
-
Cause 1: Side Reactions. The reaction conditions may be promoting unintended side reactions. For example, polymerization of the aldehyde reagent or self-condensation of the ketone can occur.
-
Solution: Adjust the reaction temperature. Running the reaction at a lower temperature may reduce the rate of side reactions. Also, consider the order of addition of reagents. Adding the C2 synthon slowly to the reaction mixture containing 3-amino-6-chloropyridazine can minimize its self-reaction.
-
-
Cause 2: Isomer Formation. In some cases, the cyclization can lead to the formation of isomeric products.
-
Solution: The introduction of a halogen on the pyridazine ring generally directs the cyclization to the desired product.[1] However, careful control of reaction conditions is still necessary. Analysis of the product mixture by NMR and mass spectrometry can help identify any isomeric impurities.
-
-
Cause 3: Ineffective Purification. The chosen purification method may not be suitable for separating the desired product from the impurities.
-
Solution: Column chromatography on silica gel is a common and effective method for purifying imidazo[1,2-b]pyridazine derivatives.[3] Experiment with different solvent systems (eluents) to achieve optimal separation. Recrystallization from a suitable solvent can also be an effective final purification step.[2][4]
-
Experimental Workflow: A General Synthetic Approach
The following diagram outlines a typical workflow for the synthesis of a 6-chloroimidazo[1,2-b]pyridazine derivative.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 4. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Welcome to the technical support guide for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol (CAS: 55690-62-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic intermediate. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their synthetic routes.
Part 1: Core Synthesis & Mechanistic Questions
This section addresses fundamental questions regarding the standard synthetic approach to the imidazo[1,2-b]pyridazine core.
Q1: What is the primary and most reliable method for synthesizing the this compound scaffold?
The most common and established route is the condensation reaction between 3-amino-6-chloropyridazine and a two-carbon electrophile, typically chloroacetaldehyde or a synthetic equivalent.[1] This reaction, a variation of the Tschitschibabin reaction, proceeds in two main steps:
-
SN2 Alkylation: The most nucleophilic nitrogen atom of the 3-amino-6-chloropyridazine ring (N1) attacks the electrophilic carbon of the chloroacetaldehyde. The presence of a halogen at the 6-position is crucial as it enhances the electrophilicity of the ring carbons and directs the alkylation preferentially to the N1 nitrogen, which is not adjacent to the amino group.[2]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly attached side chain. This is followed by dehydration to form the aromatic imidazole ring.
The final product, this compound, exists in tautomeric equilibrium with its more stable keto form, 6-Chloroimidazo[1,2-b]pyridazin-2(3H)-one. For clarity, this guide will refer to the compound by its registered "-ol" name.
Caption: Fig 1: Synthesis of this compound
Part 2: Troubleshooting Guide - Yield & Reaction Progression
This section focuses on common issues related to reaction efficiency and completion.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yields in this synthesis are a frequent complaint. Several factors can contribute, and a systematic approach to optimization is recommended.
A. Reagent Quality & Stoichiometry:
-
Chloroacetaldehyde Instability: Chloroacetaldehyde is prone to self-polymerization, especially in aqueous solutions or under basic conditions. This is a primary cause of yield loss and formation of intractable tars. It is highly recommended to use a freshly prepared solution or a stabilized commercial source. A moderate excess (1.5-3 equivalents) can sometimes improve conversion but may also increase side reactions.[1]
-
Starting Material Purity: Ensure the 3-amino-6-chloropyridazine is pure and dry. Impurities from its synthesis (e.g., from 3,6-dichloropyridazine) can interfere with the reaction.[3][4]
B. Reaction Conditions: The choice of solvent and temperature is critical for balancing reactant solubility and reaction rate while minimizing side reactions.
| Parameter | Recommendation | Rationale & Common Issues |
| Solvent | Ethanol, 1,2-Dimethoxyethane (DME), or water.[1][5] | Ethanol: Good balance of solubility for both polar and non-polar character. DME: Aprotic, can prevent side reactions involving the solvent. Water: Cost-effective, but can promote aldehyde polymerization and hydrolysis side reactions. |
| Temperature | 50-100 °C (Reflux).[1][5] | Temperatures below 50 °C often result in sluggish or incomplete reactions. However, excessive heat (>100 °C) can accelerate the decomposition of chloroacetaldehyde. |
| Reaction Time | 3-10 hours.[1] | Monitor by TLC or LC-MS. Prolonged reaction times can lead to byproduct formation and discoloration. |
| pH Control | Near-neutral or slightly acidic (pH 5-8).[1] | Strongly basic conditions (e.g., NaOH) will rapidly polymerize the aldehyde. Strongly acidic conditions can protonate the amino group, reducing its nucleophilicity. A mild base like NaHCO₃ is sometimes used to neutralize generated HCl.[2] |
C. Microwave Irradiation: For analogous imidazopyridazine syntheses, microwave activation has been shown to dramatically reduce reaction times and improve yields by circumventing the kinetic limitations observed under conventional heating.[6] This is a valuable strategy if thermal methods prove inefficient.
Caption: Fig 2: Troubleshooting Flowchart for Low Yield
Part 3: Troubleshooting Guide - Impurity Profile & Side Reactions
Understanding and controlling the formation of byproducts is essential for obtaining a high-purity final product.
Q3: My reaction mixture turns dark brown or black, and I'm getting a lot of baseline material on my TLC/LC-MS. What is happening?
This is almost certainly due to the acid- or base-catalyzed polymerization of chloroacetaldehyde . This aldehyde is highly reactive and can easily form polyacetals, which are often dark, intractable materials.
-
Causality: The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, while the α-proton is acidic. This combination facilitates rapid self-condensation.
-
Solution:
-
Control pH: Strictly maintain the pH in the 5-8 range.[1]
-
Control Temperature: Avoid excessive heating, which accelerates polymerization.
-
Slow Addition: Add the chloroacetaldehyde solution dropwise to the heated solution of the aminopyridazine. This keeps the instantaneous concentration of free aldehyde low, favoring the desired bimolecular reaction over polymerization.
-
Q4: I've isolated a byproduct with a mass corresponding to a loss of chlorine (dehalogenation). How can this be avoided?
The C6-chloro group is susceptible to nucleophilic substitution and reductive cleavage, although it is generally stable under the primary reaction conditions.
-
Causality:
-
Hydrolysis: If the reaction is run for an extended period in water at high temperatures, hydrolysis can occur, replacing the -Cl with an -OH group.
-
Reductive Dehalogenation: This can occur during downstream processing, particularly if catalytic hydrogenation is used for other purposes.[7] Certain bases or impurities could also promote this.
-
-
Solution:
-
Minimize reaction time and avoid excessive temperatures when using aqueous solvents.
-
During workup, use mild bases (e.g., NaHCO₃) for neutralization.
-
If the product requires further purification, avoid harsh reductive conditions unless dehalogenation is the desired outcome. The chlorine at the 6-position is often intentionally displaced in subsequent synthetic steps to build molecular diversity.[6][8]
-
Q5: My LC-MS shows a regioisomeric byproduct with the same mass as my product. What is its origin?
While the C6-halogen substituent strongly directs alkylation to the N1 position, a small amount of alkylation at the N-atom of the amino group can occur. If this intermediate cyclizes, it would lead to an isomeric fused system. However, the primary cause of regioisomerism in related syntheses often stems from the starting material itself. For instance, the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine can sometimes yield a mixture of isomers if not performed carefully.[2]
-
Solution:
-
Confirm the purity and single-isomer nature of your 3-amino-6-chloropyridazine starting material by NMR and LC-MS.
-
Adhering to optimized reaction conditions (mild temperature, controlled pH) generally favors the thermodynamically preferred imidazo[1,2-b]pyridazine product.
-
Part 4: Protocol & Purification
Q6: Can you provide a representative experimental protocol and advice for purification?
The following is a consolidated protocol based on typical procedures reported for this class of reaction.[1][5]
Step-by-Step Synthesis Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq) and ethanol (10-15 mL per gram of aminopyridazine).
-
Heating: Heat the suspension to reflux (approx. 80 °C) to achieve partial or full dissolution.
-
Reagent Addition: Slowly add an aqueous solution of chloroacetaldehyde (40-50% w/w, 2.0 eq) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 3-5 hours. Monitor the consumption of the starting material by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Workup:
-
Cool the reaction mixture to room temperature. The product hydrochloride salt may precipitate.[1]
-
Reduce the solvent volume under reduced pressure.
-
If the product precipitates, it can be collected by filtration, washed with cold ethanol, and dried.
-
Alternatively, the residue can be taken up in water and neutralized carefully with a saturated solution of sodium bicarbonate. The freebase product will precipitate.
-
-
Purification:
-
The crude solid can be purified by recrystallization from ethanol or isopropanol.
-
If significant colored impurities are present, the crude material can be dissolved in a minimal amount of dichloromethane/methanol and purified via column chromatography on silica gel.[5]
-
Purification Troubleshooting:
-
Oiling Out: If the product "oils out" during recrystallization, try using a different solvent system or adding a co-solvent (e.g., hexanes to an ethyl acetate solution) to induce crystallization.
-
Poor Solubility: The product may have limited solubility. For chromatography, a solvent system with DCM and a gradient of methanol (0-10%) is often effective. Poor solubility has been noted as a challenge for related compounds.[5]
References
- 1. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. mdpi.com [mdpi.com]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Welcome to the dedicated technical support guide for 6-Chloroimidazo[1,2-b]pyridazin-2-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important heterocyclic intermediate. As a key building block in the development of novel therapeutics, including kinase inhibitors and anti-cancer agents, achieving high purity is paramount for reliable downstream applications and data integrity[1][2].
This guide provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each step.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My crude product is a dark, oily residue or an intractable solid. What are the likely causes and how can I proceed?
Answer: This is a common issue, often stemming from incomplete reaction or the formation of polymeric side products. The primary synthetic route involves the condensation of an aminopyridazine with a reactive carbonyl compound, such as monochloroacetaldehyde[3].
-
Causality: Monochloroacetaldehyde is prone to self-polymerization, especially under basic conditions or upon prolonged heating. If the reaction is not carefully controlled, these polymeric materials can contaminate your crude product, resulting in the observed appearance. Furthermore, residual starting materials like 6-amino-3-chloropyridazine can complicate isolation.
-
Troubleshooting Steps:
-
Initial Cleanup (Aqueous Wash): Before attempting advanced purification, try to triturate or suspend the crude material in a saturated aqueous sodium bicarbonate solution. This can help neutralize any residual acid catalyst and remove some water-soluble impurities[4]. Filter the resulting solid.
-
Solvent Slurry: Wash the filtered solid with a solvent in which the desired product has minimal solubility at room temperature, such as cold ethanol or diethyl ether. This can remove highly soluble impurities.
-
Proceed to Recrystallization or Chromatography: After this initial cleanup, the material should be more amenable to standard purification techniques.
-
Question 2: I'm seeing multiple spots on my TLC plate after synthesis. How do I identify the likely impurities and choose the best purification method?
Answer: Multiple spots indicate the presence of starting materials, intermediates, or side products. Identifying their relative polarity is key to selecting an efficient purification strategy.
-
Expert Insight: The most common impurities are unreacted 6-amino-3-chloropyridazine (starting material) and potential regioisomers if an unsymmetrical carbonyl reagent is used. The starting material is typically more polar than the final cyclized product due to the free amine group.
-
Workflow for Identification & Purification:
// Node Definitions Crude [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Run Analytical TLC\n(e.g., 1:1 Ethyl Acetate:Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; Spots [label="Analyze Spot Polarities (Rf values)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Are spots well-separated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Chroma [label="Purify via Flash Column Chromatography", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Recryst [label="Purify via Recrystallization", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Impurity_ID [label="Identify Impurities:\n- Spot starting material as a reference.\n- Higher Rf = Less Polar\n- Lower Rf = More Polar", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Assess Purity of Fractions/Crystals\n(TLC, HPLC, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges Crude -> TLC; TLC -> Spots; Spots -> Decision; Spots -> Impurity_ID [style=dashed, arrowhead=none]; Decision -> Chroma [label=" No (Close Rf values) "]; Decision -> Recryst [label=" Yes (Significant difference) "]; Chroma -> Final; Recryst -> Final; Final -> Pure; }
Caption: Impurity analysis and purification workflow.
-
Method Selection:
-
Column Chromatography: This is the most versatile method for separating compounds with similar polarities (close Rf values)[5][6]. It is highly effective for removing both more polar and less polar impurities.
-
Recrystallization: This is ideal if the main impurity has significantly different solubility characteristics than your product. It is often faster and more scalable than chromatography for removing minor impurities.
-
Question 3: My recrystallization attempt failed. Either nothing crystallized, or the purity did not improve. What went wrong?
Answer: A successful recrystallization depends critically on solvent selection and technique. The ideal solvent should dissolve the compound well when hot but poorly when cold[7].
-
Causality & Troubleshooting:
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities. | 1. Add more of the primary solvent to reduce saturation. 2. Switch to a lower-boiling point solvent. 3. Use a two-solvent recrystallization system (see protocol below). |
| No Crystals Form | The solution is not saturated (too much solvent was added), or the cooling process was too rapid. | 1. Boil off some solvent to increase concentration and allow it to cool slowly again. 2. Induce crystallization: scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal. 3. Cool the solution in an ice bath for a longer duration[7]. |
| Poor Purity Improvement | The chosen solvent dissolves both the product and the impurity well, or the crystals were not washed properly after filtration. | 1. Perform new solubility tests to find a more selective solvent. A patent for a related compound suggests a mixture of n-hexane and ethyl acetate can be effective[8]. 2. Ensure you wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse off adhering impurities without redissolving the product[7]. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
For research-scale quantities where high purity is essential, flash column chromatography on silica gel is the most reliable method. It provides excellent separation of closely related impurities. For larger scales, a well-optimized recrystallization is more practical and economical.
Q2: Which analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., >98%)[3][9].
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a concentration of ~1% or higher.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity of the main peak by its mass-to-charge ratio and helps in identifying the mass of unknown impurities[5][10].
Q3: My final product is a slightly pink or yellow solid, even after purification. Is this acceptable?
While a slight coloration might not impact some downstream applications, it indicates the presence of trace impurities. For applications requiring high purity, such as reference standard generation or late-stage drug development, the material should be a white to off-white solid[6]. The color can often be removed by a charcoal treatment during recrystallization or by careful chromatography. A patent describing the synthesis of the hydrochloride salt notes its appearance as "slightly pink crystals" even at 99.9% purity, suggesting that minor color may be inherent in some salt forms[3].
Q4: How should I store the purified this compound?
Store the compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated. While detailed stability data is not widely published, related heterocyclic compounds are generally stable under these conditions[11][12].
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on standard practices for purifying imidazopyridazine derivatives[5][6][13].
-
Prepare the Column: Select a silica gel column appropriate for your sample size (typically using a 40-100:1 ratio of silica to crude product by weight). Pack the column using your chosen eluent system.
-
Determine the Eluent: Using analytical TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane. For example, begin with 20% ethyl acetate in hexanes and gradually increase the polarity.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. If it has poor solubility, you can adsorb it onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (like dichloromethane), mix in silica gel until a free-flowing powder is formed, and evaporate the solvent under reduced pressure. Carefully add the powder to the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This method is useful when finding a single ideal solvent is difficult[7].
-
Solvent Selection: Choose a pair of miscible solvents. Solvent 1 should dissolve the compound well (e.g., ethanol, ethyl acetate). Solvent 2 should be a non-solvent in which the compound is insoluble (e.g., hexanes, water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat Solvent 1 and add the minimum amount of the hot solvent to the flask with swirling until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add 1-2 drops of hot Solvent 1 to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold Solvent 2 or a mixture of Solvent 1 and 2.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Troubleshooting Decision Tree
// Node Definitions Start [label="Purity Issue Identified\n(TLC/HPLC shows impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Polarity [label="Is the main impurity\nmore or less polar than the product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MorePolar [label="Impurity is MORE Polar\n(Lower Rf on TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; LessPolar [label="Impurity is LESS Polar\n(Higher Rf on TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; SimilarPolarity [label="Impurity has SIMILAR Polarity\n(Close Rf on TLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Recryst1 [label="Action: Recrystallization\nChoose a solvent that dissolves the product well when hot,\nbut poorly when cold, while the impurity remains in solution.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Wash [label="Action: Slurry/Wash\nWash crude solid with a non-polar solvent\n(e.g., Hexane) where the product is insoluble.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Chroma [label="Action: Column Chromatography\nUse a gradient elution starting with low polarity\nto elute the less polar impurity first.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Chroma2 [label="Action: Column Chromatography\nThis is the most effective method.\nUse an optimized eluent for separation.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
// Edges Start -> Polarity; Polarity -> MorePolar [label=" More Polar "]; Polarity -> LessPolar [label=" Less Polar "]; Polarity -> SimilarPolarity [label=" Similar "];
MorePolar -> Recryst1; LessPolar -> Wash; LessPolar -> Chroma; SimilarPolarity -> Chroma2; }
Caption: Decision tree for selecting a purification method.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Home Page [chem.ualberta.ca]
- 8. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazin-2-ol Synthesis
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic scaffold. Instead of a rigid protocol, we present a dynamic troubleshooting guide in a question-and-answer format to address the practical challenges encountered in the laboratory. Our goal is to explain the causality behind experimental choices, empowering you to optimize the reaction for your specific needs.
Core Synthesis Pathway: An Overview
The most reliable and common method for synthesizing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-chloropyridazine and a suitable two-carbon electrophile, typically an α-halocarbonyl compound. This process is a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridines.
The reaction proceeds in two key stages:
-
N-Alkylation: The most nucleophilic nitrogen of 3-amino-6-chloropyridazine (N-1) attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. The presence of the electron-withdrawing chloro group at the 6-position deactivates the adjacent N-1, making the non-adjacent ring nitrogen the most nucleophilic site, which is crucial for achieving the desired regioselectivity for the imidazo[1,2-b]pyridazine core.[1]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate. This intermediate subsequently undergoes acid-catalyzed dehydration to yield the final aromatic fused-ring system.[2]
For the synthesis of the 2-ol derivative, a common precursor for the C2-C3 fragment is an ester of chloro- or bromoacetic acid, followed by cyclization and hydrolysis.
Generalized Experimental Workflow
Below is a diagram outlining the typical laboratory workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and solutions?
Low conversion is a frequent challenge. The root cause often lies in suboptimal reaction parameters or reagent deactivation.
-
Possible Cause A: Insufficient Reaction Temperature or Time. The intramolecular cyclization and subsequent dehydration step often require significant thermal energy to overcome the activation barrier. Reactions performed at room temperature or for too short a duration may stall after the initial N-alkylation.
-
Possible Cause B: Incorrect Solvent Choice. The polarity of the solvent can influence the nucleophilicity of the aminopyridazine and the solubility of intermediates. Aprotic solvents like 1,2-dimethoxyethane (DME) or polar protic solvents like ethanol are commonly used.[3] If your starting materials or intermediates precipitate prematurely, the reaction will cease.
-
Possible Cause C: Deactivation of the Nucleophile. While the reaction is typically run under neutral or slightly basic conditions to scavenge the HX byproduct, strongly acidic conditions (from the HX byproduct accumulation) can protonate the aminopyridazine, rendering it non-nucleophilic.
-
Possible Cause D: Low Reactivity of the Electrophile. Chloroacetic acid esters are less reactive than their bromo- or iodo- counterparts. While more cost-effective, they may require more forcing conditions.[4][5]
Troubleshooting Action Plan:
| Parameter | Recommendation | Rationale |
| Temperature | Increase temperature incrementally towards the solvent's reflux point. | To provide sufficient energy for the cyclization and dehydration steps.[2] |
| Reaction Time | Extend the reaction time, monitoring progress by TLC or LC-MS every 4-6 hours. | Some condensations can be slow, requiring up to 24-48 hours for completion.[3] |
| Solvent | If solubility is an issue, switch to a higher-boiling polar aprotic solvent like DMF or DMSO. | To ensure all reactants and intermediates remain in solution throughout the reaction. |
| Base Addition | Add a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA). | To neutralize the hydrohalic acid byproduct, preventing the deactivation of the starting amine.[1] |
| Electrophile | Consider switching from a chloroacetate to an ethyl bromoacetate. | Bromoacetates are more reactive electrophiles and can significantly increase the rate of the initial N-alkylation step.[5] |
Question 2: My main product is contaminated with significant impurities. How can I identify and prevent them?
Impurity profiles can be complex, but they often stem from predictable side reactions.
-
Possible Cause A: Dimerization. The starting 3-amino-6-chloropyridazine can potentially react with the N-alkylated intermediate, leading to dimer formation. This is more likely at high concentrations.
-
Possible Cause B: Hydrolysis of Electrophile. If water is present in the reaction, the α-haloester can hydrolyze to the corresponding α-hydroxyester, which is unreactive.
-
Possible Cause C: Incomplete Cyclization. The linear N-alkylated intermediate may be present if the dehydration step is inefficient. This species is more polar than the final product and can often be identified by LC-MS.
Troubleshooting and Prevention Flowchart:
Caption: Decision tree for identifying and mitigating common reaction impurities.
Question 3: I'm having difficulty isolating a clean, solid product from the reaction mixture. What purification strategies do you recommend?
Product isolation can be challenging due to the product's polarity and potential to exist as a salt.
-
Strategy A: Direct Precipitation/Crystallization. As suggested by patent literature, a common method is to concentrate the reaction mixture (e.g., in ethanol) and cool it to induce precipitation.[6] Sometimes, adding a non-polar co-solvent like hexanes can aid this process.
-
Strategy B: pH Adjustment. The product has basic nitrogen atoms and can form salts. If your product remains in an acidic solution, careful neutralization with a base like saturated sodium bicarbonate solution can precipitate the free base. Be careful not to be too basic, as the hydroxyl group is acidic.
-
Strategy C: Conversion to a Salt. If the free base is oily or difficult to crystallize, converting it to a hydrochloride salt can often yield a stable, crystalline solid. This can be achieved by dissolving the crude product in a solvent like ethanol or ether and adding a solution of HCl in isopropanol or ether.[6]
-
Strategy D: Column Chromatography. If crystallization fails, silica gel chromatography is a viable option. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol or ethyl acetate is typically effective.
Recommended Purification Protocol (Post-Reaction):
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add ethanol and stir. If a solid precipitates, cool the mixture in an ice bath for 30 minutes.[6]
-
Collect the solid by filtration, washing with cold ethanol, followed by a non-polar solvent like diethyl ether.
-
If no solid forms, concentrate the mixture to a residue. Attempt trituration with diethyl ether or a mixture of ethyl acetate/hexanes to induce solidification.
-
If the product remains an oil, dissolve it in a minimal amount of dichloromethane and purify via silica gel chromatography.
Frequently Asked Questions (FAQs)
Q: Does this compound exhibit keto-enol tautomerism? A: Yes, this is highly likely. The "-ol" name refers to the enol tautomer, but it can exist in equilibrium with the keto form, 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one. This equilibrium can be solvent and pH-dependent and may result in broadened peaks in NMR spectra. Be aware of this possibility during characterization.
Q: What are the expected ¹H NMR signals for the product? A: You should expect to see three distinct signals in the aromatic region. Two doublets corresponding to the coupled protons on the pyridazine ring (H-7 and H-8), and one singlet for the proton on the imidazole ring (H-3). The OH proton may be broad or may exchange with D₂O.
Q: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave synthesis is often very effective for this type of heterocyclic condensation, significantly reducing reaction times from hours to minutes. However, it requires careful optimization of temperature and time to avoid decomposition.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
Stability issues of 6-Chloroimidazo[1,2-b]pyridazin-2-ol in solution
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazin-2-ol
A Guide to Understanding and Mitigating Solution Stability Challenges
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and consistency of your reagents. Imidazopyridazine derivatives, while promising scaffolds in pharmaceutical and biochemical research, can present unique challenges related to their stability and solubility in solution.[1][2]
This guide is designed to provide you with practical, in-depth insights and actionable protocols to navigate these challenges. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, storage, and inherent properties of this compound.
Q1: What are the recommended storage and handling procedures for solid this compound?
A1: For the solid (powder) form, proper storage is crucial to prevent premature degradation. Based on safety data sheets for this and structurally similar compounds, we recommend the following:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from direct light.[3][4] A desiccator can provide an ideal environment.
-
Handling: Handle the compound in a well-ventilated space, such as a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[3][4]
The Causality: The imidazopyridazine core can be susceptible to hydrolysis and oxidation. Storing the compound in a cool, dry, and inert environment minimizes exposure to atmospheric moisture and oxygen, thereby preserving its integrity before it is brought into solution.
Q2: What are the expected solubility characteristics of this compound?
For initial solubilization, we recommend starting with polar aprotic solvents.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO. |
| Methanol / Ethanol | Moderate to Low | May require warming or sonication. |
| Water / Aqueous Buffers | Poor | Direct dissolution is not recommended. |
The Causality: The planar, fused heterocyclic ring system contributes to strong crystal lattice energy, making it difficult for solvent molecules, especially water, to break the solid-state structure apart. Organic solvents like DMSO are more effective at solvating the molecule.
Q3: How might pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor. The imidazopyridazine ring system contains nitrogen atoms that can be protonated under acidic conditions.[6] Conversely, the hydroxyl group at the 2-position may be deprotonated under basic conditions. These changes in ionization state can significantly alter the molecule's electronic properties and susceptibility to degradation.[7]
Studies on other heterocyclic compounds show that both strongly acidic and strongly basic conditions can catalyze hydrolysis or ring-opening reactions.[8][9] For imidazopyridazines, it is crucial to determine the optimal pH range empirically, which is often near physiological pH (6.5-7.5), but this must be confirmed experimentally.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Without direct experimental studies, we can propose plausible degradation pathways based on the structure's functional groups and general chemical principles observed in similar heterocyclic systems.[10][11]
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridazine ring could be susceptible to nucleophilic substitution by water or hydroxide ions, especially under non-neutral pH or elevated temperatures. This would replace the chloro group with a hydroxyl group.
-
Oxidative Degradation: The electron-rich imidazopyridazine ring system may be prone to oxidation, particularly if exposed to air, light, or reactive oxygen species in the experimental medium. This can lead to complex degradation products.
-
Tautomerization: The "-2-ol" form may exist in equilibrium with its keto tautomer, 6-chloro-1H-imidazo[1,2-b]pyridazin-2(3H)-one. The stability and reactivity of these two forms could differ significantly, and the equilibrium may be influenced by the solvent and pH.
Below is a diagram illustrating a plausible hydrolytic degradation pathway.
Caption: Plausible hydrolytic degradation pathway for the compound.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
Q1: My stock solution in DMSO turned cloudy after being diluted into an aqueous buffer. What should I do?
A1: This is a classic sign of compound precipitation due to poor aqueous solubility.[1][2] The high concentration in the DMSO stock is not maintained when diluted into a medium where the compound is less soluble.
-
Immediate Action: Try vortexing or sonicating the solution briefly. If the precipitate redissolves, use the solution immediately. If not, it must be discarded as the effective concentration is unknown.
-
Long-Term Solution:
-
Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try working with a lower concentration.
-
Modify Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Critically, ensure vigorous mixing immediately after adding the DMSO stock to the aqueous buffer to minimize localized high concentrations that initiate precipitation.
-
Adjust Final DMSO Percentage: Increasing the final percentage of DMSO in your assay (if tolerated by the biological system) can help maintain solubility. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.
-
Q2: I'm observing a gradual loss of activity or inconsistent results from the same stock solution over several days/weeks. Why?
A2: This strongly suggests that your compound is degrading in solution. The rate of degradation can be influenced by solvent, temperature, light exposure, and pH.[7]
-
Diagnostic Test: Use High-Performance Liquid Chromatography (HPLC) to analyze your stock solution. Compare a freshly prepared sample to your aged stock. The appearance of new peaks or a decrease in the area of the main parent peak confirms degradation.
-
Preventative Measures:
-
Aliquot Your Stock: Prepare a concentrated primary stock in 100% anhydrous DMSO. Immediately divide it into small, single-use aliquots and store them at -80°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces atmospheric moisture, which can accelerate hydrolysis. Use a fresh aliquot for each experiment.
-
Protect from Light: Store aliquots in amber vials or wrap them in aluminum foil to prevent potential photodegradation.[12]
-
The workflow below outlines a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for stability and solubility issues.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
This protocol is designed to maximize the stability and longevity of your compound.
-
Pre-Experiment Preparation:
-
Allow the solid compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Use only high-quality, anhydrous grade DMSO.
-
-
Dissolution:
-
Accurately weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration primary stock (e.g., 10-50 mM).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, use a brief sonication bath to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, dispense the stock solution into single-use aliquots in amber or foil-wrapped microcentrifuge tubes. The aliquot volume should correspond to what you typically use in one experiment.
-
Store the aliquots at -80°C. For short-term use (1-2 weeks), -20°C may be acceptable, but must be validated.
-
-
Preparation of Working Solutions:
-
For each experiment, retrieve a single aliquot from the freezer.
-
Allow it to thaw completely and briefly centrifuge to collect the solution at the bottom.
-
Perform serial dilutions in your final assay buffer, ensuring vigorous mixing at each step. Do not store diluted aqueous solutions.
-
Protocol 2: General HPLC Method for Assessing Compound Stability
This method allows you to quantify the purity of your compound over time. Analytical methods like HPLC are crucial for detecting degradation.[13][14]
-
Sample Preparation:
-
Time Zero (T=0) Sample: Prepare a fresh solution of the compound in your solvent of interest (e.g., DMSO, or your final assay buffer) at the working concentration. Immediately dilute a portion of this solution with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10-20 µg/mL).
-
Aged Sample: Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C, 37°C). At specified time points (e.g., 2, 4, 8, 24 hours), take a sample and prepare it for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with a high percentage of A and ramp up to a high percentage of B to elute the compound and any more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine this via a UV scan if possible; start at ~254 nm and 280 nm if unknown).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in all chromatograms.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_parent_Tx / Area_parent_T0) * 100
-
Look for the appearance of new peaks in the aged samples, which correspond to degradation products. A stable compound will show >95% of the parent peak remaining over the course of the experiment with no significant new peaks appearing.
-
By implementing these robust handling protocols and proactively troubleshooting, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 6-Chloroimidazo[1,2-b]pyridazin-2-ol Derivatives
Welcome to the technical support center for the novel class of 6-Chloroimidazo[1,2-b]pyridazin-2-ol derivatives. We understand that the unique scaffold of these compounds, while promising for various therapeutic areas, can present significant challenges in terms of aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, evidence-based strategies to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing such poor solubility in aqueous buffers?
A1: The limited aqueous solubility of this class of compounds typically stems from a combination of factors inherent to their molecular structure. The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that is largely rigid and planar, which can promote strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. The chloro- substituent further increases the lipophilicity of the molecule. While the 2-ol group can act as a hydrogen bond donor and acceptor, its contribution to overall solubility can be limited by the dominant hydrophobic character of the rest of the molecule.[1]
Q2: What is the best starting solvent for making a stock solution?
A2: For initial solubilization and the preparation of high-concentration stock solutions, dimethyl sulfoxide (DMSO) is generally the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[2] If your experimental system is sensitive to DMSO, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can be considered as alternatives.[2][3][4][5] It is crucial to prepare a high-concentration stock in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?
A3: This is a common phenomenon known as "crashing out" and occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The DMSO might keep the compound solubilized at a high concentration, but upon dilution into an aqueous buffer, the overall solvent properties change dramatically, leading to the formation of a supersaturated and unstable solution, from which the compound precipitates over time.[6]
Q4: Can I just heat the solution to get my compound to dissolve?
A4: Gentle heating can be a useful technique to aid dissolution, as the process is often endothermic.[6] However, this should be done with caution. Excessive or prolonged heating can lead to the degradation of your compound.[2] It is advisable to warm the solution gently (e.g., to 37°C) and for a short period. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[2]
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A5: Kinetic solubility refers to the concentration of a compound that dissolves from a pre-dissolved stock (like a DMSO stock) into an aqueous buffer over a short period.[7] It often results in a supersaturated solution that may be stable for the duration of a short assay. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase over a longer period (e.g., 24 hours).[7] For short-term in vitro assays, working within the kinetic solubility range might be acceptable. However, for long-term experiments or for formulation development, understanding the thermodynamic solubility is critical to avoid precipitation and ensure accurate concentration of the dissolved compound.[6]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for resolving persistent solubility issues.
Issue 1: Compound Fails to Dissolve in Standard Organic Solvents
Underlying Cause: The compound may have exceptionally high crystal lattice energy or may have degraded, leading to insoluble byproducts.
Troubleshooting Workflow:
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 5. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Challenges in the scale-up synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up synthesis of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common challenges, and offer robust troubleshooting strategies.
Overview of the Synthetic Strategy
The most prevalent and scalable synthetic route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-halo carbonyl compound. For the target molecule, this compound, the key transformation is the reaction between 3-amino-6-chloropyridazine and a suitable two-carbon electrophile that provides the 2-hydroxyl functionality.
The presence of the chlorine atom at the 6-position of the pyridazine ring is crucial as it deactivates the adjacent ring nitrogen, ensuring the alkylation occurs preferentially at the more nucleophilic N1 nitrogen, which is essential for the desired bicyclic product formation.[1]
References
Technical Support Center: Refining Purification Protocols for Imidazo[1,2-b]pyridazine Compounds
Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. The unique electronic and structural properties of the imidazo[1,2-b]pyridazine scaffold, which make it a valuable pharmacophore in medicinal chemistry, also present specific challenges during purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common and straightforward issues encountered during the purification of imidazo[1,2-b]pyridazine derivatives.
Q1: My imidazo[1,2-b]pyridazine compound is streaking badly on a silica gel TLC plate. What is the primary cause and the quickest solution?
A1: Streaking of basic, nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines on silica gel is a frequent issue.[2] It is primarily caused by the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor band shape and streaking.
Quick Solution: The most effective and immediate solution is to add a basic modifier to your mobile phase.[2][3]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The TEA will compete with your compound for the acidic sites on the silica, minimizing the unwanted interaction and resulting in sharper bands.
-
Ammonia: A solution of 10% ammonium hydroxide in methanol can also be used as a polar component in your solvent system, particularly for very polar compounds.[4]
Q2: I'm having trouble dissolving my crude imidazo[1,2-b]pyridazine product for column chromatography. What solvents should I try?
A2: Solubility can be a significant hurdle, especially with highly functionalized or polar derivatives.[5] A systematic approach to solvent selection is key.
-
Initial Screening: Start with common laboratory solvents of varying polarities. Good starting points for imidazo[1,2-b]pyridazines include dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and methanol (MeOH).
-
"Like Dissolves Like": Remember the principle of "like dissolves like".[6][7] If your compound has polar functional groups, it will likely be more soluble in polar solvents.
-
Minimum Solvent for Loading: For loading onto a chromatography column, dissolve your compound in the minimum amount of a solvent that is slightly more polar than your starting mobile phase.[8] If solubility is very low in the mobile phase, you may need to use a stronger, more polar solvent like DCM or a small amount of MeOH, and then consider a "dry loading" technique.[8]
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?
A3: "Oiling out" is a common problem in recrystallization and typically occurs when the melting point of your compound is lower than the boiling point of the solvent, causing the solute to melt before it dissolves.[6][9]
-
Add More Solvent: The immediate remedy is to add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[6]
-
Change Solvents: If oiling out persists, you will need to select a different solvent or solvent system with a lower boiling point.
-
Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound to induce crystallization.[6][7]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming more complex purification challenges.
Guide 1: Optimizing Flash Column Chromatography for Imidazo[1,2-b]pyridazines
Flash column chromatography is the most common purification method for these compounds.[3] However, achieving good separation requires careful optimization.
Problem: Poor Separation of Compound from Impurities
Possible Cause 1: Inappropriate Solvent System The choice of mobile phase is critical for successful separation.
-
Step 1: Thorough TLC Analysis. Before running a column, systematically screen different solvent systems using TLC. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure it spends enough time on the stationary phase to separate from impurities.[3]
-
Step 2: Adjusting Polarity. If your compound and impurities are moving too quickly (high Rf), decrease the polarity of your mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[2]
-
Step 3: Trying Different Solvent Systems. If adjusting the ratio of a binary system (e.g., hexanes/ethyl acetate) doesn't provide adequate separation, try a completely different system. For nitrogen-containing heterocycles, systems like dichloromethane/methanol are often effective.[2]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Polarity | Solvent System | Notes |
|---|---|---|
| Low to Medium | Hexanes / Ethyl Acetate | A good starting point for less polar derivatives. |
| Medium to High | Dichloromethane / Methanol | Effective for more polar imidazo[1,2-b]pyridazines. |
| Basic Modifier | Add 0.1-1% Triethylamine | Use with either system to prevent streaking.[2][3] |
Possible Cause 2: Column Overloading Loading too much crude material onto the column is a common mistake that leads to poor separation.[2]
-
Rule of Thumb: The amount of crude material should generally be 1-5% of the mass of the silica gel.[2] For example, for a 40g silica gel cartridge, you should load between 400mg and 2g of crude material.
-
Solution: If you have a large amount of material to purify, use a larger column rather than overloading a smaller one.[2]
Possible Cause 3: Improper Sample Loading How you apply your sample to the column can significantly impact the separation.
-
Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase solvent.[8] Carefully pipette this solution onto the top of the silica bed, trying not to disturb the surface.[8]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[8] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[8] This powder can then be carefully added to the top of the column.
Experimental Workflow: Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor column chromatography separation.
Guide 2: Mastering Recrystallization for High Purity Solids
Recrystallization is a powerful technique for obtaining highly pure solid compounds, but success depends on selecting the right solvent and using the proper technique.[10]
Problem: Difficulty Finding a Suitable Recrystallization Solvent
The ideal solvent will dissolve the compound when hot but not when cold.[6][10]
-
Step 1: Single Solvent Screening. Place a small amount of your crude product in several test tubes. Add a few drops of a single solvent to each. Good candidates include ethanol, methanol, ethyl acetate, acetone, and water.[6]
-
Good Candidate: The solid is insoluble at room temperature but dissolves upon heating.
-
Poor Candidate: The solid dissolves at room temperature or is insoluble even when heated.
-
-
Step 2: Two-Solvent (Co-solvent) System. If no single solvent is ideal, a co-solvent system can be effective.[6][7] This involves a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble.
-
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (saturated). Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[6]
-
Table 2: Common Co-Solvent Pairs for Recrystallization
| "Good" Solvent | "Poor" Solvent | Polarity Difference |
|---|---|---|
| Methanol | Water | Polar / Very Polar |
| Acetone | Water | Polar / Very Polar |
| Ethyl Acetate | Hexane | Polar / Non-polar |
| Dichloromethane | Hexane | Moderately Polar / Non-polar |
Problem: Low Recovery of Crystalline Product
Possible Cause 1: Using Too Much Solvent This is the most common reason for low recovery. The goal is to create a saturated solution at high temperature.[7]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[7] Add the hot solvent in small portions, allowing time for dissolution between additions.[9]
Possible Cause 2: Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[9]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6][9]
Possible Cause 3: Premature Crystallization During Gravity Filtration If your hot solution contains insoluble impurities, a hot gravity filtration is necessary. However, the desired compound can sometimes crystallize in the funnel.
-
Solution: Use a pre-heated funnel and flask for the filtration. You can heat them in an oven or by rinsing with hot solvent. Perform the filtration as quickly as possible.
Decision Tree: Selecting a Purification Method
Caption: A decision tree to guide the selection of an appropriate purification strategy.
By systematically applying the principles and techniques outlined in this guide, researchers can overcome the common challenges associated with the purification of imidazo[1,2-b]pyridazine compounds, leading to higher purity materials and more reliable experimental outcomes.
III. References
-
Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
-
ChemicalBook. (n.d.). Imidazo[1,2-b]pyridazine synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). Recrystallization. UW-Madison Chemistry. Available at: --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. Available at: --INVALID-LINK--
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. Available at: --INVALID-LINK--
-
University of Colorado Boulder Department of Chemistry. (n.d.). Recrystallization. CU Boulder Chemistry. Available at: --INVALID-LINK--
-
Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: --INVALID-LINK--
-
S. G. K, et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Chemistry. Available at: --INVALID-LINK--
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. Available at: --INVALID-LINK--
-
Dömling, A., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Chemistry–A European Journal. Available at: --INVALID-LINK--
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: --INVALID-LINK--
-
Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: --INVALID-LINK--
-
Romanelli, M. N., et al. (2022). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Shchelokov, R. N., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry. Available at: --INVALID-LINK--
-
Wang, X., et al. (2024). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Recrystallization [wiredchemist.com]
- 10. Recrystallization [sites.pitt.edu]
Imidazo[1,2-b]pyridazine Functionalization: A Technical Support Center for Researchers
Welcome to the Technical Support Center dedicated to the synthetic chemistry of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. The unique electronic nature of the imidazo[1,2-b]pyridazine ring system, while offering exciting opportunities for the development of novel therapeutics, also presents a distinct set of challenges in its functionalization.[1]
This resource moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Here, we will dissect the causality behind reaction outcomes and provide robust, self-validating troubleshooting strategies in a practical question-and-answer format.
Section 1: Understanding the Reactivity of the Imidazo[1,2-b]pyridazine Core
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of the imidazo[1,2-b]pyridazine scaffold. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic landscape that dictates its susceptibility to various reagents.
Frequently Asked Questions (FAQs) on Imidazo[1,2-b]pyridazine Reactivity
Q1: What are the most reactive positions on the imidazo[1,2-b]pyridazine ring for electrophilic and C-H functionalization?
A1: The C3 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack and direct C-H functionalization, such as arylation.[2][3] Computational studies, including DFT calculations, have supported that the concerted metalation-deprotonation (CMD) mechanism, often involved in palladium-catalyzed C-H activation, is most favorable at the C3 position due to both electronic and steric factors.[4]
Q2: How does the electronic nature of the pyridazine ring influence the reactivity of the imidazole portion?
A2: The electron-withdrawing nature of the pyridazine ring, due to the presence of two nitrogen atoms, generally decreases the overall electron density of the bicyclic system compared to more electron-rich heterocycles. However, the imidazole moiety remains the more electron-rich part of the scaffold, directing functionalization to its positions, primarily C3. The pyridazine ring can be functionalized, typically at the C6 position, often through nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) is present, or through metal-catalyzed cross-coupling reactions.[5]
Q3: Are there any known stability issues with the imidazo[1,2-b]pyridazine core under certain reaction conditions?
A3: The imidazo[1,2-b]pyridazine ring is generally stable under a wide range of reaction conditions. However, like many nitrogen-containing heterocycles, it can act as a ligand to transition metal catalysts, which can sometimes lead to catalyst inhibition or poisoning.[6][7][8] Furthermore, under strongly acidic or basic conditions, or at very high temperatures, decomposition can occur, although this is substrate-dependent. It is always advisable to screen reaction conditions and monitor for the appearance of degradation byproducts by LC-MS.
Diagram 1: Reactivity Map of the Imidazo[1,2-b]pyridazine Core
Caption: Relative reactivity of positions on the imidazo[1,2-b]pyridazine ring.
Section 2: Troubleshooting Guide for C-H Functionalization
Direct C-H functionalization is a powerful tool for elaborating the imidazo[1,2-b]pyridazine core. However, achieving high yield and regioselectivity can be challenging.
Q4: My direct C-H arylation at the C3 position is giving low yields. What are the likely causes and how can I improve it?
A4: Low yields in C3-arylation are often due to suboptimal reaction conditions or catalyst deactivation. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: While phosphine-free conditions with Pd(OAc)2 can be efficient, some substrates may require a ligand to stabilize the palladium catalyst and promote reductive elimination.[2] Consider screening a panel of phosphine ligands, from simple PPh3 to more electron-rich and bulky ligands like SPhos or XPhos.
-
Base Selection: The choice of base is critical. Common bases include K2CO3, Cs2CO3, and KOAc. The base not only acts as a proton scavenger but also influences the solubility of the catalyst and substrate. Cs2CO3 is often effective but can be hygroscopic. Ensure your base is freshly dried.
-
Solvent Effects: The solvent can significantly impact the reaction outcome. While high-boiling point aprotic polar solvents like DMA or NMP are common, greener solvents such as pentan-1-ol or diethylcarbonate have also been used successfully without loss of efficiency.[2] Solvent choice can affect the solubility of all components and the thermal stability of the catalytic intermediates.
-
Reaction Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A temperature screen is often necessary.
-
Additives: In some cases, additives like pivalic acid can act as a proton shuttle and facilitate the C-H activation step.
Q5: I am observing poor regioselectivity in my C-H functionalization, with some reaction occurring at other positions. How can I improve selectivity for C3?
A5: While C3 is electronically favored, steric hindrance at this position (e.g., from a bulky substituent at C2) can lead to functionalization at other sites.
-
Steric Factors: If your substrate has a large group at the C2 position, this can sterically hinder the approach of the catalyst to the C3-H bond. In such cases, consider if a different synthetic route might be more appropriate.
-
Reaction Conditions: Sometimes, lowering the reaction temperature can enhance selectivity by favoring the kinetically preferred product.
-
Catalyst Size: The steric bulk of the catalyst itself can influence regioselectivity. Experimenting with different ligands can modulate the size of the catalytic complex and potentially improve selectivity for the desired position.
Section 3: Troubleshooting Guide for Cross-Coupling Reactions
Cross-coupling reactions are indispensable for introducing a wide variety of substituents onto the imidazo[1,2-b]pyridazine scaffold, particularly at halogenated positions like C6.
Suzuki-Miyaura Coupling
Q6: My Suzuki coupling on a 6-chloroimidazo[1,2-b]pyridazine is failing or giving very low yields. What should I investigate?
A6: The C-Cl bond is less reactive than C-Br or C-I bonds in Suzuki couplings, often requiring more forcing conditions.
-
Catalyst and Ligand: Standard Pd(PPh3)4 may not be active enough. Consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate the oxidative addition to aryl chlorides.[9] Palladium pre-catalysts (e.g., G2 or G3 palladacycles) can also be highly effective.
-
Base: A strong base is often required. K3PO4 or Cs2CO3 are commonly used. Ensure the base is anhydrous and finely powdered to maximize its surface area.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base. The ratio of organic solvent to water can be critical and may need optimization.
-
Boronic Acid/Ester Quality: Boronic acids can undergo decomposition (protodeboronation) on storage or during the reaction.[10] Use high-quality, fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
Q7: I am observing significant dehalogenation of my 6-chloroimidazo[1,2-b]pyridazine starting material. What causes this and how can I prevent it?
A7: Dehalogenation is a common side reaction in Suzuki couplings, where the halogen is replaced by a hydrogen atom.[11]
-
Mechanism: This can occur via a palladium-hydride species, which can arise from the reaction of the palladium catalyst with trace water, the solvent, or the base. Reductive elimination of the aryl-hydride intermediate leads to the dehalogenated product.
-
Troubleshooting:
-
Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware.
-
Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of reductive elimination of the desired product can often outcompete the dehalogenation pathway.[9]
-
Base Selection: Some bases are more prone to generating palladium-hydride species. Consider screening different bases.
-
Diagram 2: Troubleshooting a Failed Suzuki Coupling
Caption: A workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Sonogashira Coupling
Q8: My Sonogashira coupling with a halo-imidazo[1,2-b]pyridazine is not working. What are the key parameters to check?
A8: Sonogashira couplings are sensitive to several factors, and failure is often due to catalyst deactivation or poor reagent quality.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[12] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Catalyst System: The standard Pd(PPh3)4/CuI system is often effective. However, if it fails, consider a copper-free protocol to avoid Glaser coupling. Ligands such as dppf can be beneficial in some cases.[13]
-
Reagent Quality: Use a fresh bottle of CuI, as it can degrade over time. The amine base (typically triethylamine or diisopropylamine) should be dry and of high purity.[14]
-
Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (like chlorides) may require heating.[13][14] However, be aware that higher temperatures can also lead to catalyst decomposition.
Table 1: Recommended Starting Conditions for Cross-Coupling on 6-Chloroimidazo[1,2-b]pyridazine
| Reaction Type | Palladium Source | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)2 (2-5 mol%) | SPhos (4-10 mol%) | K3PO4 (2-3 equiv.) | Dioxane/H2O (4:1) | 80-110 |
| Sonogashira | Pd(PPh3)4 (5 mol%) | - | Et3N (3 equiv.) | THF or DMF | 25-80 |
| Buchwald-Hartwig | Pd2(dba)3 (2-5 mol%) | Xantphos (4-10 mol%) | Cs2CO3 (2 equiv.) | Dioxane or Toluene | 90-120 |
Note: These are general starting points. Optimization for specific substrates is highly recommended.
Section 4: Troubleshooting Guide for Halogenation
Halogenation is a common first step to enable further functionalization via cross-coupling reactions. However, controlling the regioselectivity can be a challenge.
Q9: I am trying to brominate my imidazo[1,2-b]pyridazine with NBS and I am getting a mixture of products or over-bromination. How can I control the reaction?
A9: N-Bromosuccinimide (NBS) is a convenient brominating agent, but its reactivity can be sensitive to the reaction conditions, especially with activated aromatic systems.
-
Regioselectivity: As with C-H functionalization, the C3 position is the most likely site of bromination. If you are observing bromination at other positions, it could be due to steric hindrance at C3 or the presence of strongly activating groups on the pyridazine ring.
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of NBS bromination.[15] Non-polar solvents like CCl4 or hexane tend to favor radical mechanisms, while polar solvents like DMF or acetonitrile favor electrophilic aromatic substitution. For electrophilic bromination of the imidazo[1,2-b]pyridazine ring, polar aprotic solvents are generally preferred.
-
Stoichiometry and Temperature: To avoid over-bromination, use only a slight excess (1.0-1.1 equivalents) of NBS and add it portion-wise to the reaction mixture. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to improve selectivity and prevent the formation of di- or tri-brominated byproducts.
-
Protecting Groups: If you have multiple activated sites, consider using a protecting group strategy to temporarily block one site while you functionalize another.
Section 5: Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-b]pyridazine
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely powdered K3PO4 (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)2 (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed dioxane and degassed water (e.g., in a 4:1 ratio to make a 0.1 M solution of the starting halide) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. [PDF] Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
Validation & Comparative
The 6-Chloroimidazo[1,2-b]pyridazin-2-one Scaffold: A Comparative Guide to a Privileged Platform for Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with multiple biological targets – is a cornerstone of efficient therapeutic development. The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold, demonstrating remarkable versatility as a potent kinase inhibitor.[1][2] This guide provides a comparative analysis of derivatives of the 6-chloroimidazo[1,2-b]pyridazin-2-one backbone, offering insights into its potential for developing next-generation kinase inhibitors. We will delve into the structure-activity relationships that govern its biological activity, compare its therapeutic potential with established kinase inhibitors, and provide detailed experimental protocols for its synthesis and evaluation.
The Imidazo[1,2-b]pyridazine Core: A Foundation for Potent Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is a bicyclic heterocyclic system that has proven to be a fertile ground for the development of kinase inhibitors. Its rigid structure provides a solid anchor for substituents to interact with the ATP-binding pocket of various kinases. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, a key feature in achieving high-affinity binding to target proteins.
The 6-chloro substituent is a particularly interesting feature. While it can contribute to binding interactions, it also serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through cross-coupling reactions. This enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
The focus of this guide, the 2-oxo (or its tautomeric 2-hydroxy) functionality, introduces a crucial hydrogen bond donor and acceptor group. This can significantly influence the binding mode of the molecule within the kinase active site, potentially leading to novel interactions and improved selectivity profiles compared to derivatives with other substituents at this position.
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The biological activity of 6-chloroimidazo[1,2-b]pyridazin-2-one derivatives can be systematically modulated by strategic substitutions at various positions on the scaffold. Understanding the SAR is critical for designing compounds with desired therapeutic profiles.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Key positions for substitution on the imidazo[1,2-b]pyridazine scaffold."; fontsize = 10; fontname = "Arial"; }
Position 3: This position is often a key determinant of a compound's potency and selectivity. Bulky aromatic or heteroaromatic groups at this position can extend into the solvent-exposed region of the ATP-binding pocket, allowing for the formation of additional interactions that can enhance binding affinity and discriminate between different kinases.
Position 6 (the Chloro Group): The chloro group itself can participate in halogen bonding or other non-covalent interactions within the active site. More importantly, it serves as a reactive site for introducing a diverse range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[3] This allows for the exploration of a vast chemical space to optimize properties like solubility, cell permeability, and metabolic stability.
Positions 7 and 8: Modifications at these positions are less common but can be used to fine-tune the physicochemical properties of the molecule. Introducing polar groups can improve aqueous solubility, which is often a challenge for this class of compounds.
The 2-Oxo Group: The presence of the carbonyl group at position 2 provides a strong hydrogen bond acceptor. In its enol form (2-hydroxy), it can act as both a hydrogen bond donor and acceptor. This dual nature can be exploited to form specific interactions with the hinge region of the kinase, a critical area for ATP binding.
Comparative Analysis with Established Kinase Inhibitors
To understand the potential of 6-chloroimidazo[1,2-b]pyridazin-2-one derivatives, it is instructive to compare them with clinically successful kinase inhibitors.
Ponatinib: A Fellow Imidazo[1,2-b]pyridazine
Ponatinib is a potent multi-kinase inhibitor that shares the imidazo[1,2-b]pyridazine core. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other tyrosine kinase inhibitors (TKIs), including those with the challenging T315I mutation.
| Feature | 6-Chloroimidazo[1,2-b]pyridazin-2-one Derivatives (Projected) | Ponatinib |
| Core Scaffold | Imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine |
| Key Interactions | Potential for unique H-bonding via the 2-oxo group. | Utilizes the imidazopyridazine nitrogen for hinge binding. |
| Selectivity | Tunable via substitutions at positions 3 and 6. | Multi-targeted, potent against a broad range of kinases. |
| Potential Advantages | The 2-oxo group may confer novel selectivity profiles. | Clinically validated efficacy against a wide range of mutations. |
The success of Ponatinib validates the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold. The introduction of a 2-oxo group in the 6-chloro series represents a rational design strategy to potentially achieve a different selectivity profile, possibly leading to a better safety profile by avoiding off-target effects associated with broad-spectrum kinase inhibition.
Dasatinib: A Different Scaffold, A Shared Mechanism
Dasatinib is another multi-kinase inhibitor used in the treatment of CML and Ph+ ALL. It has a different core structure (an aminothiazole derivative) but operates by a similar mechanism of inhibiting the BCR-ABL kinase.
| Feature | 6-Chloroimidazo[1,2-b]pyridazin-2-one Derivatives (Projected) | Dasatinib |
| Core Scaffold | Imidazo[1,2-b]pyridazine | Aminothiazole |
| Mechanism of Action | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition[1][4] |
| Selectivity | Potentially more selective depending on substitutions. | Broad-spectrum kinase inhibitor. |
| Potential Advantages | The well-defined SAR of the imidazopyridazine scaffold allows for rational design of selectivity. | Proven clinical efficacy and a well-understood safety profile. |
A key advantage of the imidazo[1,2-b]pyridazine scaffold is the extensive body of literature on its SAR, which can guide the design of more selective inhibitors.[5] By carefully selecting substituents, it may be possible to develop 6-chloroimidazo[1,2-b]pyridazin-2-one derivatives that are more targeted than Dasatinib, potentially leading to fewer off-target side effects.
Experimental Protocols
Synthesis of the 6-Chloroimidazo[1,2-b]pyridazin-2-one Scaffold
The synthesis of the 6-chloroimidazo[1,2-b]pyridazin-2-one core can be achieved through a multi-step process, starting from commercially available materials. The following is a representative synthetic route:
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label = "General synthetic workflow for 6-chloroimidazo[1,2-b]pyridazin-2-one."; fontsize = 10; fontname = "Arial"; }
Step 1: Synthesis of 3-Amino-6-chloropyridazine
-
To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-chloropyridazine.
Step 2: Cyclization to form the Imidazo[1,2-b]pyridazine Ring
-
Dissolve 3-amino-6-chloropyridazine in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add an equimolar amount of a suitable α-halocarbonyl compound (e.g., chloroacetaldehyde or a derivative thereof).
-
Heat the reaction mixture to a temperature between 80 and 120 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Step 3: Introduction of the 2-Oxo Functionality
The introduction of the 2-oxo group can be challenging and may require specific strategies depending on the desired derivative. One potential approach involves the use of a protected α-hydroxy-α-halo-carbonyl compound in the cyclization step, followed by deprotection. Alternatively, direct oxidation of the 2-position of the imidazo[1,2-b]pyridazine ring may be possible using a suitable oxidizing agent, although this may lead to a mixture of products. Further research and optimization of this step are necessary.
In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of the synthesized compounds against a panel of kinases, a standard in vitro kinase assay can be performed. The following is a general protocol that can be adapted for specific kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader (luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Workflow for a typical in vitro kinase inhibition assay."; fontsize = 10; fontname = "Arial"; }
Conclusion
The 6-chloroimidazo[1,2-b]pyridazin-2-one scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the extensive knowledge of the structure-activity relationships of the broader imidazo[1,2-b]pyridazine class, provides a solid foundation for the rational design of potent and selective drug candidates. The introduction of the 2-oxo functionality offers an exciting opportunity to explore new chemical space and develop compounds with unique binding modes and improved therapeutic profiles. While further research is needed to fully elucidate the potential of this specific scaffold, the existing data on related compounds, along with the proven success of the imidazo[1,2-b]pyridazine core in clinically approved drugs, strongly suggests that this is a fruitful area for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 6-Chloroimidazo[1,2-b]pyridazin-2-ol: A Comparative Guide to Modern Target Deconvolution Strategies
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern experimental strategies for elucidating the molecular target of novel small molecules, using the hypothetical case of 6-Chloroimidazo[1,2-b]pyridazin-2-ol.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of various kinases.[1] For instance, Ponatinib, a multi-kinase inhibitor, features this core structure.[1] Given this precedent, a plausible starting hypothesis is that this compound may also exert its biological effects through interaction with one or more protein kinases. This guide will, therefore, focus on a systematic approach to first identify and then rigorously validate the putative kinase target(s) of this compound.
Part 1: The Initial Hunt - Unbiased Target Identification
When the specific target of a compound is unknown, the initial step is a broad, unbiased screen to identify potential binding partners. This process, often referred to as target deconvolution, has been revolutionized by advances in chemical proteomics.[2][3][4][5]
Chemical Proteomics: Fishing for Targets in their Native Environment
Chemical proteomics has emerged as a powerful tool for identifying the cellular targets of small molecules.[2][3][4][5] This approach typically involves creating a chemical probe based on the compound of interest to "pull down" its binding partners from a complex biological sample, such as a cell lysate.
A common strategy involves immobilizing a derivative of the small molecule onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Alternative Chemical Proteomics Approaches:
For compounds where derivatization is challenging or affects biological activity, alternative "label-free" methods can be employed.[6] One such technique is the Drug Affinity Responsive Target Stability (DARTS) assay. This method leverages the principle that when a small molecule binds to its target protein, it can confer increased stability and resistance to proteolysis. By treating cell lysates with a protease in the presence and absence of the compound and analyzing the resulting protein fragments by mass spectrometry, one can identify proteins that are protected from degradation by the compound.[6]
dot graph TD { A[Start: this compound with unknown target] --> B{Hypothesis Generation}; B --> C[Hypothesized Target Class: Protein Kinase]; C --> D{Target Identification}; D --> E[Chemical Proteomics]; D --> F[Kinome Profiling]; E --> G{Hit(s) Identification}; F --> G; G --> H{Target Validation}; H --> I[Cellular Thermal Shift Assay (CETSA)]; H --> J[In Vitro Kinase Assays]; I --> K{Confirmation of Target Engagement}; J --> K; K --> L[Downstream Pathway Analysis]; L --> M[Validated Biological Target];
} Caption: Workflow for target identification and validation.
Kinome Profiling: A Focused Approach for a Likely Target Family
Given the prevalence of kinase inhibition among imidazo[1,2-b]pyridazine derivatives, a more focused, yet still broad, approach is to perform kinome profiling.[7][8][9][10][11] This involves screening the compound against a large panel of purified kinases to assess its inhibitory activity. Several commercial services offer comprehensive kinome profiling, often covering a significant portion of the human kinome.[7][10][11]
Comparison of Initial Target Identification Approaches:
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Chemical Proteomics | Immobilized compound captures binding partners from cell lysate. | Unbiased, identifies direct binders, applicable to various target classes. | Requires chemical modification of the compound, potential for false positives/negatives due to steric hindrance. |
| DARTS | Ligand binding protects the target protein from proteolysis. | Label-free, no compound modification needed. | May not be suitable for all protein-ligand interactions, can be less sensitive than affinity-based methods. |
| Kinome Profiling | Measures the inhibitory activity of the compound against a large panel of purified kinases. | Highly specific for kinase targets, provides quantitative IC50 values, high-throughput.[9][10] | Limited to kinases, performed in a non-cellular context which may not reflect in vivo activity. |
Part 2: The Confirmation - Validating Target Engagement in a Cellular Context
Once putative targets have been identified through initial screening, it is crucial to validate these interactions within a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells.[12][13][14][15]
Cellular Thermal Shift Assay (CETSA): Proving the Connection in Live Cells
CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[12][14] In a typical CETSA experiment, intact cells are treated with the compound of interest or a vehicle control. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. The remaining soluble protein fraction is then analyzed by methods such as Western blotting or mass spectrometry. A shift in the melting curve of the putative target protein to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in a cellular context.[12][13][15][16]
dot graph TD { A[Intact Cells] --> B{Treat with this compound or Vehicle}; B --> C{Heat to Various Temperatures}; C --> D{Lyse Cells}; D --> E{Separate Soluble and Aggregated Proteins}; E --> F{Quantify Soluble Target Protein (e.g., Western Blot)}; F --> G{Plot Melting Curves}; G --> H{Observe Thermal Shift}; } Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Part 3: The Functional Consequence - In Vitro and Cellular Assays
Confirming that the compound binds to the target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity.
In Vitro Kinase Assays: Quantifying Inhibition
For putative kinase targets, in vitro kinase assays are essential for quantifying the inhibitory potency of the compound. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity can be measured using various detection methods, such as phosphorylation-specific antibodies or ADP quantification. The data is then used to determine the IC50 value, a measure of the compound's potency.
Cell-Based Assays: Linking Target Inhibition to Cellular Phenotype
Ultimately, the goal is to demonstrate that inhibiting the target kinase with this compound leads to a desired cellular phenotype. This can be achieved by developing cell-based assays that measure a downstream consequence of target inhibition. For example, if the target kinase is involved in a specific signaling pathway, one could measure the phosphorylation status of a downstream substrate of that kinase in response to compound treatment.
Experimental Protocols:
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Immediately after heating, lyse the cells by freeze-thawing or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration. Analyze the levels of the putative target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[12]
Protocol 2: In Vitro Kinase Assay (Example using ADP-Glo™)
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase for a set period.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™. This involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. By combining unbiased target identification methods like chemical proteomics or focused screening approaches such as kinome profiling with orthogonal validation techniques like CETSA and functional in vitro and cell-based assays, researchers can build a strong, evidence-based case for the compound's mechanism of action. This systematic process is fundamental to advancing promising molecules through the drug discovery pipeline and ultimately developing new and effective therapeutics.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. KinomePro - Pamgene [pamgene.com]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-b]pyridazine Analogs
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of biologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an ideal framework for developing potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of various 6-substituted imidazo[1,2-b]pyridazine analogs, with a focus on the critical transition from benchtop assays to preclinical animal models. We will delve into the structure-activity relationships (SAR) that govern their performance and the experimental methodologies used to evaluate their therapeutic potential.
The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine core is a versatile building block in drug discovery. The nitrogen atoms in the fused ring system provide opportunities for hydrogen bonding interactions with target proteins, while the various positions on the scaffold (C2, C3, C6, C7, and C8) can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] The 6-chloro substituent, in particular, serves as a common synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, allowing for the exploration of a wide chemical space.[5]
Case Study 1: Targeting Tyk2 for Autoimmune Diseases
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[6] A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[6]
In Vitro Efficacy
The initial screening of these analogs involved a combination of biochemical and cellular assays to determine their potency and selectivity.
Table 1: In Vitro Profile of Tyk2 JH2 Inhibitors
| Compound | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| 6e | 0.035 | 41 | 136 |
| 6n | 0.015 | 63 | 123 |
| 6o | 0.035 | 39 | 134 |
| 6p | 0.035 | 38 | 129 |
| 6q | 0.025 | 12 | 63 |
| 6r | 0.015 | 29 | 104 |
| 6s | 0.015 | 24 | 98 |
| 6t | 0.025 | 23 | 94 |
Data sourced from a 2019 study on Tyk2 JH2 inhibitors.[6]
The data reveals that substitutions on the C3 amide side chain significantly impact the binding affinity and cellular activity. For instance, replacing the N-cyclopropyl group in 6e with an N-isopropyl group in 6n improved the Tyk2 JH2 binding affinity.[6] Further optimization by introducing a (1R,2S)-2-fluorocyclopropyl group in compounds 6q-t led to highly potent inhibitors in both biochemical and cellular assays.[6]
Experimental Protocol: In Vitro Tyk2 JH2 Inhibition Assay
-
Reagents and Materials : Recombinant human Tyk2 JH2 domain, ATP, peptide substrate, kinase buffer, and test compounds.
-
Assay Principle : The assay measures the ability of the test compound to inhibit the phosphorylation of a peptide substrate by the Tyk2 JH2 domain. The level of phosphorylation is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Procedure :
-
Prepare a dilution series of the test compounds in DMSO.
-
In a microplate, add the Tyk2 JH2 enzyme, peptide substrate, and kinase buffer.
-
Add the test compounds to the wells and incubate for a predetermined time.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and measure the signal.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
In Vivo Efficacy
The most promising compounds from the in vitro studies were advanced to in vivo models to assess their efficacy and pharmacokinetic properties. Compound 6 (structure not fully disclosed but from the same series) was evaluated in a rat adjuvant-induced arthritis model.[6]
Table 2: In Vivo Efficacy of a Lead Tyk2 Inhibitor in a Rat Arthritis Model
| Treatment | Dose (mg/kg) | Paw Swelling Inhibition (%) |
| Vehicle | - | 0 |
| Compound 6 | 1 | 45 |
| Compound 6 | 10 | 77 |
Data from a 2019 study on a rat pharmacodynamics model.[6]
The lead compound demonstrated a dose-dependent inhibition of paw swelling, indicating its potential as a therapeutic agent for rheumatoid arthritis.[6] Furthermore, it was shown to effectively inhibit IFNγ production in a rat pharmacodynamic model.[6]
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
Caption: A generalized workflow from initial in vitro screening to in vivo efficacy studies.
Case Study 2: Targeting mTOR for Cancer Therapy
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7] A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated as mTOR inhibitors.[7]
In Vitro Efficacy
The antiproliferative activities of these compounds were assessed against a panel of human cancer cell lines.
Table 3: In Vitro Antiproliferative Activity of mTOR Inhibitors
| Compound | A549 IC50 (µM) | H460 IC50 (µM) | mTOR IC50 (µM) |
| A15 | 0.03 | 0.04 | ND |
| A16 | 0.02 | 0.03 | ND |
| A17 | 0.04 | 0.05 | 0.067 |
| A18 | 0.05 | 0.06 | 0.062 |
| A24 | 20.7 | 15.4 | ND |
ND: Not Determined. Data sourced from a 2017 study on mTOR inhibitors.[7]
Compounds A17 and A18 exhibited potent mTOR inhibitory activity and significant antiproliferative effects against non-small cell lung cancer cell lines A549 and H460.[7] Further mechanistic studies revealed that these compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream mTOR targets like AKT and S6.[7]
In Vivo Efficacy
The in vivo anticancer effect of compound A17 was evaluated in a nude mice A549 xenograft model.[7] The study demonstrated that A17 significantly inhibited tumor growth in a dose-dependent manner.[7]
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine analogs.
Bridging the In Vitro-In Vivo Gap: Key Considerations
The successful translation of in vitro potency to in vivo efficacy is a major hurdle in drug development. Several factors contribute to this translational gap:
-
Pharmacokinetics (ADME) : A compound may be highly potent in vitro but exhibit poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, leading to low bioavailability and lack of efficacy. The improved metabolic stability of certain 6-substituted imidazopyridazine analogs highlights the importance of optimizing these properties.[6]
-
Target Engagement : Demonstrating that the drug interacts with its intended target in the complex in vivo environment is crucial. Pharmacodynamic (PD) models, such as the IFNγ production assay for Tyk2 inhibitors, are essential for establishing a link between drug exposure and target modulation.[6]
-
Off-Target Effects : In vitro assays may not capture all potential off-target activities of a compound, which can lead to toxicity or unexpected pharmacological effects in vivo.
-
Model Selection : The choice of animal model is critical for predicting clinical outcomes. The model should accurately recapitulate the pathophysiology of the human disease.
Conclusion
The 6-chloroimidazo[1,2-b]pyridazine scaffold and its derivatives represent a rich source of potent and selective modulators of various biological targets. The case studies presented here illustrate the importance of a multi-pronged approach that combines robust in vitro characterization with well-designed in vivo studies to identify promising drug candidates. By carefully navigating the complexities of the in vitro-in vivo transition, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Oxo Functionality: A Comparative Guide to the Structure-Activity Relationship of 6-Chloroimidazo[1,2-b]pyridazin-2-ol Analogs as Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2] Its rigid, planar geometry and accessible substitution points make it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-chloroimidazo[1,2-b]pyridazin-2-ol, a key derivative, with a particular focus on the influence of modifications at the 2-position on kinase inhibitory activity. We will delve into the rationale behind experimental design, compare the performance of key analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
The 2-Hydroxy vs. 2-Oxo Tautomerism: A Critical Structural Consideration
A fundamental aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its 2-oxo form, 6-chloro-1H-imidazo[1,2-b]pyridazin-2-one. While the "-ol" nomenclature is often used, extensive studies on analogous 2-hydroxypyridine systems have shown that the equilibrium strongly favors the "one" or "pyridone" form, particularly in polar and biological environments. This preference is crucial for understanding the molecule's interaction with target proteins, as the 2-oxo form presents a distinct hydrogen bonding pattern (a hydrogen bond donor in the N1-H and a hydrogen bond acceptor at the C2-carbonyl) compared to the 2-hydroxy tautomer (hydrogen bond donor at the hydroxyl group and a hydrogen bond acceptor at N1). For the remainder of this guide, we will primarily consider the more physiologically relevant 2-oxo tautomer.
The 6-Chloro Substituent: An Anchor for Synthesis and Selectivity
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring serves as a crucial synthetic handle. It allows for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to explore the SAR at this position.[3] Furthermore, the electronic properties of the chlorine atom can influence the overall electron distribution of the heterocyclic core, impacting its binding affinity and selectivity for different kinase targets.
Comparative Analysis of Substitutions at the 2-Position
While many SAR studies on the imidazo[1,2-b]pyridazine scaffold have focused on modifications at the 3- and 6-positions, the substituent at the 2-position plays a significant role in modulating biological activity. Here, we compare the 2-oxo parent compound with key analogs bearing different functionalities at this position.
| Compound ID | R2 Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| 1 | =O (2-oxo) | Various | - | Parent compound, serves as a baseline. The N1-H and C2=O offer key hydrogen bonding interactions. |
| 2 | -NH2 | Various | - | The amino group can act as a hydrogen bond donor, potentially mimicking the N1-H of the 2-oxo form. Often a key pharmacophore. |
| 3 | -CH3 | DYRK1A | >10,000 | A small alkyl group is generally not well-tolerated, suggesting the importance of hydrogen bonding capabilities at this position. |
| 4 | -Aryl | Aβ plaques | Ki = 11.0 | Large aromatic substituents can be accommodated and can lead to high affinity for certain targets, though not always kinases.[3] |
Interpretation of SAR at the 2-Position:
-
Hydrogen Bonding is Key: The prevalence of the 2-oxo tautomer and the activity of 2-amino analogs highlight the importance of hydrogen bond donor/acceptor capabilities at this position for interaction with the ATP-binding site of many kinases.
-
Steric Constraints: The diminished activity of the 2-methyl analog suggests that even small, non-polar substituents may be detrimental, likely due to steric hindrance or the loss of crucial hydrogen bonding interactions.
-
Potential for Aryl Substitutions: The high affinity of 2-aryl derivatives for non-kinase targets like Aβ plaques indicates that the 2-position can accommodate larger groups.[3] This opens avenues for exploring interactions with specific sub-pockets within kinase active sites, potentially leading to enhanced selectivity.
Experimental Protocols
General Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
The foundational 6-chloroimidazo[1,2-b]pyridazine scaffold is typically synthesized via a condensation reaction between 3-amino-6-chloropyridazine and an α-haloketone or a related two-carbon electrophile.
Step-by-Step Protocol:
-
Starting Material: Begin with commercially available 3-amino-6-chloropyridazine.
-
Reaction: To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an appropriate α-halocarbonyl compound (e.g., chloroacetaldehyde for the parent scaffold, or a substituted α-bromoacetophenone to introduce a 2-aryl group).[1]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 6-chloroimidazo[1,2-b]pyridazine derivative.
Caption: General synthetic workflow for the 6-chloroimidazo[1,2-b]pyridazine core.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of kinases is typically determined using a radiometric or fluorescence-based assay.
Step-by-Step Protocol:
-
Kinase and Substrate Preparation: Prepare a reaction buffer containing the purified kinase of interest and its specific substrate (e.g., a peptide or protein).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP (for radiometric assays, [γ-33P]ATP is used).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Future Directions and Conclusion
The 6-chloroimidazo[1,2-b]pyridazin-2-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship at the 2-position, while less explored than other positions, reveals a clear preference for functionalities capable of participating in hydrogen bonding interactions. The 2-oxo group, being the predominant tautomer, provides a key hydrogen bond donor and acceptor motif that is likely crucial for anchoring the molecule within the ATP-binding pocket of various kinases.
Future research in this area should focus on a more systematic exploration of substituents at the 2-position. The synthesis and evaluation of a focused library of 2-alkoxy, 2-aryloxy, and substituted 2-amino analogs would provide a more comprehensive understanding of the SAR at this position. Combining these modifications with known favorable substitutions at the 3- and 6-positions could lead to the discovery of highly potent and selective kinase inhibitors with therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest for novel therapeutics targeting the human kinome.
References
A Comparative Guide to the Selectivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent inhibitors targeting various protein kinases. The therapeutic potential of these inhibitors is intrinsically linked to their selectivity profile. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile and a more precise therapeutic intervention. This guide provides an in-depth comparison of the selectivity of different imidazo[1,2-b]pyridazine-based kinase inhibitors, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.
The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unexpected toxicities and confound the interpretation of biological outcomes. Therefore, a thorough understanding of an inhibitor's selectivity across the kinome is paramount.
This guide will delve into the selectivity profiles of imidazo[1,2-b]pyridazine inhibitors targeting five key kinases: Monopolar Spindle 1 (Mps1), Proviral Integration site for Moloney murine leukemia virus (PIM), Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), and TGF-β Activated Kinase 1 (TAK1).
Comparative Analysis of Inhibitor Selectivity
The following sections provide a detailed analysis of the selectivity of representative imidazo[1,2-b]pyridazine inhibitors for their respective primary targets. The data is summarized in tables for easy comparison, followed by a discussion of the structural features that contribute to the observed selectivity.
Mps1 Inhibitor: Compound 27f
Monopolar spindle 1 (Mps1) is a critical kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is common in various cancers, making it a promising oncology target. The imidazo[1,2-b]pyridazine-based compound 27f has been identified as an extremely potent and selective Mps1 inhibitor.[1][2][3][4]
Selectivity Profile of Compound 27f:
While the full kinome scan data is not publicly available in a tabular format, a study reported that compound 27f is a highly selective Mps1 inhibitor when profiled against a panel of 192 different kinases.[1][2][3][4] This high degree of selectivity is a crucial attribute for a therapeutic candidate targeting a kinase involved in the cell cycle, as off-target effects could lead to significant toxicity.
Further research is needed to fully delineate the off-target profile of compound 27f with quantitative binding or inhibitory constants against a broader panel of kinases.
PIM Kinase Inhibitor: K00135
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a role in cell survival, proliferation, and apoptosis. They are frequently overexpressed in hematological malignancies and solid tumors. The imidazo[1,2-b]pyridazine K00135 has been identified as a potent inhibitor of PIM kinases.[5]
Selectivity Profile of K00135:
K00135 demonstrates remarkable selectivity for the PIM kinase family. In a screening against a panel of over 50 diverse serine/threonine kinases, K00135 was found to interact with only one other kinase, Cdc-like kinase 1 (CLK1).[5] This high selectivity is attributed to an unusual binding mode where the inhibitor interacts with the αC helix in the N-terminal lobe of the kinase, rather than the typical hinge region interactions. This unique binding mechanism makes it an ATP-competitive but not an ATP-mimetic compound, contributing to its enhanced selectivity.[5]
| Target Kinase | Off-Target Kinase (in a panel of >50) |
| PIM1 | CLK1 |
Tyk2 Pseudokinase (JH2) Domain Inhibitor: Compound 6
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. A novel approach to targeting Tyk2 has been the development of inhibitors that bind to its pseudokinase (JH2) domain, leading to allosteric inhibition of the active kinase (JH1) domain. The imidazo[1,2-b]pyridazine compound 6 is a potent and selective Tyk2 JH2 inhibitor.
Selectivity Profile of Compound 6:
Compound 6 exhibits exceptional selectivity for the Tyk2 JH2 domain. It was reported to have greater than 10,000-fold selectivity for Tyk2 JH2 over a diverse panel of 230 kinases, including the Tyk2 JH1 domain and other JAK family members.[6][7] The only kinase for which a selectivity of less than 10,000-fold was observed was HIPK4, with a 480-fold selectivity.[6][7] This exquisite selectivity is a key advantage, as it avoids the off-target effects associated with broader JAK inhibitors.
| Primary Target | Selectivity over 230 Kinases | Notable Off-Target | Selectivity over HIPK4 |
| Tyk2 JH2 | >10,000-fold | HIPK4 | 480-fold |
BTK Inhibitor: TM471-1 (Compound 22)
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The imidazo[1,2-b]pyridazine derivative TM471-1 (compound 22) is a potent and highly selective irreversible BTK inhibitor.[8][9][10][11]
Selectivity Profile of TM471-1 (Compound 22):
TM471-1 has demonstrated excellent selectivity across a broad panel of kinases. While the complete dataset is not publicly available, it is reported to be highly selective across 310 kinases.[8][9][10][11] The development of next-generation BTK inhibitors has focused on improving selectivity to minimize the off-target effects seen with first-generation inhibitors like ibrutinib, which can lead to adverse events. The high selectivity of TM471-1 suggests a potentially improved safety profile.
A detailed, publicly available kinome scan is needed to fully appreciate the selectivity profile of TM471-1 in comparison to other BTK inhibitors.
TAK1 Inhibitor: Compound 26
TGF-β Activated Kinase 1 (TAK1) is a key signaling node in inflammatory and cancer pathways. The imidazo[1,2-b]pyridazine derivative compound 26 has been identified as a potent TAK1 inhibitor.[12][13]
Selectivity Profile of Compound 26:
KinomeScan profiling of compound 26 against a panel of kinases revealed good selectivity for TAK1. The following table summarizes the percentage of control at two different concentrations for a selection of kinases. A lower percentage of control indicates stronger binding to the kinase.
| Kinase Target | % Ctrl (50 nM) | % Ctrl (500 nM) |
| TAK1 (MAP3K7) | 1.1 | 0.1 |
| CLK2 | 3.9 | 0.2 |
| GCK (MAP4K2) | 12 | 0.6 |
| ULK2 | 26 | 2.2 |
| MAP4K5 | 49 | 6.8 |
| IRAK1 | 68 | 29 |
| NUAK1 | 70 | 22 |
| CSNK1G2 | 87 | 56 |
| CAMKK1 | 91 | 65 |
| MLK1 (MAP3K9) | 97 | 81 |
| (Data sourced from the supplementary information of Akwata et al., RSC Med. Chem., 2024)[14] |
The data indicates that while compound 26 is most potent against TAK1, it also shows significant activity against other kinases, particularly CLK2 and GCK, at higher concentrations. This highlights the importance of assessing selectivity at multiple concentrations to understand the full off-target profile of an inhibitor.
Signaling Pathways and the Rationale for Selective Inhibition
Understanding the signaling pathways in which these kinases operate provides the context for why selective inhibition is so critical.
Mps1 Signaling Pathway
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation. When kinetochores are not properly attached to the mitotic spindle, Mps1 initiates a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase.
Caption: Mps1 signaling pathway in the spindle assembly checkpoint.
Selective inhibition of Mps1 is desirable to induce mitotic arrest and subsequent cell death specifically in rapidly dividing cancer cells, while sparing normal, healthy cells.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. They are constitutively active serine/threonine kinases that do not require phosphorylation for their activity. PIM kinases phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.
Caption: PIM kinase signaling pathway.
The diverse roles of PIM kinases necessitate highly selective inhibitors to avoid widespread disruption of cellular homeostasis.
Tyk2 Signaling Pathway
Tyk2 is a non-receptor tyrosine kinase of the JAK family that is crucial for the signaling of cytokines such as IL-12, IL-23, and type I interferons. These cytokines are central to the pathogenesis of many autoimmune and inflammatory diseases.
Caption: Tyk2 signaling pathway.
Inhibiting the Tyk2 JH2 domain offers a highly selective approach to modulating Tyk2 activity, thereby blocking pro-inflammatory cytokine signaling with potentially fewer side effects than pan-JAK inhibitors.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BCR signaling is a driver of various B-cell malignancies.
Caption: BTK signaling pathway.
The development of highly selective BTK inhibitors is crucial to effectively target malignant B-cells while minimizing effects on other immune cells and cellular processes.
TAK1 Signaling Pathway
TAK1 is a central kinase in the signaling pathways initiated by pro-inflammatory cytokines such as TNF-α and IL-1β, as well as by Toll-like receptor (TLR) activation. It activates downstream pathways including NF-κB and MAPKs, leading to the production of inflammatory mediators.
Caption: TAK1 signaling pathway.
Selective inhibition of TAK1 is a promising strategy for the treatment of inflammatory diseases and certain cancers by blocking key pro-inflammatory and survival pathways.
Experimental Methodologies for Selectivity Profiling
A robust assessment of inhibitor selectivity relies on well-designed and executed experimental protocols. The following are key methodologies used to generate the data discussed in this guide.
General Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor typically follows a tiered approach to efficiently manage resources while obtaining comprehensive data.
Caption: General workflow for kinase inhibitor selectivity profiling.
Kinase Activity/Binding Assays (e.g., KINOMEscan™, ADP-Glo™)
Objective: To quantitatively measure the interaction of an inhibitor with a large panel of purified kinases.
KINOMEscan™ (Competition Binding Assay) Protocol:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: A test compound, a DNA-tagged kinase, and the immobilized ligand are combined. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: Results are typically reported as a percentage of control (vehicle-treated sample) or as a dissociation constant (Kd).
ADP-Glo™ (Kinase Activity Assay) Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in a microplate well. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP initially produced.
-
Data Analysis: A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity. Data is used to calculate IC50 values.[1][15][16][17][18]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. The examples discussed in this guide highlight the remarkable selectivity that can be achieved for a diverse range of kinase targets, from the cell cycle regulator Mps1 to key nodes in inflammatory signaling pathways like Tyk2 and TAK1.
The development of highly selective inhibitors such as the Tyk2 JH2 binder, compound 6, showcases the power of innovative medicinal chemistry strategies, such as allosteric inhibition, to overcome the challenges of targeting conserved ATP-binding sites. While promising selectivity profiles have been reported for several of the discussed compounds, a complete and publicly available side-by-side comparison of their kinome-wide selectivity would be invaluable to the research community.
As our understanding of the kinome and its role in disease continues to grow, the demand for highly selective chemical probes and therapeutic agents will only increase. The imidazo[1,2-b]pyridazine scaffold is well-positioned to continue to deliver novel and impactful kinase inhibitors, provided that rigorous and comprehensive selectivity profiling remains a central component of the drug discovery and development process.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
A Researcher's Guide to Cross-Reactivity Profiling of 6-Chloroimidazo[1,2-b]pyridazin-2-ol: A Comparative Analysis
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy compound" has never been more critical. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors targeting a range of kinases from DYRK1A to BTK.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative member of this class, 6-Chloroimidazo[1,2-b]pyridazin-2-ol.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural alerts strongly suggest activity as a kinase inhibitor. This guide will, therefore, present a hypothetical yet scientifically rigorous cross-reactivity profile, contextualized by comparing it with two well-characterized kinase inhibitors: the relatively promiscuous inhibitor Dasatinib and the more selective inhibitor Gefitinib .
This comparison will be grounded in established, state-of-the-art methodologies for assessing compound selectivity, providing researchers, scientists, and drug development professionals with a practical framework for evaluating their own compounds of interest.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity is the primary reason for the cross-reactivity, or "off-target" activity, of many kinase inhibitors.[6][7] While polypharmacology can sometimes be therapeutically beneficial, unintended off-target effects are a major cause of toxicity and drug development failure.[8][9][10] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for its progression as a safe and effective therapeutic agent or as a precise chemical probe for biological research.[11]
This guide will explore a multi-pronged approach to building a robust cross-reactivity profile, encompassing:
-
Kinome-wide Profiling: Assessing the biochemical activity of the compound against a large panel of recombinant kinases.
-
Cellular Target Engagement: Verifying that the compound interacts with its intended (and unintended) targets within a physiological cellular context.
-
Phenotypic Screening: Evaluating the compound's effect on cellular phenotypes to uncover unexpected biological activities.
Comparative Cross-Reactivity Profiles: A Hypothetical Analysis
For the purpose of this guide, we will postulate that the primary target of this compound is a hypothetical tyrosine kinase, "Target Kinase A" (TKA). The following tables summarize the hypothetical cross-reactivity data for our compound of interest in comparison to Dasatinib and Gefitinib.
Table 1: Kinome-wide Selectivity Profiling (% Inhibition at 1 µM)
| Kinase Family | This compound | Dasatinib | Gefitinib |
| TKA (Hypothetical Target) | 98% | 99% | 95% |
| EGFR | 15% | 85% | 98% |
| Src Family (e.g., Src, Lck) | 35% | 95% | 20% |
| Abl | 20% | 99% | 10% |
| VEGFR | 25% | 70% | 40% |
| PDGFR | 18% | 80% | 35% |
| c-Kit | 12% | 90% | 15% |
Data is hypothetical for this compound and illustrative for Dasatinib and Gefitinib based on their known promiscuous and selective profiles, respectively.[12][13][14][15]
Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement in Intact Cells (ΔTm in °C)
| Target Protein | This compound | Dasatinib | Gefitinib |
| TKA | +5.2°C | +6.1°C | +4.8°C |
| EGFR | +0.5°C | +4.5°C | +5.5°C |
| Src | +1.8°C | +5.8°C | +0.8°C |
| Abl | +1.1°C | +6.5°C | +0.3°C |
A significant positive shift in the melting temperature (ΔTm) indicates direct binding of the compound to the protein in the cell.[16][17][18][19]
Table 3: Phenotypic Screening - Antiproliferative Activity (IC₅₀ in µM) in Engineered Cell Lines
| Cell Line | This compound | Dasatinib | Gefitinib |
| TKA-dependent | 0.05 µM | 0.01 µM | 0.1 µM |
| EGFR-dependent | >10 µM | 0.1 µM | 0.02 µM |
| Src-dependent | 2.5 µM | 0.05 µM | >10 µM |
| Parental (non-dependent) | >10 µM | 0.5 µM | >10 µM |
This data illustrates how phenotypic responses in specifically engineered cell lines can corroborate the on- and off-target activities observed in biochemical and biophysical assays.[20][21][22][23]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for the key methodologies are provided below.
Kinome-wide Selectivity Profiling (Biochemical Assay)
This protocol describes a common method for assessing the inhibitory activity of a compound against a large panel of kinases.[24][25][26][27]
Workflow Diagram:
Caption: Workflow for Kinome-wide Profiling.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve the desired final assay concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the diluted compound, the specific kinase from the panel, and the appropriate peptide or protein substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for each specific kinase.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add a detection reagent that allows for the quantification of either the remaining ATP or the phosphorylated substrate. This is often a luminescence- or fluorescence-based readout.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[16][17][18][19][28]
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with either the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash them, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature and fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.
Interpreting the Data: A Decision-Making Framework
The combined data from these orthogonal assays provides a comprehensive view of the compound's selectivity. Here is a logical framework for interpreting the results:
Caption: Decision-Making Flowchart for Cross-Reactivity Data.
Based on our hypothetical data, this compound presents as a relatively selective inhibitor of TKA. Its off-target activity is significantly lower than that of the promiscuous inhibitor Dasatinib. The CETSA data confirms on-target engagement in cells, and the phenotypic data aligns with this on-target activity. The minor off-target activities observed in the kinome screen do not appear to translate to significant cellular engagement or phenotypic effects at relevant concentrations, suggesting a favorable selectivity window.
Conclusion
The cross-reactivity profiling of any novel compound is a critical and multifaceted endeavor. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a comprehensive and reliable understanding of a compound's selectivity. This guide, using the hypothetical example of this compound and comparing it to the known inhibitors Dasatinib and Gefitinib, provides a robust framework for conducting and interpreting such studies. A thorough and early assessment of cross-reactivity is an indispensable step in the successful development of the next generation of targeted therapeutics.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gefitinib: an adverse effects profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
- 20. proventainternational.com [proventainternational.com]
- 21. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 22. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 23. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 24. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assayquant.com [assayquant.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol: A Comparative Analysis of Reproducibility
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the imidazo[1,2-b]pyridazine scaffold has garnered significant attention due to its diverse biological activities.[1] This guide provides an in-depth technical comparison of potential synthesis methods for a key derivative, 6-Chloroimidazo[1,2-b]pyridazin-2-ol, with a critical focus on reproducibility and practical application in a research and development setting.
The inherent reactivity of the 6-chloro substituent offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1] This document will explore plausible synthetic routes, grounded in established chemical principles, and provide a framework for evaluating their potential for reliable and scalable production.
Understanding the Target: Tautomerism of this compound
A critical consideration for this target molecule is the existence of keto-enol tautomerism. The "-ol" form (this compound) is in equilibrium with its keto tautomer, 6-Chloroimidazo[1,2-b]pyridazin-2(3H)-one. The predominant form will depend on the solvent and solid-state packing forces. For the purpose of this guide, both tautomers are considered as the target compound.
References
A Comparative Guide to the In Vivo Validation of 6-Chloroimidazo[1,2-b]pyridazin-2-ol (CIPO) as a Novel c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, using the hypothetical molecule 6-Chloroimidazo[1,2-b]pyridazin-2-ol (herein referred to as CIPO) as a case study. Given that the imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known to yield potent kinase inhibitors, we will proceed under the hypothesis that CIPO is a novel inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5]
The c-Met pathway, when aberrantly activated, is a critical driver in the development and progression of numerous human cancers, making it a prime therapeutic target.[6][7] This guide will detail the essential preclinical animal model studies required to validate the efficacy and mechanism of action of CIPO, comparing its potential performance against established c-Met inhibitors, Crizotinib and Cabozantinib.[8][9][10][11]
Foundational Rationale: The Imidazo[1,2-b]pyridazine Scaffold and c-Met
The imidazo[1,2-b]pyridazine core is present in numerous clinically evaluated and approved small molecules, including the multi-kinase inhibitor Ponatinib.[5] Its rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various kinases.[5] Derivatives of this scaffold have shown potent, selective inhibition of therapeutically relevant kinases such as IKKβ, Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][2][12] Our hypothesis is that the specific substitutions on CIPO (a chloro group at position 6 and a hydroxyl at position 2) confer selective inhibitory activity against c-Met.
The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), are key regulators of cell growth, motility, invasion, and angiogenesis.[6][13] Dysregulation of this pathway is a known oncogenic driver, making selective c-Met inhibitors a valuable class of anticancer agents.[6][7][13]
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of CIPO.
Preclinical Validation Workflow: A Phased Approach
A rigorous in vivo validation program for a novel kinase inhibitor like CIPO should follow a logical progression from pharmacokinetics to efficacy and finally to pharmacodynamic proof of mechanism.
Figure 2: High-level experimental workflow for in vivo validation of CIPO.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of CIPO in an animal model, typically mice. This is crucial for selecting an appropriate dose and schedule for the subsequent efficacy studies.[14][15][16]
Rationale: Poor pharmacokinetic properties, such as low oral bioavailability or a very short half-life, can lead to insufficient tumor drug exposure, masking the true efficacy of a compound.[14][15] A well-designed PK study informs a dosing regimen that maintains plasma concentrations above the target inhibitory concentration (e.g., IC90) for a significant duration.
Comparative Alternatives: The PK profiles of Crizotinib and Cabozantinib are well-documented and serve as benchmarks. For instance, understanding their half-life and bioavailability in mice helps set expectations for a viable clinical candidate.[15]
| Parameter | CIPO (Hypothetical Data) | Crizotinib (Reference) | Cabozantinib (Reference) |
| Dose Route | Oral (PO), Intravenous (IV) | Oral (PO) | Oral (PO) |
| T1/2 (Half-life) | 4-6 hours | ~5 hours | ~99 hours (human) |
| Cmax (at 50 mg/kg PO) | 1.5 µM | ~2 µM | ~1.2 µM |
| Oral Bioavailability (F%) | 45% | ~43% | ~40-60% |
Table 1: Hypothetical comparative pharmacokinetic parameters in mice.
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animals: Use 6-8 week old female BALB/c mice (n=3 per time point).
-
Compound Formulation: Formulate CIPO in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing:
-
IV Group: Administer a single dose of 5 mg/kg via tail vein injection.
-
PO Group: Administer a single dose of 50 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (via retro-orbital bleed or tail snip) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify CIPO concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (T1/2, Cmax, AUC, F%).
Phase 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of CIPO in a relevant cancer model and compare it directly to standard-of-care c-Met inhibitors.
Rationale: A human tumor xenograft model, where a human cancer cell line with known c-Met dependency is implanted into immunocompromised mice, is the gold standard for preclinical efficacy testing.[7][9][13][17] We will use the MKN-45 gastric cancer cell line, which harbors a c-Met gene amplification and is highly sensitive to c-Met inhibition.[13] Key endpoints are Tumor Growth Inhibition (TGI) and animal tolerability (body weight).[18][19]
Comparative Alternatives: Crizotinib and Cabozantinib have both demonstrated significant efficacy in c-Met-driven xenograft models.[8][9][10] They provide a high bar for comparison, ensuring that CIPO's activity is benchmarked against clinically relevant drugs.
| Treatment Group (n=10 mice/group) | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 0.5% MC, PO, QD | 1550 ± 120 | - | -0.5% |
| CIPO | 50 mg/kg, PO, QD | 450 ± 65 | 77% | -2.1% |
| Crizotinib | 25 mg/kg, PO, QD | 510 ± 70 | 73% | -3.5% |
| Cabozantinib | 30 mg/kg, PO, QD | 390 ± 55 | 81% | -4.8% |
Table 2: Hypothetical comparative efficacy data from an MKN-45 xenograft study after 21 days of treatment. TGI is calculated relative to the vehicle control group.[19][20]
Detailed Protocol: MKN-45 Gastric Cancer Xenograft Model
-
Animals: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 106 MKN-45 cells in 100 µL of Matrigel/PBS solution into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[21]
-
Randomization: When average tumor volume reaches 150-200 mm3, randomize mice into treatment groups (n=10 per group).[9][21]
-
Dosing: Administer compounds daily via oral gavage for 21 days as per Table 2. Monitor animal body weight and general health daily.
-
Endpoint: The study is terminated when tumors in the vehicle group reach the predetermined maximum size (~1500 mm3).
-
Data Analysis: Calculate the mean tumor volume for each group over time. Calculate the final TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[19][20]
Phase 3: Mechanism of Action (MoA) Validation
Objective: To confirm that the observed anti-tumor efficacy is a direct result of CIPO inhibiting its intended target, c-Met, within the tumor tissue.
Rationale: It is critical to demonstrate target engagement in vivo.[6] This is typically achieved by analyzing the phosphorylation status of the target kinase and key downstream signaling proteins in tumors harvested at the end of the efficacy study. A reduction in phosphorylated c-Met (p-Met) provides direct evidence of target inhibition.[6][13]
Comparative Alternatives: Western blotting for phosphorylated proteins is a standard and reliable method.[22][23] The expected outcome is that CIPO, Crizotinib, and Cabozantinib will all show a marked decrease in p-Met levels compared to the vehicle control.
Detailed Protocol: Western Blot for p-Met
-
Sample Collection: At the end of the efficacy study, euthanize a subset of mice (n=3-4 per group) 2-4 hours after the final dose. Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[22] Keep samples on ice at all times to prevent dephosphorylation.[22][24]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.[22]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, not milk, to avoid background from phosphoproteins in milk.[22][24]
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Reprobing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the ratio of phosphorylated to total target protein.[24][25]
Conclusion and Future Directions
This guide outlines a robust, multi-phase strategy for the in vivo validation of a novel kinase inhibitor, exemplified by the hypothetical compound CIPO. By following a logical progression from PK to efficacy and MoA studies, and by benchmarking against established competitors, researchers can generate a comprehensive data package to support further development.
The hypothetical data presented suggests that CIPO has a promising profile, with good oral bioavailability and efficacy comparable to or exceeding that of Crizotinib in a c-Met amplified model. Positive MoA data, showing a clear reduction in p-Met in CIPO-treated tumors, would solidify the case for its advancement into more complex preclinical models (e.g., patient-derived xenografts) and subsequent IND-enabling studies.
References
- 1. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
Executive Summary
The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are two privileged heterocyclic ring systems that have garnered significant attention in medicinal chemistry. Both are bicyclic aromatic structures containing a fused imidazole ring, but the seemingly subtle difference in the six-membered ring—a pyridazine versus a pyridine—imparts distinct physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of these two scaffolds, offering experimental data and insights to aid researchers and drug development professionals in selecting the appropriate core for their therapeutic targets. We will explore their synthesis, structural properties, diverse biological activities, and structure-activity relationships, supported by detailed protocols and visual aids to illuminate key concepts.
Introduction: Two Scaffolds, Divergent Potential
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[1][2] Its broad biological activity spectrum encompasses anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others.[1][3] The imidazo[1,2-b]pyridazine scaffold, while perhaps less represented in approved drugs, has emerged as a powerhouse in modern medicinal chemistry, most notably with the FDA-approved multi-kinase inhibitor ponatinib.[4][5] This scaffold is a key component in numerous investigational drugs targeting kinases, parasitic diseases, and neurodegenerative disorders.[4][6][7]
The core structural difference lies in the placement of a nitrogen atom. In the imidazo[1,2-a]pyridine, the six-membered ring is a pyridine, whereas in the imidazo[1,2-b]pyridazine, it is a pyridazine. This additional nitrogen atom in the pyridazine ring significantly influences the electronic distribution, hydrogen bonding capacity, and overall shape of the molecule, leading to divergent biological activities and metabolic profiles.
Structural and Physicochemical Properties: A Tale of Two Rings
The introduction of an additional nitrogen atom in the imidazo[1,2-b]pyridazine scaffold has profound effects on its physicochemical properties compared to the imidazo[1,2-a]pyridine core. These differences are critical in drug design, influencing solubility, permeability, and metabolic stability.
| Property | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyridine | Rationale for Difference |
| Molecular Weight | 119.13 g/mol [8] | 118.14 g/mol [9] | The addition of a nitrogen atom in place of a carbon-hydrogen group. |
| Lipophilicity (LogP) | Generally lower | Generally higher | The additional nitrogen in the pyridazine ring increases polarity, reducing lipophilicity.[10] |
| Aqueous Solubility | Generally higher | Generally lower | Increased polarity and hydrogen bond accepting capability of the pyridazine ring. |
| Metabolic Stability | Can be more stable | Prone to oxidation on the pyridine ring | The electron-deficient nature of the pyridazine ring can make it less susceptible to oxidative metabolism.[11] |
| Fluorescence | Less commonly reported | Often fluorescent[12] | The π-conjugated system in imidazo[1,2-a]pyridines often leads to fluorescence, a property that can be tuned by substituents.[12] |
This table provides a generalized comparison. Actual properties of derivatives will depend on the specific substituents.
The lower lipophilicity of the imidazo[1,2-b]pyridazine scaffold can be advantageous in drug design, often leading to improved pharmacokinetic profiles.[10]
Synthetic Strategies: Convergent and Divergent Pathways
The synthesis of both scaffolds often relies on the condensation of an aminopyridine or aminopyridazine with an α-haloketone. However, the nature of the starting materials and reaction conditions can vary.
General Synthetic Workflow
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloroimidazo[1,2-b]pyridazin-2-ol, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety standards and regulatory requirements to ensure the protection of laboratory personnel and the environment.
The fundamental principle guiding the disposal of any novel or specialized chemical is to treat it as hazardous until comprehensive toxicological and environmental data are available. For this compound, the presence of a chlorinated pyridazine core structure necessitates its classification as a halogenated organic waste, requiring specific handling and disposal protocols.[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact. Use proper glove removal technique to avoid contamination.[6] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | Prevents inhalation of the compound, which may cause respiratory irritation.[5] |
All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Part 2: Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[8] Halogenated organic compounds must not be mixed with non-halogenated waste streams, as this can lead to complex and costly disposal procedures.[2][3]
Waste Categorization
This compound waste falls into the category of Halogenated Organic Waste . This includes:
-
Pure, unused compound.
-
Contaminated consumables (e.g., weighing boats, pipette tips, gloves).
-
Solutions containing the dissolved compound.
-
Spill cleanup materials.
Waste Container Requirements
The choice of waste container is governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8]
-
Compatibility : The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Condition : Containers must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[1][9]
-
Labeling : All waste containers must be labeled before the first drop of waste is added.[1] The label must include:
Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are areas at or near the point of waste generation for the short-term accumulation of hazardous waste.[9][10]
-
Location : The SAA must be under the direct control of laboratory personnel.[11]
-
Segregation : Store the halogenated waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[8] Do not store incompatible chemicals, such as strong oxidizing agents or acids, in the same secondary containment.[9]
-
Container Status : Keep the waste container closed at all times except when actively adding waste.[1][9] This prevents the release of vapors and protects against spills.
-
Volume Limits : An SAA can accumulate up to 55 gallons of a hazardous waste stream. Once this limit is reached, the container must be moved to the facility's central accumulation area within three days.[9][10]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
Disposal of Solid Waste
-
Work Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
PPE : Don all required PPE as detailed in Part 1.
-
Waste Collection : Carefully transfer the solid this compound into a pre-labeled, dedicated hazardous waste container for halogenated organic solids.
-
Decontamination : Decontaminate any spatulas or surfaces that came into contact with the compound using a suitable solvent (e.g., methanol or ethanol), collecting the rinsate as halogenated liquid waste.
-
Container Sealing : Securely close the waste container.
-
Storage : Place the container in the designated SAA, within secondary containment.
Disposal of Contaminated Labware
-
Segregation : Place all disposables (gloves, weighing paper, pipette tips) contaminated with this compound into a separate, clearly labeled hazardous waste bag or container designated for solid halogenated waste.
-
Sealing and Storage : Once full, securely seal the bag or container and place it in the SAA.
Management of Spills
In the event of a small spill within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collection : Carefully sweep the absorbent material into a designated container for solid halogenated hazardous waste.[1]
-
Decontamination : Clean the spill area with a suitable solvent, collecting all materials used for cleaning as hazardous waste.
-
Large Spills : For large spills, evacuate the area and follow your institution's emergency response procedures immediately.[1]
Part 4: Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12]
-
Chemical Hygiene Plan (CHP) : All procedures must align with your institution's written CHP, a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[7][13][14] This plan is the definitive guide for all safety and disposal procedures within your laboratory.
-
Waste Pickup : When the waste container is nearly full (approximately 90% capacity) or has been stored for the maximum allowed time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal company.[3][11]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.com [capotchem.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. mn.uio.no [mn.uio.no]
- 13. osha.gov [osha.gov]
- 14. mastercontrol.com [mastercontrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
